molecular formula C21H25F2N3O3 B15607449 Ulacamten CAS No. 2830607-59-3

Ulacamten

カタログ番号: B15607449
CAS番号: 2830607-59-3
分子量: 405.4 g/mol
InChIキー: HLMGUFOCTBBSLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ulacamten is a useful research compound. Its molecular formula is C21H25F2N3O3 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2830607-59-3

分子式

C21H25F2N3O3

分子量

405.4 g/mol

IUPAC名

5-[(3,4-difluorophenyl)methyl]-8-(4-methylcyclohexyl)-6,9-dioxo-2,5,8-triazaspiro[3.5]nonane-2-carbaldehyde

InChI

InChI=1S/C21H25F2N3O3/c1-14-2-5-16(6-3-14)25-10-19(28)26(9-15-4-7-17(22)18(23)8-15)21(20(25)29)11-24(12-21)13-27/h4,7-8,13-14,16H,2-3,5-6,9-12H2,1H3

InChIキー

HLMGUFOCTBBSLK-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Ulacamten's Core Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulacamten (formerly CK-586/MYK-224) is a novel, selective, oral small-molecule inhibitor of cardiac myosin designed to reduce the hypercontractility associated with heart failure with preserved ejection fraction (HFpEF). Its distinct mechanism of action, which sets it apart from other cardiac myosin inhibitors, involves the selective inhibition of the ATPase activity of the intact, two-headed cardiac myosin heavy meromyosin (HMM) in a regulatory light chain (RLC)-dependent manner. This targeted action decreases the number of active actin-myosin cross-bridges during cardiac contraction, leading to a reduction in contractile force without impacting calcium transients. Preclinical and early-phase clinical studies have demonstrated its potential to modulate cardiac contractility and improve diastolic function, positioning it as a promising therapeutic candidate for specific patient populations with HFpEF.

Core Mechanism of Action: Selective Inhibition of the Two-Headed Myosin

This compound's primary mechanism of action is the direct, allosteric inhibition of cardiac myosin's ATPase activity. Unlike other cardiac myosin inhibitors that can bind to the single-headed motor domain of myosin (subfragment-1 or S1), this compound's inhibitory effect is contingent on the dimeric structure of myosin.[1][2]

Key characteristics of its mechanism include:

  • State-Selective Inhibition: this compound preferentially inhibits the ATPase activity of the two-headed heavy meromyosin (HMM) but not the single-headed S1 fragment.[1] This suggests that this compound stabilizes an inhibited state of the myosin that is specific to the intact, two-headed form.

  • Regulatory Light Chain (RLC) Dependence: The inhibitory action of this compound requires the presence of the myosin regulatory light chain (RLC).[1][2] This further underscores its unique binding and inhibitory mechanism, which is distinct from other known cardiac myosin inhibitors.

  • Reduction of Active Cross-Bridges: By inhibiting myosin's ATPase cycle, this compound reduces the number of myosin heads that can bind to actin and generate force. This leads to a decrease in the overall contractility of the cardiac muscle.[3]

  • No Effect on Calcium Transients: Preclinical studies have consistently shown that this compound's modulation of contractility occurs without altering intracellular calcium concentrations or transients.[1][3] This is a critical feature, as it avoids the potential arrhythmogenic and energetic costs associated with manipulating calcium signaling.

Signaling Pathway Diagram

This compound Mechanism of Action cluster_sarcomere Cardiac Sarcomere Myosin_HMM Two-Headed Myosin (HMM) + RLC Actin Actin Filament Myosin_HMM->Actin forms cross-bridge ADP_Pi ADP + Pi Myosin_HMM->ADP_Pi ATPase activity Reduced_Force Reduced Contractility Myosin_HMM->Reduced_Force Myosin_S1 Single-Headed Myosin (S1) Myosin_S1_No_Effect No significant inhibition Myosin_S1->Myosin_S1_No_Effect Force Force Production (Hypercontractility) Actin->Force ATP ATP ATP->Myosin_HMM binds ADP_Pi->Myosin_HMM product release This compound This compound This compound->Myosin_HMM selectively binds and inhibits This compound->Myosin_S1

Caption: this compound selectively inhibits the ATPase activity of two-headed myosin in an RLC-dependent manner.

Quantitative Data from Preclinical and Clinical Studies

Table 1: In Vitro Efficacy of this compound
ParameterAssay SystemValueReference
EC50 Cardiac Myofibrillar ATPase Activity2.9 µM[2]
Maximal Inhibition Cardiac Myofibrillar ATPase Activity~50%[2]
IC50 Sarcomere Shortening (Rat Cardiomyocytes)3.2 µM[2]
IC50 Sarcomere Shortening (Human Cardiomyocytes)2.8 µM[2]
Maximal Inhibition Fractional Shortening (Rat Cardiomyocytes)>80% at 5-10 µM[1][2]
Table 2: In Vivo Efficacy of this compound in a Rat Model of HFpEF (ZSF1 Obese Rats)
ParameterVehicleThis compound% ChangeReference
Fractional Shortening 52.7 ± 2.9%48.1 ± 2.6%-8.7%[2]
Isovolumic Relaxation Time 27.0 ± 2.2 ms23.3 ± 2.3 ms-13.7%[2]
Interstitial Fibrosis --~50% reduction[2]
Table 3: Phase 1 Clinical Trial Pharmacokinetics in Healthy Volunteers
ParameterValueReference
Half-life 14 to 17 hours[4]
Single Ascending Doses 10 mg to 600 mg[4]
Multiple Ascending Doses 100 mg and 200 mg daily[4]

Detailed Methodologies for Key Experiments

Myofibrillar ATPase Activity Assay

The effect of this compound on cardiac myosin ATPase activity was determined using a coupled enzyme system.

  • Protein Preparation: Myofibrils were prepared from flash-frozen bovine cardiac tissue.[1] The concentration of myosin heads was determined by densitometry of Coomassie-stained SDS-PAGE gels.

  • Assay Principle: The steady-state ATPase activity was measured using a pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase–coupled enzyme system.[1] The hydrolysis of ATP by myosin is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Reaction Mixture: The reaction was typically performed in a buffer containing KCl, MgCl2, imidazole, DTT, ATP, phosphoenolpyruvate, and NADH, along with pyruvate kinase and lactate dehydrogenase.

  • Procedure:

    • Myofibrils were incubated with varying concentrations of this compound or vehicle (DMSO) in the reaction buffer.

    • The reaction was initiated by the addition of ATP.

    • The change in absorbance at 340 nm was monitored over time using a spectrophotometer.

    • The rate of ATP hydrolysis was calculated from the rate of NADH oxidation.

  • Data Analysis: The ATPase rates were plotted against the this compound concentration, and the data were fitted to a dose-response curve to determine the EC50 and maximal inhibition.

Cardiomyocyte Contractility and Calcium Transient Assay

The effect of this compound on the contractility of isolated cardiomyocytes was assessed to understand its cellular mechanism of action.

  • Cell Preparation: Adult ventricular cardiomyocytes were isolated from rats.

  • Contractility Measurement:

    • Cardiomyocytes were placed in a chamber on an inverted microscope and superfused with a physiological salt solution.

    • The cells were electrically stimulated to contract at a fixed frequency (e.g., 1 Hz).

    • Sarcomere length or cell shortening was measured using video-based edge detection.

  • Calcium Transient Measurement:

    • Cardiomyocytes were loaded with the ratiometric calcium indicator Fura-2 AM.

    • The cells were alternately excited at 340 nm and 380 nm, and the emission at 510 nm was recorded.

    • The ratio of the fluorescence intensities (F340/F380) was used to determine the intracellular calcium concentration.

  • Procedure:

    • Baseline contractility and calcium transients were recorded.

    • The cardiomyocytes were then superfused with a solution containing this compound at various concentrations.

    • Contractility and calcium transients were recorded again after a steady-state effect was reached.

  • Data Analysis: The effects of this compound on parameters such as fractional shortening, time to peak shortening, and time to relaxation were quantified. The amplitude and kinetics of the calcium transient were also analyzed to confirm the lack of effect on calcium handling.

Experimental Workflow Diagram

Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials ATPase_Assay Myofibrillar ATPase Assay ATPase_Data EC50 & Max Inhibition Data ATPase_Assay->ATPase_Data Cardiomyocyte_Assay Cardiomyocyte Contractility Assay Cardiomyocyte_Data IC50 & Ca2+ Transient Data Cardiomyocyte_Assay->Cardiomyocyte_Data Animal_Model HFpEF Rat Model (ZSF1) Dosing Oral Dosing with this compound Animal_Model->Dosing Echocardiography Echocardiography Dosing->Echocardiography InVivo_Data Fractional Shortening & Diastolic Function Data Echocardiography->InVivo_Data Phase1 Phase 1 Study (Healthy Volunteers) PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Phase1->PK_PD_Analysis Clinical_Data Safety, Tolerability & Pharmacokinetic Profile PK_PD_Analysis->Clinical_Data

Caption: A simplified workflow of the key experiments used to characterize this compound.

Conclusion

This compound presents a unique and highly selective mechanism for inhibiting cardiac myosin, targeting the two-headed form of the motor protein in an RLC-dependent manner. This approach effectively reduces myocardial hypercontractility without interfering with calcium signaling. The preclinical and early clinical data provide a strong rationale for its continued development as a targeted therapy for heart failure with preserved ejection fraction, particularly in patients with a hypercontractile phenotype. Further clinical investigation in the ongoing AMBER-HFpEF Phase 2 trial will be crucial in elucidating its therapeutic potential in this patient population.

References

Ulacamten for Heart Failure with Preserved Ejection Fraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: Ulacamten is an investigational product and is not approved by any regulatory agency. Its safety and effectiveness have not been established. The information presented in this document is based on publicly available preclinical data and clinical trial protocols. As of the date of this document, no efficacy or safety data from the Phase 2 AMBER-HFpEF clinical trial in patients with heart failure with preserved ejection fraction (HFpEF) have been publicly disclosed.

Executive Summary

Heart failure with preserved ejection fraction (HFpEF) represents a significant and growing unmet medical need, characterized by diastolic dysfunction and elevated cardiac filling pressures. A subset of HFpEF patients exhibits a hypercontractile phenotype, suggesting that targeted inhibition of cardiac myosin could be a viable therapeutic strategy. This compound (formerly CK-586 or CK-4021586) is a novel, selective, oral, small-molecule cardiac myosin inhibitor being developed by Cytokinetics for the potential treatment of HFpEF.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action, preclinical data, and the ongoing clinical development of this compound for HFpEF.

Core Mechanism of Action

This compound is a cardiac myosin inhibitor that is designed to reduce the hypercontractility associated with a subset of HFpEF patients.[1] Its mechanism is distinct from other cardiac myosin inhibitors, such as mavacamten (B608862) and aficamten. This compound selectively inhibits the ATPase activity of intact, two-headed cardiac myosin, a process that requires the presence of the regulatory light chain.[1][3] It does not inhibit the ATPase of subfragment-1 of myosin (S1).[2] By decreasing the number of active myosin cross-bridges during cardiac contraction, this compound reduces contractile force.[4] Preclinical studies have shown that this reduction in contractility occurs without affecting calcium transients, suggesting a direct effect on the sarcomere.[1][3]

dot

cluster_Sarcomere Cardiac Sarcomere cluster_Ulacamten_Action This compound Intervention Myosin Cardiac Myosin (Two-Headed) ADP_Pi ADP + Pi Myosin->ADP_Pi Releases Contraction Hypercontractility (Excessive Cross-Bridging) Myosin->Contraction Binds to Actin Inhibition Inhibition of ATPase Activity Myosin->Inhibition Actin Actin Filament ATP ATP ATP->Myosin Hydrolysis Reduced_Contraction Reduced Contractility (Normalized Cross-Bridging) This compound This compound (CK-586) This compound->Myosin Binds to Two-Headed Myosin Inhibition->Contraction Reduces

Caption: Mechanism of action of this compound on cardiac myosin.

Preclinical Data

In Vitro Studies

Preclinical in vitro studies have characterized the biochemical and cellular effects of this compound.

ParameterSystemResultSource
ATPase Activity Cardiac MyofibrillarEC50: 2.9 µM (partial inhibitor, ~50% max inhibition)[1]
Sarcomere Shortening Rat Adult Ventricular CardiomyocytesIC50: 3.2 µM (>80% inhibition at 10 µM)[1]
Sarcomere Shortening Human Adult Ventricular CardiomyocytesIC50: 2.8 µM (>80% inhibition at 10 µM)[1]
Calcium Transients Rat MyocytesNo effect up to 20 µM[1]
Contractile Function Engineered Human Heart Tissues (R403Q myosin mutation)Normalized contractile force and relaxation time (RT90) at 2 µM[1]
In Vivo Studies in an Animal Model of HFpEF

This compound has been evaluated in the ZSF1 obese rat model, a recognized animal model for HFpEF.

ParameterTreatment GroupControl Group (Vehicle)ResultSource
Fractional Shortening 48.1 ± 2.6%52.7 ± 2.9%Reduction in hypercontractility[1]
Isovolumic Relaxation Time 23.3 ± 2.3 ms27.0 ± 2.2 msImprovement in diastolic function[1]
Interstitial Fibrosis ~50% lower-Reduction in cardiac fibrosis[1]

Clinical Development: The AMBER-HFpEF Trial

This compound is currently being investigated in a Phase 2 clinical trial, AMBER-HFpEF (Assessment of CK-586 in a Multi-Center, Blinded Evaluation of Safety and Tolerability Results in HFpEF).[4][5]

Trial Design

dot

cluster_Screening Screening Phase cluster_Randomization Randomization cluster_Treatment 12-Week Treatment Period cluster_this compound This compound Arm cluster_Placebo Placebo Arm cluster_FollowUp Follow-Up Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (3:1) Screening->Randomization Dose_Escalation Dose Escalation Cohorts (150-600 mg daily) Randomization->Dose_Escalation This compound Placebo Placebo Daily Randomization->Placebo Placebo Week6_Echo Week 6 Echocardiogram (Assess for Up-titration) Dose_Escalation->Week6_Echo FollowUp 2-Week Follow-Up Post-Treatment

Caption: Workflow of the AMBER-HFpEF Phase 2 clinical trial.

  • Study Type: Phase 2, randomized, placebo-controlled, double-blind, multi-center, dose-finding clinical trial.[5]

  • Patient Population: Approximately 60 patients with symptomatic HFpEF.[4][5]

  • Randomization: Patients are randomized on a 3:1 basis to receive either this compound or placebo.[5]

  • Dosing: The trial consists of three dose escalation cohorts:[5][6][7]

    • Cohort 1: 150 mg and 300 mg daily

    • Cohort 2: 300 mg and 450 mg daily

    • Cohort 3: 450 mg and 600 mg daily

  • Treatment Duration: 12 weeks.[5] An echocardiogram at week 6 determines if patients are up-titrated to a higher dose.[5]

Key Eligibility Criteria
Inclusion CriteriaExclusion Criteria (Selected)
Males and females ≥ 40 years and ≤ 85 years of age.[7]History or evidence of other clinically significant disorders that would pose a risk to patient safety.[7]
Diagnosed with HF with NYHA functional class II or III.[7]
Screening echocardiography with LVEF ≥ 60%.[7]
Screening NT-proBNP ≥ 300 pg/mL (sinus rhythm) or ≥ 900 pg/mL (atrial fibrillation/flutter).[7]
Body mass index < 40 kg/m2 .[7]
Stable doses of background HF therapies.[7]
Study Objectives
  • Primary Objective: To evaluate the safety and tolerability profile of this compound compared to placebo.[5]

  • Secondary Objectives: [5]

    • Assess the effect of this compound on LVEF and NT-proBNP.

    • Determine the pharmacokinetics and pharmacokinetic/pharmacodynamic relationship of this compound.

  • Exploratory Endpoints: Evaluate the effect of this compound on patient function, symptoms, and other measures of cardiac function.[5]

Experimental Protocols

Preclinical ZSF1 Obese Rat Model of HFpEF
  • Animal Model: ZSF1 obese rats, which develop characteristics of HFpEF.

  • Treatment: 16 weeks of treatment with this compound (CK-586).[1]

  • Assessments: [1]

    • Echocardiography: To measure fractional shortening and isovolumic relaxation time.

    • Histology: To assess interstitial fibrosis.

AMBER-HFpEF Clinical Trial Protocol
  • Patient Screening: Potential participants undergo screening assessments, including medical history review, physical examination, electrocardiogram (ECG), echocardiography, and laboratory tests (including NT-proBNP) to determine eligibility based on the inclusion and exclusion criteria.[7]

  • Randomization and Blinding: Eligible participants are randomized in a 3:1 ratio to receive this compound or a matching placebo. The study is double-blind, meaning neither the participants nor the investigators know the treatment assignment.[5]

  • Dosing and Titration: Participants receive once-daily oral doses of this compound or placebo. Dose escalation to a higher predefined dose within each cohort is guided by an echocardiographic assessment at week 6.[5][6]

  • Safety Monitoring: Safety and tolerability are monitored throughout the study via the recording of adverse events, clinical laboratory tests, vital signs, and ECGs.[6]

  • Efficacy Assessments: Secondary and exploratory efficacy endpoints are assessed at baseline and various time points during the 12-week treatment period. These include changes in LVEF, NT-proBNP, and measures of patient function and symptoms.[5]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at specified time points to determine the pharmacokinetic profile of this compound and to evaluate its relationship with pharmacodynamic measures such as changes in LVEF.[5]

Future Directions

The results of the AMBER-HFpEF trial will be crucial in determining the future development of this compound for the treatment of HFpEF. Positive outcomes would likely lead to larger, pivotal Phase 3 trials to confirm its efficacy and safety in this patient population. The distinct mechanism of action of this compound may offer a new therapeutic option for a specific subgroup of HFpEF patients characterized by hypercontractility.

References

CK-4021586: A Technical Overview of a Novel Cardiac Myosin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CK-4021586 (also known as CK-586) is an investigational, selective, oral, small molecule inhibitor of cardiac myosin being developed for the treatment of heart failure with preserved ejection fraction (HFpEF), particularly in patients with cardiac hypercontractility. This document provides a detailed technical guide on the discovery, mechanism of action, and development of CK-4021586, summarizing key preclinical and clinical data, experimental protocols, and relevant biological pathways.

Discovery and Optimization

CK-4021586 was identified through a high-throughput screening campaign aimed at discovering compounds with a distinct biochemical profile of partial inhibition of bovine cardiac myofibrillar ATPase.[1] The initial screening hits underwent an iterative optimization process to balance biochemical and cellular potency with favorable pharmacokinetic and pharmacodynamic properties suitable for once-daily dosing.[1] Key challenges overcome during this process included addressing glutathione (B108866) reactivity, the presence of an active metabolite that complicated pharmacodynamic assessment, high efflux, and excessively long half-lives.[1]

Mechanism of Action

CK-4021586 represents a new class of cardiac myosin inhibitors with a mechanism of action distinct from earlier compounds like mavacamten (B608862) and aficamten.[2][3] While other inhibitors bind to the single-headed motor domain of myosin (subfragment-1 or S1), CK-4021586 selectively inhibits the ATPase activity of the two-headed heavy meromyosin (HMM) form of cardiac myosin.[2][4][5] This inhibitory action is dependent on the presence of the myosin regulatory light chain (RLC).[2][3][4] By binding to this unique site, CK-4021586 reduces the number of active actin-myosin cross-bridges during cardiac contraction, thereby decreasing the force of contraction (hypercontractility) without altering intracellular calcium transients.[2][5][6] In preclinical models, this mechanism has also been shown to improve diastolic relaxation (lusitropy).[4][6]

cluster_myosin_head Cardiac Myosin Head cluster_inhibition Mechanism of Inhibition cluster_contraction Muscle Contraction Actin Actin Filament CrossBridge Actin-Myosin Cross-Bridge Formation Actin->CrossBridge Myosin Myosin HMM (Two-Headed) RLC Regulatory Light Chain (RLC) Myosin->RLC associated with Myosin->CrossBridge binds to CK586 CK-4021586 Inhibition Inhibits ATPase Activity of Myosin HMM CK586->Inhibition Inhibition->Myosin Inhibition->CrossBridge reduces Contraction Cardiac Hypercontractility CrossBridge->Contraction leads to

Mechanism of action of CK-4021586 on the cardiac sarcomere.

Preclinical Development

A series of in vitro and in vivo studies were conducted to characterize the pharmacological properties of CK-4021586.

In Vitro Studies

CK-4021586 demonstrated potent and selective inhibition of cardiac myosin in various in vitro assays.

Table 1: In Vitro Activity of CK-4021586

AssaySpecies/SystemParameterValueReference
Myofibrillar ATPase ActivityBovine CardiacEC502.9 µM[2][3]
Myofibrillar ATPase ActivityBovine CardiacMaximal Inhibition~50%[2][3]
Sarcomere ShorteningRat Ventricular CardiomyocytesIC503.2 µM[3]
Sarcomere ShorteningHuman Ventricular CardiomyocytesIC502.8 µM[3]
Sarcomere Shortening InhibitionRat Ventricular Cardiomyocytesat 5 µM>80%[2]
Contractile Force InhibitionEngineered Human Heart Tissues (R403Q mutation)at 10 µM>80%[3]

The compound showed 2- to 3-fold greater potency for cardiac and slow skeletal myofibrils compared to fast skeletal myofibrils and had minimal effect on smooth muscle myosin.[2] Notably, even at high concentrations, CK-4021586 did not alter calcium transients in adult rat cardiomyocytes, highlighting its direct action on the sarcomere.[2][3]

In Vivo Studies

Preclinical in vivo studies in animal models confirmed the effects of CK-4021586 on cardiac contractility and demonstrated its potential therapeutic benefits.

Table 2: In Vivo Efficacy of CK-4021586 in Animal Models

ModelSpeciesTreatment DurationKey FindingsReference
NormalSprague Dawley RatAcute DosingDose-dependent reduction in cardiac fractional shortening.[2]
ZSF1 Obese HFpEF ModelRat16 weeks- Reduced fractional shortening (48.1 ± 2.6% vs. 52.7 ± 2.9% in vehicle).- Improved isovolumic relaxation time (23.3 ± 2.3 ms (B15284909) vs. 27.0 ± 2.2 ms in vehicle).- ~50% reduction in interstitial fibrosis compared to untreated controls.[3]

Clinical Development

CK-4021586 has advanced into clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.[4][6][7]

Table 3: Phase 1 Clinical Trial Design

Study PartCohortsDose Range/RegimenNumber of ParticipantsReference
Single Ascending Dose7 cohorts10 mg to 600 mg10 per cohort[4][6]
Multiple Ascending Dose2 cohorts100 mg and 200 mg once daily10 per cohort[4][6]

The study met its primary and secondary objectives, demonstrating that CK-4021586 was safe and well-tolerated with no serious adverse events reported.[4][6] The pharmacokinetic profile supports a once-daily dosing regimen.[4][8]

Table 4: Pharmacokinetic and Pharmacodynamic Profile of CK-4021586 in Phase 1

ParameterFindingReference
Half-life (t½)14 to 17 hours[4][6]
Dosing RegimenSupports once-daily administration[4][6]
PharmacokineticsDose-linear over a wide range of exposures[4][6]
Time to Steady StateApproximately 7 days[6][8]
PharmacodynamicsPredictable, shallow, and reversible dose-dependent reductions in Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).[4][6]
LVEF Reduction<5% mean decrease at the highest single dose (600 mg).[4]
Phase 2 Clinical Trial

Based on the promising Phase 1 data, a Phase 2 clinical trial, AMBER-HFpEF, has been initiated to evaluate CK-4021586 in its target patient population.[4][9]

cluster_phase2 AMBER-HFpEF: Phase 2 Trial Workflow cluster_treatment Treatment Arms Patients Patients with Symptomatic HFpEF (LVEF ≥60%) Randomization Randomization Patients->Randomization DoseFinding Multi-Center, Dose-Finding Randomization->DoseFinding CK586_Arm CK-4021586 DoseFinding->CK586_Arm receives Placebo_Arm Placebo DoseFinding->Placebo_Arm receives Evaluation Evaluation of Safety, Tolerability, and Efficacy CK586_Arm->Evaluation Placebo_Arm->Evaluation

High-level overview of the AMBER-HFpEF Phase 2 clinical trial design.

Experimental Protocols

Detailed methodologies for key experiments are summarized below.

Myofibril ATPase Assay
  • Preparation of Reagents: Myofibrils were prepared from flash-frozen bovine cardiac tissue.[2]

  • Procedure: The ATPase activity of the myofibrils was measured in the presence of varying concentrations of CK-4021586. The rate of ATP hydrolysis was determined by measuring the amount of inorganic phosphate (B84403) released over time using a colorimetric assay.

  • Data Analysis: The concentration of CK-4021586 required to inhibit 50% of the ATPase activity (EC50) and the maximal inhibition were calculated by fitting the dose-response data to a suitable pharmacological model.

Cardiomyocyte Contractility Assay
  • Cell Preparation: Adult rat ventricular cardiomyocytes were isolated and electrically paced to induce contractions.[2]

  • Procedure: The fractional shortening of the cardiomyocytes was measured before and after the application of CK-4021586 at various concentrations.[2] Calcium transients were simultaneously measured using a fluorescent calcium indicator (e.g., Fura-2) to ensure the compound did not affect calcium handling.[2]

  • Data Analysis: The percentage inhibition of fractional shortening was plotted against the drug concentration to determine the IC50 value.

In Vivo Echocardiography in Rats
  • Animal Model: Adult male Sprague Dawley rats were used.[2]

  • Procedure: Animals were anesthetized with inhaled isoflurane. Baseline cardiac function was assessed using 2D M-mode echocardiography one day prior to treatment. Animals were then orally dosed with either vehicle (0.5% HPMC / 0.1% Tween-80) or CK-4021586 at various doses (3, 10, 30, or 60 mg/kg). Left ventricular contractility, including fractional shortening, was measured at 1, 4, 7, and 24 hours post-dose.[2]

  • Data Analysis: Changes in fractional shortening from baseline were calculated for each dose group and time point to assess the dose-dependent pharmacodynamic effect of the compound.

Phase 1 Clinical Study Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy participants.[4][6]

  • Single Ascending Dose (SAD): Seven cohorts received single oral doses of CK-4021586 (ranging from 10 mg to 600 mg) or placebo.[6]

  • Multiple Ascending Dose (MAD): Two cohorts received once-daily doses of 100 mg or 200 mg of CK-4021586 or placebo for a specified duration to assess steady-state pharmacokinetics.[6]

  • Assessments: The primary endpoints were safety and tolerability, monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms. Secondary endpoints included pharmacokinetic parameters (Cmax, Tmax, AUC, t½) determined from plasma concentrations of CK-4021586. Pharmacodynamic effects on cardiac function, such as LVEF and LVFS, were assessed using echocardiography.[4][6]

References

Ulacamten: A Technical Guide to a Novel Cardiac Myosin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (also known as CK-4021586 or CK-586) is an investigational, orally bioavailable, small molecule designed as a selective inhibitor of cardiac myosin.[1][2] Developed by Cytokinetics, it represents a novel approach to treating heart failure with preserved ejection fraction (HFpEF), a condition characterized by diastolic dysfunction and often associated with cardiac hypercontractility.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a potent cardiac myosin inhibitor with a distinct chemical structure.[5] While specific experimental values for some physicochemical properties are not publicly available, key identifiers and calculated properties are summarized below.

PropertyValueSource
Chemical Name N/A
Synonyms CK-4021586, CK-586[5]
Molecular Formula C₂₁H₂₅F₂N₃O₃[5]
Molecular Weight 405.44 g/mol [5]
SMILES O=C(N([C@@H]1CC--INVALID-LINK--C)CC2=O)C3(CN(C3)C=O)N2CC4=CC(F)=C(C=C4)F[5]
InChI Key N/A
CAS Number 2830607-59-3[5]
Appearance White to off-white solid[5]
Solubility DMSO: 125 mg/mL (308.31 mM)[5]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Ulacamten_Structure cluster_0 This compound (CK-4021586) C21H25F2N3O3 Chemical Formula: C₂₁H₂₅F₂N₃O₃ Molecular Weight: 405.44 g/mol

Figure 1: Chemical Information for this compound.

Pharmacological Properties and Mechanism of Action

This compound is a selective inhibitor of cardiac myosin ATPase.[1][3] Its mechanism of action is distinct in that it selectively inhibits the ATPase activity of intact, two-headed cardiac myosin (heavy meromyosin or HMM) but not the single-headed subfragment-1 (S1).[1][3][2] This inhibitory action requires the presence of the myosin regulatory light chain (RLC).[3][2]

The primary effect of this compound is to reduce cardiac muscle hypercontractility by decreasing the number of active myosin cross-bridges formed during systolic contraction.[1][3] This leads to a reduction in contractile force without affecting intracellular calcium transients.[1][3] By modulating the number of force-generating myosin heads, this compound aims to improve myocardial relaxation (lusitropy) and compliance, addressing key pathophysiological aspects of HFpEF.[6][2][4]

Signaling Pathway

The cardiac muscle contraction cycle, or cross-bridge cycle, is a series of biochemical events driven by ATP hydrolysis that leads to the generation of force. This compound intervenes in this cycle to reduce the number of power-producing myosin heads.

Mechanism_of_Action cluster_Sarcomere Cardiac Sarcomere cluster_Effect Physiological Effect Myosin Myosin Head (Two-headed) Actin Actin Filament Myosin->Actin Binds to Actin ADP_Pi ADP + Pi Myosin->ADP_Pi Hydrolyzes ATP Reduced_Cross_Bridges Reduced number of active cross-bridges Actin->Myosin Detaches from Actin ATP ATP ATP->Myosin Binds to Myosin ADP_Pi->Myosin Release of Pi triggers power stroke This compound This compound This compound->Myosin Inhibits ATPase of intact myosin Reduced_Contractility Reduced Cardiac Hypercontractility Reduced_Cross_Bridges->Reduced_Contractility

Figure 2: Mechanism of Action of this compound on the Sarcomere.

Experimental Protocols

Detailed experimental protocols for this compound are largely proprietary. However, based on published information and general methodologies for cardiac myosin inhibitors, the following outlines the likely approaches.

In Vitro Myosin ATPase Activity Assay

Objective: To determine the inhibitory effect of this compound on cardiac myosin ATPase activity.

General Protocol:

  • Protein Purification: Isolate and purify intact cardiac myosin (or heavy meromyosin) from a suitable source (e.g., bovine or porcine ventricle).

  • Reaction Mixture: Prepare a reaction buffer containing purified myosin, actin, and ATP.

  • Compound Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

  • ATP Hydrolysis: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 37°C).

  • Quantification of ADP: At specific time points, stop the reaction and measure the amount of ADP produced. This can be done using various methods, such as a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase system) that links ADP production to a change in absorbance or fluorescence.[7]

  • Data Analysis: Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC₅₀ value.

In Vitro Cardiac Muscle Contractility Assay

Objective: To assess the effect of this compound on the contractility of cardiac muscle tissue.

General Protocol:

  • Tissue Preparation: Use engineered human heart tissues or isolated cardiomyocytes.[3][2]

  • Experimental Setup: Place the tissue or cells in a temperature-controlled bath with physiological buffer and electrical stimulation to induce contraction.

  • Compound Administration: Perfuse the tissue with increasing concentrations of this compound.

  • Measurement of Contractility: Record changes in contractile force, shortening, and relaxation parameters.

  • Data Analysis: Analyze the dose-dependent effects of this compound on cardiac contractility.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development In_Vitro In Vitro Assays (e.g., ATPase, Contractility) In_Vivo In Vivo Animal Models (e.g., Rat model of HFpEF) In_Vitro->In_Vivo Promising candidates advance Phase1 Phase 1 Clinical Trial (Safety and PK in healthy volunteers) In_Vivo->Phase1 Lead candidate selection Phase2 Phase 2 Clinical Trial (AMBER-HFpEF) (Dose-finding and efficacy in patients) Phase1->Phase2 Favorable safety profile Phase3 Phase 3 Clinical Trial (Pivotal efficacy and safety) Phase2->Phase3 Positive efficacy signals

Figure 3: General Experimental Workflow for this compound Development.
Preclinical In Vivo Models

In preclinical studies, this compound was evaluated in a rat model of HFpEF.[4] The compound was administered orally at a dose of 10 mg/kg, which resulted in improved diastolic function and a decrease in cardiac fibrosis.[4]

Clinical Trial: AMBER-HFpEF (Phase 2)

This compound is currently being evaluated in a Phase 2 clinical trial, AMBER-HFpEF (Assessment of CK-586 in a Multi-Center, Blinded Evaluation of Safety and Tolerability Results in HFpEF).[1][3]

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-finding study.[1]

  • Participants: Adult patients with symptomatic HFpEF.[1]

  • Intervention: Oral administration of this compound or placebo.[1]

  • Primary Objective: To evaluate the safety and tolerability of this compound.[1]

  • Key Inclusion Criteria:

    • Age: 40-85 years

    • Diagnosis of HFpEF

    • Left Ventricular Ejection Fraction (LVEF) ≥ 60%

    • Elevated NT-proBNP levels[1]

  • Dosing: The trial is designed with multiple cohorts to evaluate different dose levels of this compound.[1]

Conclusion

This compound is a promising, novel cardiac myosin inhibitor with a distinct mechanism of action that selectively targets intact, two-headed myosin. Its ability to reduce cardiac hypercontractility without affecting calcium transients makes it a potentially valuable therapeutic agent for a subset of patients with heart failure with preserved ejection fraction. Further data from ongoing clinical trials will be crucial in determining its clinical efficacy and safety profile.

Disclaimer: this compound is an investigational drug and has not been approved by any regulatory agency. Its safety and effectiveness have not been established.[1] This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

Preclinical Profile of Ulacamten (CK-586): A Novel Cardiac Myosin Inhibitor for Heart Failure with Preserved Ejection Fraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ulacamten (formerly CK-586) is an investigational, novel, selective, oral, small-molecule cardiac myosin inhibitor currently in development for the treatment of heart failure with preserved ejection fraction (HFpEF).[1][2] HFpEF is a complex clinical syndrome characterized by symptoms of heart failure, a normal left ventricular ejection fraction (LVEF), and evidence of diastolic dysfunction. A subset of patients with HFpEF exhibit cardiac hypercontractility, which is thought to contribute to the pathophysiology of the disease. This compound is designed to specifically target and reduce this hypercontractility at the level of the cardiac sarcomere.[1][2] This in-depth technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile.

Mechanism of Action: Selective Inhibition of Cardiac Myosin

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of cardiac myosin.[1][2] Specifically, it is designed to selectively inhibit the ATPase of intact cardiac myosin, which is crucial for the power-generating step of the muscle contraction cycle.[1] By reducing the number of active myosin cross-bridges formed during cardiac contraction, this compound effectively lessens the contractile force.[1][2] A key feature of its mechanism is that it does not inhibit the ATPase of the subfragment-1 (S1) of myosin, suggesting a specific interaction with the intact myosin protein complex.[1] Importantly, preclinical models have shown that this reduction in contractility occurs without altering calcium transients within the cardiomyocytes.[1][2]

Mechanism of action of this compound in reducing cardiac hypercontractility.

Preclinical Pharmacodynamics

Preclinical studies have been conducted to evaluate the pharmacodynamic effects of this compound in various models. A notable study was performed in a feline model of obstructive hypertrophic cardiomyopathy (oHCM), which shares pathophysiological similarities with certain aspects of HFpEF, such as hypercontractility.

Feline Model of Obstructive Hypertrophic Cardiomyopathy

A study in purpose-bred cats with naturally occurring oHCM demonstrated that oral administration of a cardiac myosin inhibitor, similar in class to this compound, safely and effectively ameliorated left ventricular outflow tract obstruction (LVOTO). The treatment led to a dose-dependent reduction in the maximal LVOTO pressure gradient (LVOTOmaxPG). This was accompanied by an increase in systolic chamber size (LVIDs Sx) and a decrease in measures of heart function such as left ventricular fractional shortening (LV FS%) and left ventricular ejection fraction (LV EF%), without impacting the heart rate. These findings support the mechanism of reducing hypercontractility.

Table 1: Summary of Preclinical Pharmacodynamic Effects in a Feline oHCM Model

ParameterEffectSignificance
LVOTOmaxPGDose-dependent reductionAmelioration of outflow tract obstruction
LVIDs SxIncreaseIndication of reduced systolic contraction
LV FS%Dose-dependent reductionDirect measure of reduced contractility
LV EF%Dose-dependent reductionOverall decrease in systolic function
Heart RateNo significant changeSuggests a specific effect on contractility without affecting chronotropy

Note: This data is based on a study of a cardiac myosin inhibitor in a feline oHCM model and is presented as a representative example of the expected pharmacodynamic effects of this drug class.

Preclinical Pharmacokinetics

While specific preclinical pharmacokinetic data for this compound is not extensively published, information from Phase 1 clinical trials in healthy volunteers provides insights that are noted to be consistent with preclinical findings.

The observed half-life of this compound in humans ranged from 14 to 17 hours, which supports a once-daily dosing regimen.[3] The pharmacokinetic profile was shown to be dose-linear across a wide range of exposures without altering the half-life, and a steady state was achieved within seven days of dosing.[3] The pharmacokinetic/pharmacodynamic (PK/PD) relationship was found to be shallow and predictable, indicating a controlled and titratable effect on cardiac contractility.[3]

For a related next-generation cardiac myosin inhibitor, aficamten (B8198243), preclinical pharmacokinetic parameters have been characterized in several animal species, which can provide a general reference for the class.

Table 2: Representative Preclinical Pharmacokinetic Parameters of a Cardiac Myosin Inhibitor (Aficamten)

SpeciesOral Bioavailability (%)Clearance (mL/min/kg)Volume of Distribution (L/kg)
Mouse988.8-
Rat-2.10.53
Dog-3.311
Monkey4111-

Source: In vitro and in vivo preclinical pharmacokinetic characterization of aficamten, a small molecule cardiac myosin inhibitor.[4][5] This data is for aficamten and is provided for illustrative purposes of a compound in the same class.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following outlines a general methodology for assessing the pharmacodynamics of a cardiac myosin inhibitor in a feline model of HCM, based on published studies with similar compounds.

Feline Hypertrophic Cardiomyopathy Model Study Protocol

1. Animal Model:

  • Purpose-bred cats with a naturally occurring genetic mutation (e.g., A31P MYBPC3) leading to a clinical diagnosis of obstructive hypertrophic cardiomyopathy.

2. Study Design:

  • A blinded, randomized, crossover study design is often employed to minimize bias and inter-animal variability.

  • Animals receive either the investigational drug (this compound) at various dose levels or a vehicle control.

  • A washout period is implemented between treatment arms in a crossover design.

3. Dosing:

  • Oral administration of the drug, typically via a capsule or formulated in a suitable vehicle.

4. Pharmacodynamic Assessments:

  • Echocardiography: Standard transthoracic echocardiography is performed at baseline and at multiple time points post-dosing (e.g., 6, 24, and 48 hours).

    • M-mode imaging of the left ventricle to measure:

      • Left ventricular internal dimension in systole (LVIDs) and diastole (LVIDd).

      • Interventricular septal thickness in diastole (IVSd).

      • Left ventricular posterior wall thickness in diastole (LVPWd).

    • Calculations are made for:

      • Left ventricular fractional shortening (LV FS%).

      • Left ventricular ejection fraction (LV EF%).

    • Doppler echocardiography to assess:

      • Left ventricular outflow tract (LVOT) velocity to determine the pressure gradient.

  • Blood Pressure and Heart Rate Monitoring: Non-invasive or invasive methods to monitor cardiovascular parameters.

5. Data Analysis:

  • Statistical analysis is performed to compare the effects of the drug at different doses to baseline and to the vehicle control.

Experimental_Workflow start Start: Feline oHCM Model baseline Baseline Measurements (Echocardiography, BP, HR) start->baseline randomization Randomization to Treatment Groups dosing Oral Administration (this compound or Vehicle) randomization->dosing post_dosing Post-Dosing Measurements (e.g., 6, 24, 48 hours) dosing->post_dosing baseline->randomization data_analysis Data Analysis and Comparison post_dosing->data_analysis end End: Pharmacodynamic Profile data_analysis->end

Generalized experimental workflow for preclinical pharmacodynamic assessment.

Safety and Toxicology

Preclinical safety and toxicology studies are essential to characterize the potential adverse effects of a new drug candidate. For a cardiac myosin inhibitor like this compound, these studies would focus on cardiovascular safety, as well as general toxicology in at least two species (one rodent and one non-rodent).

Key Aspects of Preclinical Safety Evaluation:

  • Cardiovascular Safety Pharmacology: In-depth assessment of the effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters in animal models.

  • Acute and Repeat-Dose Toxicology: Studies to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity following single and repeated administrations.

  • Genetic Toxicology: A battery of in vitro and in vivo assays to assess the potential for mutagenicity and clastogenicity.

  • Reproductive and Developmental Toxicology: Evaluation of the potential effects on fertility and embryonic-fetal development.

Phase 1 clinical trial data for this compound in healthy participants indicated that the drug was safe and well-tolerated, with no severe adverse events reported.[3]

Conclusion

The preclinical data for this compound, supported by findings from studies on other cardiac myosin inhibitors, demonstrate its potential as a targeted therapy for HFpEF characterized by hypercontractility. Its selective mechanism of action, predictable pharmacokinetics, and favorable early safety profile provide a strong rationale for its continued clinical development. Further publication of detailed preclinical studies will be valuable for a more complete understanding of its pharmacological profile.

References

Ulacamten's Selectivity for Cardiac Myosin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Ulacamten (formerly CK-586) is a novel, orally administered small molecule that acts as a selective inhibitor of cardiac myosin.[1] It is currently under investigation for the treatment of heart failure with preserved ejection fraction (HFpEF).[1] The therapeutic rationale for this compound centers on its ability to reduce the hypercontractility of the heart muscle, a key pathophysiological feature of HFpEF.[1] This is achieved by modulating the activity of cardiac myosin, the motor protein responsible for generating contractile force in the heart. A defining characteristic of this compound is its distinct mechanism of action and its selectivity for the cardiac isoform of myosin.

Mechanism of Action

This compound exerts its inhibitory effect by decreasing the number of active myosin cross-bridges during cardiac contraction, which in turn reduces contractile force.[1] This allosteric modulation of cardiac myosin's ATPase activity leads to a reduction in the force-producing state of the myosin heads.[2] Preclinical studies have demonstrated that this reduction in contractility occurs without affecting intracellular calcium transients, indicating a direct effect on the sarcomere.[1]

A key feature of this compound's mechanism is its state-selective inhibition, preferentially targeting myosin when it is assembled as a two-headed species.[3] Furthermore, its inhibitory action is dependent on the presence of the regulatory light chain (RLC) of myosin within the intact dimeric structure.[4] This is a point of differentiation from other cardiac myosin inhibitors like aficamten (B8198243), which can inhibit the ATPase activity of the myosin subfragment-1 (S1).[4]

Signaling Pathway of Cardiac Muscle Contraction and this compound Inhibition

cluster_extracellular Extracellular & Sarcolemma cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum cluster_sarcomere Sarcomere Action Potential Action Potential L-type Ca2+ Channel L-type Ca2+ Channel Action Potential->L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx RyR2 Ryanodine Receptor 2 (RyR2) Ca2+ Influx->RyR2 Triggers Ca2+ Release CICR RyR2->Ca2+ Release Ca2+ Reuptake Ca2+ Reuptake Troponin C Troponin C Ca2+ Release->Troponin C Binds to SERCA2a SERCA2a Ca2+ Reuptake->SERCA2a Tropomyosin Shift Tropomyosin Shift Troponin C->Tropomyosin Shift Induces Actin Actin Tropomyosin Shift->Actin Exposes Myosin Binding Sites on Cross-bridge Cycling Cross-bridge Cycling Actin->Cross-bridge Cycling Myosin Cardiac Myosin (Two-headed) Myosin->Cross-bridge Cycling Force Production Force Production Cross-bridge Cycling->Force Production This compound This compound This compound->Myosin Inhibits (RLC dependent)

Caption: Signaling pathway of cardiac muscle contraction and the inhibitory action of this compound.

Selectivity Profile of this compound

A critical aspect of the development of cardiac myosin inhibitors is their selectivity for the cardiac isoform over other myosin isoforms, such as those found in skeletal and smooth muscle, to minimize off-target effects. While specific quantitative data from head-to-head comparative studies with this compound are not yet widely published in peer-reviewed literature, its design focuses on targeting the specific structural and regulatory features of cardiac myosin.

Myosin Isoform Reported Effect of this compound Reference
Cardiac Myosin (Intact, with RLC)Inhibits ATPase activity, reduces contractility[1][4]
Cardiac Myosin (Subfragment-1, S1)Does not inhibit ATPase activity[1][4]
Skeletal Muscle MyosinData not yet publicly available
Smooth Muscle MyosinData not yet publicly available

Experimental Protocols

Detailed experimental protocols for assessing the selectivity of this compound are proprietary to the developing pharmaceutical company. However, based on standard industry practices for characterizing myosin inhibitors, the following methodologies are likely employed:

1. In Vitro Myosin ATPase Assays:

  • Objective: To determine the concentration-dependent inhibitory effect of this compound on the ATPase activity of different myosin isoforms.

  • Methodology:

    • Purified myosin isoforms (cardiac, skeletal, smooth muscle) are prepared. For cardiac myosin, both the full-length protein with the regulatory light chain and the S1 subfragment would be used.

    • Myosin is incubated with varying concentrations of this compound.

    • The ATPase reaction is initiated by the addition of ATP.

    • The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate, typically using a colorimetric assay (e.g., malachite green).

    • IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.

2. Skinned Fiber Contractility Assays:

  • Objective: To assess the effect of this compound on the force-generating capacity of muscle fibers from different tissue types.

  • Methodology:

    • Small bundles of muscle fibers are isolated from cardiac and skeletal muscle tissue.

    • The cell membranes are chemically removed ("skinned") to allow for direct manipulation of the intracellular environment.

    • The fibers are mounted on a force transducer and bathed in solutions with controlled calcium concentrations to induce contraction.

    • The effect of different concentrations of this compound on the force of contraction is measured.

Experimental Workflow for Selectivity Profiling

cluster_protein_prep Protein Preparation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Models Cardiac Myosin (Intact) Cardiac Myosin (Intact) ATPase Assays ATPase Assays Cardiac Myosin (Intact)->ATPase Assays Cardiac Myosin (S1) Cardiac Myosin (S1) Cardiac Myosin (S1)->ATPase Assays Skeletal Myosin Skeletal Myosin Skeletal Myosin->ATPase Assays Smooth Myosin Smooth Myosin Smooth Myosin->ATPase Assays IC50 Determination IC50 Determination ATPase Assays->IC50 Determination Skinned Fiber Prep Skinned Fiber Preparation Contractility Assays Contractility Assays Skinned Fiber Prep->Contractility Assays Force Reduction Analysis Force Reduction Analysis Contractility Assays->Force Reduction Analysis Animal Models of HFpEF Animal Models of HFpEF Echocardiography Echocardiography Animal Models of HFpEF->Echocardiography Hemodynamic Assessment Hemodynamic Assessment Animal Models of HFpEF->Hemodynamic Assessment Efficacy & Safety Efficacy & Safety Echocardiography->Efficacy & Safety Hemodynamic Assessment->Efficacy & Safety

Caption: Experimental workflow for profiling the selectivity of this compound.

Clinical Development and Future Directions

This compound has undergone Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics.[1] These studies in healthy volunteers demonstrated dose-dependent and reversible reductions in left ventricular ejection fraction, providing an on-target pharmacodynamic signal.[3] It is currently being evaluated in the AMBER-HFpEF Phase 2 clinical trial in patients with symptomatic HFpEF characterized by hypercontractility and ventricular hypertrophy.[1]

The development of this compound and other cardiac myosin inhibitors like aficamten and mavacamten (B608862) represents a significant advancement in the treatment of cardiomyopathies.[2][5] These agents offer a targeted therapeutic approach by directly addressing the underlying pathophysiology of excessive cardiac contractility.[6] As more data from ongoing clinical trials become available, a more comprehensive understanding of this compound's selectivity profile and its clinical utility in HFpEF will emerge.

References

Unveiling Ulacamten: An In-Depth Technical Guide to its In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (also known as CK-4021586 or CK-586) is a novel, selective, orally administered small molecule cardiac myosin inhibitor currently under investigation for the treatment of heart failure with preserved ejection fraction (HFpEF).[1][2] Developed by Cytokinetics, this compound represents a new class of cardiac myosin inhibitors designed to address the hypercontractility of the cardiac sarcomere, a key pathophysiological feature in certain cardiovascular diseases.[1][3] This technical guide provides a comprehensive overview of the in vitro studies that have elucidated the mechanism of action and pharmacological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

In vitro studies have established that this compound directly targets the cardiac myosin heavy chain, the motor protein responsible for generating contractile force in the heart. Its primary mechanism involves the reduction of the number of active actin-myosin cross-bridges during the cardiac cycle, leading to a decrease in myocardial contractility.[1][2][3] A key and distinguishing feature of this compound is that its inhibitory action is dependent on the dimeric, or two-headed, structure of myosin.[1][4]

Signaling Pathway of this compound's Action

This compound's mechanism is highly specific to the mechanical components of the sarcomere and, notably, does not alter the calcium transients that initiate cardiomyocyte contraction.[1][4][5] This distinguishes it from many traditional inotropic agents that modulate calcium signaling pathways.

Ulacamten_Mechanism cluster_calcium Calcium Signaling (Unaffected) cluster_myosin Myosin Power Stroke Cycle (Targeted) Ca_transient Ca²⁺ Transient Troponin Troponin Complex Ca_transient->Troponin Binds to Actin Actin Filament (Binding Sites Exposed) Troponin->Actin Conformational Change Cross_Bridge Actin-Myosin Cross-Bridge Formation Actin->Cross_Bridge Myosin_HMM Cardiac Myosin (Two-Headed HMM) ATPase ATPase Activity Myosin_HMM->ATPase Exhibits This compound This compound This compound->Myosin_HMM Binds to This compound->ATPase Inhibits ATPase->Cross_Bridge Drives Reduced_Contraction Reduced Contractility ATPase->Reduced_Contraction Contraction Force Production (Hypercontractility) Cross_Bridge->Contraction

This compound's targeted inhibition of myosin ATPase.

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from preclinical in vitro assessments of this compound.

Table 1: Biochemical Potency of this compound
ParameterSpecies/SystemValueReference(s)
EC₅₀ (ATPase Activity) Cardiac Myofibrils2.9 µM[1][4]
Maximal Inhibition (ATPase) Cardiac Myofibrils~50%[1][4]
Selectivity Cardiac & Slow Skeletal vs. Fast Skeletal Myofibrils2- to 3-fold more potent[1]
Effect on Myosin Subfragments Single-Headed S1No inhibition[1][2][5]
Two-Headed HMMInhibition[1][4][5]
Table 2: Effects of this compound on Cardiomyocyte Contractility
ParameterSpecies/SystemValueReference(s)
IC₅₀ (Sarcomere Shortening) Adult Rat Ventricular Cardiomyocytes3.2 µM[4]
Adult Human Ventricular Cardiomyocytes2.8 µM[4]
Maximal Inhibition (Fractional Shortening) Rat & Human Cardiomyocytes (at 10 µM)>80%[4]
Effect on Calcium Transients Rat Cardiomyocytes (up to 20 µM)No effect[1][4]
Table 3: Effects of this compound on Engineered Human Heart Tissues (HCM Model)
ParameterSystemConcentrationEffectReference(s)
Contractile Force & Relaxation Time (RT90) iPSC-Cardiomyocytes (R403Q Mutation)2 µMRestored to near-normal levels[4]
Force Inhibition iPSC-Cardiomyocytes (R403Q Mutation)10 µM>80%[4]
Lusitropy (Relaxation) Engineered Human HCM Heart Tissues-Improved[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key in vitro experimental protocols used to characterize this compound.

Myofibril and Myosin Subfragment ATPase Activity Assay

This assay quantifies the rate of ATP hydrolysis by myosin, a direct measure of its enzymatic activity.

  • Preparation of Reagents : Myofibrils are prepared from flash-frozen bovine cardiac, slow skeletal, and fast skeletal muscle. Myosin subfragment-1 (S1) and heavy meromyosin (HMM) are purified from bovine cardiac muscle.[1]

  • Assay System : A pyruvate (B1213749) kinase/lactate dehydrogenase-coupled enzyme system is used to measure steady-state ATPase activity.[1] This system links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

  • Experimental Conditions : The assay is conducted in the presence of 14 µM bovine cardiac actin to measure actin-activated ATPase activity.[1]

  • Control for Non-Myosin ATPase : For myofibril preparations, a saturating concentration of the non-selective myosin II inhibitor, blebbistatin, is used to measure and subtract non-myosin ATPase activity.[1]

  • Data Analysis : The rate of NADH absorbance decrease is measured in the presence of varying concentrations of this compound. The data are then fitted to a dose-response curve to determine the EC₅₀ and maximal inhibition.

ATPase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Myofibrils Isolate Myofibrils (Cardiac, Skeletal) Assay_Mix Prepare Assay Mix: - Coupled Enzyme System - Actin - ATP/NADH Myofibrils->Assay_Mix Myosin_Frags Purify Myosin Fragments (HMM, S1) Myosin_Frags->Assay_Mix Incubate Incubate with This compound Concentrations Assay_Mix->Incubate Spectro Measure NADH Absorbance (Spectrophotometer) Incubate->Spectro Plot Plot ATPase Rate vs. [this compound] Spectro->Plot Calculate Calculate EC₅₀ and Max Inhibition Plot->Calculate

Workflow for the Myosin ATPase Activity Assay.
Isolated Cardiomyocyte Contractility Assay

This assay directly measures the effect of this compound on the contractility of single, living heart muscle cells.

  • Cell Isolation : Ventricular myocytes are isolated from adult rats or humans using enzymatic digestion.

  • Loading and Pacing : Cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) to measure intracellular calcium transients. The cardiomyocytes are electrically paced to induce regular contractions.

  • Data Acquisition : A video-based system is used to record changes in cell length (fractional shortening) and the velocity of contraction and relaxation. Simultaneously, fluorescence microscopy is used to measure the Fura-2 ratio, indicating changes in intracellular calcium concentration.

  • Experimental Procedure : Baseline contractility and calcium transient parameters are recorded. This compound is then added to the media, and after an incubation period, the same parameters are recorded again.[1]

  • Data Analysis : The percentage change in fractional shortening and other contractility parameters is calculated at different concentrations of this compound to determine the IC₅₀. Calcium transient data are analyzed to confirm that the drug does not alter calcium handling.[1][4]

Conclusion

The comprehensive in vitro characterization of this compound has revealed a novel cardiac myosin inhibitor with a distinct mechanism of action. By selectively inhibiting the ATPase activity of the two-headed myosin molecule without affecting calcium signaling, this compound effectively reduces cardiomyocyte hypercontractility.[1][4] The quantitative data from biochemical and cell-based assays provide a strong preclinical foundation for its development as a targeted therapy for heart failure with preserved ejection fraction. These findings underscore the potential of directly modulating sarcomere function as a therapeutic strategy for cardiovascular diseases characterized by excessive cardiac contractility.

References

Ulacamten's Effect on Myocardial Contractility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (formerly CK-4021586 or CK-586) is a novel, selective, orally administered, small-molecule inhibitor of cardiac myosin designed to reduce the hypercontractility associated with certain cardiovascular diseases, including heart failure with preserved ejection fraction (HFpEF).[1][2] Developed by Cytokinetics, this compound represents a distinct class of cardiac myosin inhibitors. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on myocardial contractility as demonstrated in preclinical and clinical studies, and detailed experimental protocols.

Core Mechanism of Action

This compound modulates myocardial contractility by directly inhibiting the enzymatic activity of cardiac myosin. Its mechanism is distinguished from other cardiac myosin inhibitors by its specific action on the two-headed heavy meromyosin (HMM) form of the protein, while not affecting the single-headed subfragment-1 (S1).[3][4] This inhibitory action is dependent on the presence of the myosin regulatory light chain (RLC).[3][4]

By selectively inhibiting the ATPase activity of the intact cardiac myosin, this compound reduces the number of active myosin cross-bridges during cardiac contraction.[1][4] This leads to a decrease in the force of contraction, thereby addressing the hypercontractility that is a pathophysiological hallmark of conditions like hypertrophic cardiomyopathy (HCM) and a subset of HFpEF.[2][3] Preclinical studies have shown that this reduction in contractility is achieved without altering calcium transients.[1][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action on the cardiac sarcomere.

cluster_sarcomere Cardiac Sarcomere Myosin_HMM Cardiac Myosin (Two-Headed HMM) Actin Actin Filament Myosin_HMM->Actin forms cross-bridge ADP_Pi ADP + Pi Myosin_HMM->ADP_Pi hydrolyzes Myosin_S1 Cardiac Myosin (Single-Headed S1) Contraction Myocardial Contraction Actin->Contraction drives ATP ATP ATP->Myosin_HMM binds RLC Regulatory Light Chain (RLC) RLC->Myosin_HMM is required for This compound inhibition This compound This compound (CK-586) Inhibition Inhibition This compound->Inhibition Inhibition->Myosin_HMM inhibits ATPase activity of two-headed HMM

This compound's targeted inhibition of the cardiac myosin ATPase cycle.

Quantitative Data on Myocardial Contractility

The following tables summarize the key quantitative findings from preclinical and Phase 1 clinical studies of this compound.

Table 1: Preclinical In Vitro and In Vivo Effects of this compound on Myocardial Contractility
ParameterModel SystemConcentration/DoseKey FindingCitation(s)
Myofibrillar ATPase Activity Bovine Cardiac MyofibrilsEC50: 2.9 µMPartial inhibitor with ~50% maximal inhibition.[3]
Fractional Shortening Isolated Adult Rat Ventricular Cardiomyocytes5 µM>80% inhibition of fractional shortening.[3]
Fractional Shortening Sprague Dawley Rats (In Vivo)3, 10, 30, or 60 mg/kg (oral)Dose-related reduction in fractional shortening with a shallow dose-response curve.[3][5]
Table 2: Phase 1 Clinical Trial of this compound in Healthy Volunteers - Effect on Left Ventricular Ejection Fraction (LVEF)
Study DesignDose Cohorts (Single Ascending Dose)Number of Participants per CohortKey FindingCitation(s)
Double-blind, randomized, placebo-controlled10 mg to 600 mg10Dose-dependent, reversible reductions in LVEF. At the highest single dose of 600 mg, the mean decrease in LVEF was <5%.[6][7][8]
Dose Cohorts (Multiple Ascending Dose) 100 mg and 200 mg (once daily)10Well-tolerated with a predictable pharmacokinetic/pharmacodynamic relationship.[2][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Myofibrillar ATPase Activity Assay
  • Objective: To determine the effect of this compound on the ATPase activity of cardiac myofibrils.

  • Method: A pyruvate (B1213749) kinase/lactate dehydrogenase–coupled assay was utilized.

  • Procedure:

    • Myofibrils were prepared from flash-frozen bovine cardiac tissue.

    • The actin-activated ATPase activity of the myofibrils was measured in the presence of varying concentrations of this compound.

    • To assess the role of the regulatory light chain (RLC), a subset of myofibrils was treated to deplete the RLC.

    • ATPase activity was normalized to control reactions containing DMSO.

    • The contribution of non-myosin ATPases was subtracted by measuring activity in the presence of a nonselective myosin inhibitor.

  • Endpoint: The concentration of this compound required to achieve 50% of its maximal inhibitory effect (EC50) was calculated.[3]

cluster_workflow Myofibrillar ATPase Assay Workflow prep Prepare Bovine Cardiac Myofibrils incubate Incubate Myofibrils with Varying Concentrations of this compound prep->incubate measure Measure ATPase Activity (Coupled Assay) incubate->measure analyze Analyze Data to Determine EC50 measure->analyze

Workflow for the Myofibrillar ATPase Activity Assay.
Isolated Cardiomyocyte Contractility Assay

  • Objective: To evaluate the direct effect of this compound on the contractility of isolated heart muscle cells.

  • Method: Measurement of fractional shortening in electrically paced adult rat ventricular cardiomyocytes.

  • Procedure:

    • Adult rat ventricular cardiomyocytes were isolated and loaded with the calcium indicator Fura-2.

    • Cardiomyocytes were electrically paced to induce contractions.

    • Fractional shortening and calcium transients were measured before and after the application of this compound.

  • Endpoints: Percentage change in fractional shortening, contraction velocity, and relaxation velocity. Calcium transients were also monitored to assess for any off-target effects on calcium handling.[3]

In Vivo Assessment of Myocardial Contractility in Rats
  • Objective: To determine the in vivo effect of orally administered this compound on cardiac function in a healthy animal model.

  • Method: Echocardiography in Sprague Dawley rats.

  • Procedure:

    • Adult male Sprague Dawley rats were used.

    • Baseline cardiac function was assessed via echocardiography one day prior to treatment.

    • Animals were orally dosed with either vehicle or this compound at 3, 10, 30, or 60 mg/kg.

    • Echocardiography was performed at 1, 4, 7, and 24 hours post-dosing to measure left ventricular contractility.

  • Primary Endpoint: Change in left ventricular fractional shortening from baseline.[3]

cluster_workflow In Vivo Rat Study Workflow baseline Baseline Echocardiography in Sprague Dawley Rats dosing Oral Administration of This compound or Vehicle baseline->dosing follow_up Follow-up Echocardiography (1, 4, 7, 24 hours post-dose) dosing->follow_up analysis Analysis of Fractional Shortening follow_up->analysis

Workflow for the In Vivo Assessment of Myocardial Contractility in Rats.
Phase 1 Clinical Trial in Healthy Volunteers

  • Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy adults.

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Procedure:

    • Healthy volunteers were enrolled into single ascending dose (SAD) cohorts (10 mg to 600 mg) and multiple ascending dose (MAD) cohorts (100 mg and 200 mg once daily).

    • Each cohort consisted of 10 participants.

    • Pharmacokinetic parameters were measured at various time points.

    • Pharmacodynamic effects on cardiac function were assessed, including left ventricular ejection fraction (LVEF) and fractional shortening (LVFS), via echocardiography.

  • Endpoints: Safety and tolerability, pharmacokinetic profile (e.g., half-life, dose-linearity), and the relationship between drug exposure and changes in LVEF and LVFS.[6][7][8]

Conclusion

This compound is a novel cardiac myosin inhibitor with a distinct mechanism of action that selectively targets the two-headed form of cardiac myosin to reduce hypercontractility. Preclinical and Phase 1 clinical data have demonstrated its ability to decrease myocardial contractility in a dose- and exposure-dependent manner. The shallow and predictable pharmacokinetic/pharmacodynamic relationship observed in early clinical studies supports its potential for once-daily, fixed-dose administration. Further investigation in the ongoing AMBER-HFpEF Phase 2 clinical trial will provide more insights into the therapeutic potential of this compound in patients with heart failure with preserved ejection fraction and hypercontractility.

References

Unraveling the Preclinical Pharmacodynamics of Ulacamten: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (also known as MYK-224 and CK-586) is a novel, selective, small-molecule inhibitor of cardiac myosin being developed for the treatment of heart failure with preserved ejection fraction (HFpEF). It is designed to target the underlying hypercontractility of the cardiac sarcomere that contributes to the pathophysiology of this condition. This technical guide provides an in-depth overview of the pharmacodynamics of this compound as demonstrated in key animal models, offering a valuable resource for researchers and drug development professionals in the cardiovascular field.

Core Mechanism of Action

This compound selectively inhibits the adenosine (B11128) triphosphatase (ATPase) activity of cardiac myosin.[1] Its mechanism is distinct from other cardiac myosin inhibitors like mavacamten (B608862) and aficamten. A key differentiating feature is that this compound's inhibitory action is dependent on the presence of the myosin regulatory light chain (RLC) and it specifically targets the two-headed form of myosin (heavy meromyosin or HMM), while having no effect on the single-headed S1 fragment.[2][3] This targeted action leads to a reduction in the number of active myosin cross-bridges during cardiac contraction, thereby decreasing contractile force without altering intracellular calcium transients.[1][2][3]

Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.

This compound Mechanism of Action cluster_sarcomere Cardiac Sarcomere Actin Actin Cross_Bridge Actin-Myosin Cross-Bridge Actin->Cross_Bridge Binds to Myosin_Head Myosin Head (Two-headed HMM) Myosin_Head->Cross_Bridge Binds to Myosin_RLC Regulatory Light Chain (RLC) Myosin_RLC->Myosin_Head Force_Production Force Production (Hypercontractility) Cross_Bridge->Force_Production ATP ATP ATP->Myosin_Head Hydrolysis by Myosin ATPase This compound This compound (CK-586) This compound->Myosin_Head Inhibits ATPase Activity (RLC-Dependent) Feline oHCM Study Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure (per treatment) cluster_analysis Data Analysis Subjects 6 Cats with naturally occurring oHCM Design Blinded, Randomized, Crossover Study Treatments Single Oral Doses: Placebo, 2, 5, 10, 15 mg/kg This compound (CK-586) Baseline Baseline Echocardiography Dosing Administer Single Oral Dose Baseline->Dosing Timepoints 6, 24, 48 hours post-dose Dosing->Timepoints Assessments Echocardiography Blood Sampling Timepoints->Assessments Dobutamine Dobutamine Challenge (at 6 hours) Timepoints->Dobutamine PD_Analysis Pharmacodynamic Analysis: LVOTOmaxPG, LVIDs, LV FS%, LV EF%, HR Assessments->PD_Analysis PK_Analysis Pharmacokinetic Analysis: Plasma Concentrations Assessments->PK_Analysis Dobutamine->Assessments

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Ulacamten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (formerly CK-274) is a next-generation, selective, allosteric inhibitor of cardiac myosin ATPase designed to reduce the hypercontractility characteristic of hypertrophic cardiomyopathy (HCM). By binding to a distinct site on cardiac myosin, this compound stabilizes an auto-inhibited state, thereby decreasing the number of myosin heads available to interact with actin and generate force. This mechanism of action leads to a reduction in cardiac muscle contractility without directly affecting intracellular calcium transients.

These application notes provide detailed protocols for key in vitro experiments to characterize the pharmacological effects of this compound on cardiac muscle preparations. The included methodologies cover the assessment of its impact on myofibril ATPase activity, cardiomyocyte contractility, and the calcium sensitivity of force production.

Mechanism of Action: Signaling Pathway

This compound directly targets the cardiac sarcomere, the fundamental contractile unit of cardiomyocytes. Its primary mechanism involves the inhibition of the cardiac myosin ATPase, the enzyme that hydrolyzes ATP to provide energy for the power stroke of the myosin head. By stabilizing a super-relaxed, energy-sparing state of the myosin head, this compound effectively reduces the number of myosin heads that can bind to actin and contribute to force generation. This leads to a decrease in overall myocardial contractility. A key feature of this compound is its lack of effect on intracellular calcium concentration, distinguishing it from many other inotropic agents.

This compound Mechanism of Action cluster_sarcomere Sarcomere cluster_drug Drug Intervention Myosin Cardiac Myosin (Thick Filament) Actin Actin (Thin Filament) Myosin->Actin interacts with ADP_Pi ADP + Pi Myosin->ADP_Pi hydrolyzes Force Force Generation (Contraction) Myosin->Force Actin->Force ATP ATP ATP->Myosin binds This compound This compound This compound->Myosin inhibits ATPase activity caption This compound inhibits cardiac myosin ATPase, reducing force generation.

This compound's inhibitory effect on the cardiac myosin ATPase cycle.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory constants of this compound in various in vitro assays. These values provide a reference for designing dose-response experiments.

Assay TypePreparationParameterValueReference
Enzymatic Assay Purified bovine cardiac myofibrilsEC₅₀ (ATPase activity)~0.3 µM[1]
Cell-Based Assay Isolated adult rat ventricular cardiomyocytesIC₅₀ (Fractional Shortening)Similar to ATPase IC₅₀[2]
Tissue-Based Assay Skinned porcine cardiac muscle fibersSignificant tension reduction1 µM[3]

Note: IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, such as temperature, pH, and substrate concentrations.

Experimental Protocols

Cardiac Myofibril ATPase Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of cardiac myosin in a purified system.

Workflow:

ATPase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Isolate cardiac myofibrils D Incubate myofibrils with This compound or vehicle A->D B Prepare reaction buffer B->D C Prepare this compound dilutions C->D E Initiate reaction with ATP D->E F Measure inorganic phosphate (B84403) (Pi) release E->F G Generate dose-response curve and calculate IC₅₀ F->G caption Workflow for determining this compound's effect on ATPase activity.

A streamlined workflow for the myofibril ATPase activity assay.

Materials:

  • Bovine cardiac muscle tissue

  • Myofibril isolation buffer (e.g., low ionic strength buffer with protease inhibitors)

  • Reaction buffer (e.g., containing KCl, MgCl₂, EGTA, and a pH buffer like imidazole)[3]

  • ATP solution

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent (e.g., malachite green)[3]

  • Microplate reader

Procedure:

  • Myofibril Isolation: Isolate myofibrils from bovine cardiac muscle tissue using established differential centrifugation protocols.[3]

  • Preparation of Reagents: Prepare the reaction buffer and a series of this compound dilutions from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Reaction Setup: In a microplate, add the reaction buffer, myofibril suspension, and varying concentrations of this compound or vehicle (DMSO) control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a defined concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a specific duration.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method like the malachite green assay.[3]

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cardiomyocyte Contractility Assay

This cell-based assay evaluates the effect of this compound on the contractile function of isolated cardiomyocytes.

Workflow:

Cardiomyocyte Contractility Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate ventricular cardiomyocytes D Perfuse cardiomyocytes with Tyrode buffer A->D B Prepare Tyrode buffer B->D C Prepare this compound dilutions F Perfuse with this compound or vehicle C->F E Record baseline contractility (e.g., fractional shortening) D->E E->F G Record contractility changes F->G H Measure changes in contractile parameters G->H I Generate concentration- response curve H->I caption Workflow for assessing this compound's impact on cardiomyocyte contractility.

Experimental workflow for the cardiomyocyte contractility assay.

Materials:

  • Adult rat or mouse hearts

  • Collagenase solution for enzymatic digestion

  • Tyrode's solution

  • IonOptix system (or equivalent) for measuring cell shortening

  • This compound stock solution (in DMSO)

Procedure:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from adult rat or mouse hearts using a standard collagenase digestion protocol.[4]

  • Experimental Setup: Place the isolated cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system (e.g., IonOptix).

  • Baseline Recording: Perfuse the cells with Tyrode's solution and electrically stimulate them at a physiological frequency (e.g., 1 Hz). Record baseline contractile parameters, such as fractional shortening and velocities of contraction and relaxation.[4]

  • Drug Application: After establishing a stable baseline, perfuse the cells with increasing concentrations of this compound. Allow sufficient time for the drug effect to equilibrate at each concentration.

  • Data Acquisition: Record the changes in contractile parameters at each this compound concentration.

  • Data Analysis: Normalize the contractile parameters to the baseline values and plot them against the this compound concentration to generate a concentration-response curve and determine the IC₅₀.

Skinned Cardiac Fiber Tension Assay

This assay assesses the direct effect of this compound on the force-generating capacity of the myofilaments at different calcium concentrations.

Workflow:

Skinned Fiber Tension Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate cardiac muscle (e.g., porcine ventricle) B Prepare skinned fibers (Triton X-100 treatment) A->B E Mount fiber on force transducer B->E C Prepare activating and relaxing solutions (varying pCa) F Generate baseline force-pCa curve C->F H Generate force-pCa curve in presence of this compound C->H D Prepare this compound dilutions G Incubate fiber with this compound D->G E->F F->G I Compare force-pCa curves F->I G->H H->I J Determine effect on maximal force and Ca²⁺ sensitivity (pCa₅₀) I->J caption Workflow for skinned cardiac fiber tension measurements.

References

Ulacamten solubility and preparation for assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (also known as CK-4021586) is a selective, potent, and orally bioavailable small molecule inhibitor of cardiac myosin.[1][2] It targets the contractile machinery of the heart muscle, specifically by inhibiting the ATPase activity of cardiac myosin.[3] This mechanism reduces the number of active myosin cross-bridges during cardiac contraction, thereby decreasing contractile force without affecting calcium transients.[3] this compound is under investigation for its therapeutic potential in conditions associated with cardiac hypercontractility, such as heart failure with preserved ejection fraction (HFpEF).[3] These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in common in vitro assays.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. The following tables summarize the key physicochemical properties and solubility of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₅F₂N₃O₃[1]
Molecular Weight 405.44 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 2830607-59-3[1]

Table 2: Solubility of this compound

SolventSolubilityCommentsReference
DMSO 125 mg/mL (308.31 mM)Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO for best results.[1][4]
Aqueous Buffers (e.g., PBS) Sparingly solubleFor aqueous solutions, it is recommended to first dissolve in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 246.65 µL of DMSO per 1 mg of this compound).

  • Vortex the solution thoroughly for 2-5 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of this compound Working Solutions for a Cardiac Myosin ATPase Assay

This protocol details the preparation of working solutions of this compound for an in vitro enzymatic assay, such as a cardiac myosin ATPase inhibition assay. This protocol involves a serial dilution from a DMSO stock solution.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Assay buffer (e.g., 12 mM PIPES pH 6.8, 2 mM MgCl₂, 10 mM KCl, 1 mM DTT)[5]

  • Sterile polypropylene (B1209903) tubes or 96-well plates

Procedure:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations. For example, to create a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

  • Further dilute the DMSO-based solutions into the assay buffer to achieve the final desired concentrations for the assay. Note: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid affecting enzyme activity.[6]

  • Prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.

  • Add the prepared working solutions to the assay plate containing the other reaction components (e.g., purified cardiac myosin, ATP).

Protocol 3: Preparation of this compound for Cell-Based Assays

This protocol provides a general guideline for preparing this compound for use in cell-based assays, where maintaining cell viability is crucial.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Cell culture medium appropriate for the cell line being used

  • Sterile polypropylene tubes

Procedure:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in cell culture medium. It is recommended to perform this dilution in a stepwise manner to prevent precipitation of the compound.

  • Further dilute the intermediate solution in cell culture medium to achieve the final desired concentrations for treating the cells.

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤0.1%).

  • Include a vehicle control in your experiment, which consists of cell culture medium with the same final concentration of DMSO as the experimental wells.

Visualizations

Ulacamten_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Ulacamten_Powder This compound Powder Vortex_Sonication Vortex / Sonicate Ulacamten_Powder->Vortex_Sonication DMSO DMSO DMSO->Vortex_Sonication Stock_Solution 10 mM Stock Solution in DMSO Vortex_Sonication->Stock_Solution Storage Store at -80°C Stock_Solution->Storage Serial_Dilution Serial Dilution in Assay Buffer Stock_Solution->Serial_Dilution Working_Solutions Final Working Solutions Serial_Dilution->Working_Solutions

Caption: Workflow for the preparation of this compound stock and working solutions.

Cardiac_Muscle_Contraction_Pathway cluster_excitation Excitation-Contraction Coupling cluster_contraction Contraction Cycle Action_Potential Action Potential in Cardiomyocyte Ca_Influx Ca²⁺ Influx via L-type Ca²⁺ Channels Action_Potential->Ca_Influx CICR Ca²⁺-Induced Ca²⁺ Release from Sarcoplasmic Reticulum Ca_Influx->CICR Ca_Troponin Ca²⁺ binds to Troponin C CICR->Ca_Troponin Tropomyosin_Shift Tropomyosin shifts, exposing actin binding sites Ca_Troponin->Tropomyosin_Shift Cross_Bridge Myosin head binds to Actin (Cross-bridge formation) Tropomyosin_Shift->Cross_Bridge Power_Stroke Power Stroke (ADP + Pi release) Cross_Bridge->Power_Stroke ATP_Binding ATP binds to Myosin, detaching from Actin Power_Stroke->ATP_Binding ATP_Hydrolysis Myosin ATPase hydrolyzes ATP to ADP + Pi (Myosin head re-cocks) ATP_Binding->ATP_Hydrolysis ATP_Hydrolysis->Cross_Bridge This compound This compound This compound->ATP_Hydrolysis Inhibits

Caption: Simplified signaling pathway of cardiac muscle contraction and the inhibitory action of this compound.

References

Application Notes and Protocols for the Use of Ulacamten in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (also known as CK-586) is a novel, selective, small-molecule inhibitor of cardiac myosin designed to reduce the hypercontractility associated with heart failure with preserved ejection fraction (HFpEF).[1] Preclinical studies have demonstrated that this compound decreases the number of active myosin cross-bridges during cardiac contraction, thereby reducing contractile force.[1] A key characteristic of this compound is its mechanism of action, which is distinct from other cardiac myosin inhibitors. It selectively inhibits the ATPase activity of the intact, two-headed cardiac myosin heavy meromyosin (HMM) and requires the presence of the myosin regulatory light chain (RLC).[2] Notably, it does not inhibit the single-headed myosin subfragment-1 (S1).[1][2] Furthermore, this compound's inhibitory effect on cardiomyocyte contractility occurs without altering intracellular calcium transients.[1][2]

These application notes provide detailed protocols for the use of this compound in isolated adult rodent cardiomyocytes, including methods for cell isolation, contractility assays, and ATPase activity measurements.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on isolated cardiomyocytes and their components.

Table 1: Effect of this compound on Cardiomyocyte Contractility

ParameterConcentrationSpeciesEffectCitation
Fractional Shortening5 µMRat>80% inhibition[2]
Calcium Transients5 µMRatNo alteration[2]

Table 2: Effect of this compound on Myofibril ATPase Activity

ParameterValueSpeciesConditionsCitation
EC502.9 µMBovineCardiac Myofibrils[2]
Maximal Inhibition~50%BovineCardiac Myofibrils[2]

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol describes the enzymatic digestion of a rodent heart using a Langendorff perfusion system to obtain a high yield of viable, rod-shaped cardiomyocytes.

Materials:

  • Adult rat or mouse

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Heparin

  • Perfusion Buffer (Ca²⁺-free): NaCl, KCl, KH₂PO₄, Na₂HPO₄, MgSO₄, HEPES, NaHCO₃, KHCO₃, Glucose

  • Digestion Buffer: Perfusion buffer containing Collagenase Type II and Hyaluronidase

  • Stopping Buffer: Perfusion buffer with a low concentration of CaCl₂

  • Langendorff perfusion system with a water jacket for temperature control (37°C)

  • Surgical instruments (scissors, forceps)

  • Cannula (size appropriate for the aorta)

  • Cell strainer (e.g., 200-500 µm mesh)

  • Centrifuge

Procedure:

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Excise the heart quickly and place it in ice-cold Perfusion Buffer.

  • Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Initiate retrograde perfusion with warm (37°C), oxygenated Perfusion Buffer to clear the heart of blood.

  • Switch to the Digestion Buffer and perfuse until the heart becomes swollen and pale. This typically takes 15-25 minutes.

  • Remove the heart from the apparatus, trim away non-ventricular tissue, and gently mince the ventricular tissue in Stopping Buffer.

  • Disperse the cells by gentle pipetting with a wide-bore pipette.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the cardiomyocytes to settle by gravity or gentle centrifugation (e.g., 100 x g for 1-2 minutes).

  • Carefully remove the supernatant and gently resuspend the cell pellet in fresh Stopping Buffer.

  • Gradually reintroduce calcium to the cells by incrementally increasing the CaCl₂ concentration in the buffer.

  • The isolated cardiomyocytes are now ready for experimental use.

Protocol 2: Cardiomyocyte Contractility and Calcium Transient Measurement

This protocol details the procedure for treating isolated cardiomyocytes with this compound and measuring their contractile function and intracellular calcium levels.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Culture dishes or glass coverslips coated with laminin

  • Culture medium (e.g., Medium 199)

  • This compound stock solution (in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • IonOptix system (or equivalent) with a video-based edge detection system and fluorescence photometry

  • Field stimulation electrodes

Procedure:

  • Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to attach.

  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Place the dish on the stage of the IonOptix system and perfuse with a physiological buffer.

  • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using field stimulation.

  • Record baseline contractility (fractional shortening, contraction/relaxation velocity) and calcium transients.

  • Introduce this compound at the desired final concentration (e.g., 5 µM) into the perfusion buffer.

  • Allow the compound to equilibrate with the cells for a sufficient period (e.g., 10-15 minutes).

  • Record post-treatment contractility and calcium transients.

  • Analyze the data to quantify the changes in contractile parameters and calcium signaling.

Protocol 3: Myofibril ATPase Activity Assay

This protocol describes how to measure the effect of this compound on the actin-activated ATPase activity of cardiac myofibrils.

Materials:

  • Isolated cardiac myofibrils (e.g., from bovine ventricle)

  • Assay Buffer: Imidazole, KCl, MgCl₂, EGTA, DTT

  • ATP

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme system

  • NADH

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, PK/LDH, NADH, and the desired concentration of this compound or vehicle (DMSO).

  • Add the cardiac myofibrils to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.

  • Calculate the ATPase activity from the rate of absorbance change.

  • To determine the EC50, perform the assay with a range of this compound concentrations and fit the data to a dose-response curve.

  • To assess the requirement of the regulatory light chain (RLC), deplete RLC from a portion of the myofibrils and repeat the assay.

Mandatory Visualizations

G cluster_0 Cardiomyocyte Excitation-Contraction Coupling cluster_1 Mechanism of this compound Action AP Action Potential Ca_Influx Ca²⁺ Influx (L-type Ca²⁺ channels) AP->Ca_Influx CICR Calcium-Induced Calcium Release (CICR) Ca_Influx->CICR RyR Ryanodine Receptor (RyR) SR Sarcoplasmic Reticulum (SR) SR->CICR Ca²⁺ release Ca_Transient Increased Cytosolic Ca²⁺ (Calcium Transient) CICR->Ca_Transient TroponinC Ca²⁺ binds to Troponin C Ca_Transient->TroponinC Actin_Myosin Actin-Myosin Interaction TroponinC->Actin_Myosin Contraction Muscle Contraction Actin_Myosin->Contraction Myosin Cardiac Myosin (Two-headed HMM with RLC) Reduced_Force Reduced Contractile Force This compound This compound This compound->Myosin Inhibition Inhibition of ATPase Activity Reduced_Cross_Bridge Reduced number of active cross-bridges Inhibition->Reduced_Cross_Bridge Reduced_Cross_Bridge->Reduced_Force

Caption: Signaling pathway of cardiomyocyte contraction and this compound's mechanism.

G cluster_0 Experimental Workflow start Start isolate Isolate Adult Ventricular Cardiomyocytes (Protocol 1) start->isolate culture Culture & Prepare Cells isolate->culture treat Treat with this compound culture->treat measure Measure Contractility & Calcium Transients (Protocol 2) treat->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Workflow for studying this compound in isolated cardiomyocytes.

References

Application Notes and Protocols for Ulacamten Administration in Rodent Models of HFpEF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart Failure with preserved Ejection Fraction (HFpEF) is a complex clinical syndrome characterized by diastolic dysfunction of the left ventricle, leading to symptoms of heart failure despite a normal or near-normal ejection fraction. The pathophysiology is heterogeneous, involving a combination of cardiac and extra-cardiac factors, which has made the development of effective therapeutics challenging. One emerging therapeutic target is the cardiac sarcomere, where excessive contractility can contribute to diastolic stiffness.

Ulacamten (formerly CK-4021586) is a novel, selective, small-molecule inhibitor of cardiac myosin ATPase.[1][2] By reducing the number of active actin-myosin cross-bridges during cardiac contraction, this compound decreases hypercontractility without affecting calcium transients.[2] This mechanism of action suggests its potential as a targeted therapy for a subset of HFpEF patients characterized by hypercontractility. Preclinical studies have begun to explore the efficacy of this compound in rodent models that recapitulate key features of human HFpEF.

These application notes provide a summary of the available preclinical data and detailed protocols for the administration of this compound in the ZSF1 obese rat model of HFpEF, a well-characterized model of the disease.

Mechanism of Action of this compound

This compound selectively inhibits the ATPase activity of cardiac myosin. This inhibition is state-dependent and reduces the number of myosin heads that can interact with actin to generate force. The resulting decrease in cardiac muscle contractility is intended to improve diastolic relaxation and reduce the stiffness of the ventricular wall, thereby addressing a key pathophysiological mechanism in HFpEF.

cluster_Sarcomere Cardiac Sarcomere Myosin Myosin Cross_Bridge Actin-Myosin Cross-Bridge Formation Myosin->Cross_Bridge Binds to Actin Actin Actin Actin->Cross_Bridge Contraction Myocardial Contraction Cross_Bridge->Contraction This compound This compound This compound->Myosin Inhibits ATPase Activity

This compound's Mechanism of Action in the Cardiac Sarcomere.

Preclinical Data in a Rodent Model of HFpEF

The ZSF1 obese rat is a well-established model of HFpEF that develops hypertension, obesity, and diabetes, leading to diastolic dysfunction and cardiac fibrosis with a preserved ejection fraction. A preclinical study evaluated the effects of this compound in this model.

Summary of Quantitative Data

The following table summarizes the reported effects of this compound treatment in the ZSF1 obese rat model of HFpEF. It is important to note that this data is based on a conference abstract and a corporate presentation, and a full peer-reviewed publication with a more extensive dataset is not yet available.

ParameterVehicle-Treated ZSF1 RatsThis compound-Treated ZSF1 RatsDuration of TreatmentReference
Echocardiography
Fractional Shortening (%)52.7 ± 2.948.1 ± 2.616 weeks[3]
Isovolumic Relaxation Time (ms)27.0 ± 2.223.3 ± 2.316 weeks[3]
Histology
Interstitial FibrosisNot specified~50% reduction compared to vehicle16 weeks[3]

Data are presented as mean ± standard deviation.

Experimental Protocols

Induction of HFpEF using the ZSF1 Obese Rat Model

The ZSF1 obese rat model is a cross between a female Zucker diabetic fatty (ZDF) rat and a male spontaneously hypertensive heart failure (SHHF) rat.[4][5] The resulting obese male offspring develop a phenotype that closely mimics human cardiometabolic HFpEF.

Materials:

  • Male ZSF1 obese rats and lean littermate controls (e.g., from Charles River Laboratories).

  • Standard rodent chow and water.

  • Animal housing facility with a 12-hour light/dark cycle.

Protocol:

  • Acquire male ZSF1 obese and lean rats at approximately 5-6 weeks of age.

  • House the animals under standard conditions with ad libitum access to food and water.

  • Monitor animal health and body weight regularly.

  • The HFpEF phenotype, characterized by diastolic dysfunction, typically develops between 10 and 20 weeks of age.[4][6] Echocardiographic assessments can be performed to confirm the development of the disease phenotype prior to initiating treatment.

Start Start Acquire_Rats Acquire 5-6 week old male ZSF1 obese and lean rats Start->Acquire_Rats Housing Standard housing with ad libitum food and water Acquire_Rats->Housing Monitoring Monitor health and body weight Housing->Monitoring Phenotype_Development HFpEF phenotype develops (10-20 weeks) Monitoring->Phenotype_Development Echocardiography Confirm phenotype with echocardiography Phenotype_Development->Echocardiography Treatment Initiate this compound or vehicle treatment Echocardiography->Treatment

Workflow for the ZSF1 Obese Rat Model of HFpEF.
Administration of this compound by Oral Gavage

Materials:

  • This compound (CK-4021586)

  • Vehicle for suspension/solution (e.g., appropriate aqueous-based vehicle, to be determined based on drug properties)

  • Oral gavage needles (16-18 gauge for adult rats)

  • Syringes

  • Animal scale

Protocol:

  • Preparation of Dosing Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. Based on available data, a dosage of 10 mg/kg has been used in a rat model of HFpEF.[7]

  • Animal Handling and Dosing:

    • Weigh each rat to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the rat.

    • Insert the gavage needle carefully into the esophagus.

    • Administer the this compound suspension/solution or vehicle control slowly and steadily.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Schedule: For chronic studies, such as the 16-week study mentioned, daily oral gavage is a common practice. The exact frequency should be guided by the pharmacokinetic profile of this compound.

  • Long-term Administration Considerations: For long-term studies, it is crucial to ensure proper gavage technique to minimize stress and potential injury to the animals. Regular monitoring of animal health, including body weight and food/water intake, is essential.

Assessment of Cardiac Function and Structure

Echocardiography:

  • Perform transthoracic echocardiography on anesthetized rats at baseline and at the end of the treatment period.

  • Acquire standard views (e.g., parasternal long-axis, short-axis) to assess:

    • Systolic Function: Left ventricular ejection fraction (LVEF), fractional shortening (FS).

    • Diastolic Function: Mitral valve inflow patterns (E/A ratio), tissue Doppler imaging of the mitral annulus (e' velocity, E/e' ratio), and isovolumic relaxation time (IVRT).

    • Cardiac Structure: Left ventricular wall thickness, internal dimensions, and mass.

Histological Analysis:

  • At the end of the study, euthanize the animals and excise the hearts.

  • Fix the hearts in formalin and embed in paraffin.

  • Section the hearts and perform histological staining:

    • Masson's Trichrome or Picrosirius Red: To quantify interstitial and perivascular fibrosis.

    • Hematoxylin and Eosin (H&E): To assess overall cardiac morphology and myocyte size.

Conclusion

The available preclinical data suggests that this compound shows promise in improving diastolic function and reducing cardiac fibrosis in the ZSF1 obese rat model of HFpEF. The provided protocols offer a framework for researchers to conduct further studies to validate these findings and to explore the full therapeutic potential of this compound in HFpEF. More comprehensive studies are needed to establish a complete profile of its effects on a wider range of cardiac and systemic parameters in different rodent models of HFpEF.

References

Application Notes and Protocols for Measuring Ulacamten Efficacy in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (formerly CK-586) is a novel, selective, oral, small-molecule cardiac myosin inhibitor currently under investigation for the treatment of heart failure with preserved ejection fraction (HFpEF) and hypertrophic cardiomyopathy (HCM).[1][2] Its mechanism of action involves the selective inhibition of the ATPase activity of intact cardiac myosin, which leads to a reduction in the number of active myosin cross-bridges during cardiac contraction.[1][2] This ultimately decreases cardiac hypercontractility without affecting calcium transients, a key pathophysiological feature of certain cardiac diseases.[1][2]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound's efficacy. Detailed protocols for key in vivo and in vitro experiments are outlined to enable researchers to obtain robust and reproducible data.

Mechanism of Action

This compound is a cardiac myosin inhibitor that modulates the contractility of the heart muscle at the sarcomere level. It specifically targets the cardiac isoform of myosin, the motor protein responsible for generating force and shortening of the muscle fibers. By inhibiting the ATPase activity of myosin, this compound reduces the rate of cross-bridge cycling between actin and myosin filaments. This leads to a decrease in the overall contractile force generated by the heart muscle, thereby addressing the hypercontractility observed in conditions like HCM and a subset of HFpEF patients.[3][4]

cluster_sarcomere Cardiac Sarcomere Myosin Myosin Cross_Bridge Actin-Myosin Cross-Bridge Formation Myosin->Cross_Bridge Binds to Actin Actin Actin Actin->Cross_Bridge Contraction Cardiac Hypercontractility Cross_Bridge->Contraction Drives This compound This compound This compound->Myosin

Mechanism of Action of this compound

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.

In Vitro Efficacy of this compound
ParameterAssay SystemSpeciesEC50/IC50Maximal InhibitionReference
Myofibrillar ATPase ActivityPurified MyofibrilsBovine (Cardiac)2.9 µM (EC50)~50%[5]
Sarcomere ShorteningAdult Ventricular CardiomyocytesRat3.2 µM (IC50)>80% at 10 µM[5]
Sarcomere ShorteningAdult Ventricular CardiomyocytesHuman2.8 µM (IC50)>80% at 10 µM[5]
Contractile ForceEngineered Heart Tissues (R403Q mutation)Human iPSC-Cardiomyocytes->80% at 10 µM[5]
In Vivo Efficacy of this compound in a Rat Model of HFpEF (ZSF1 Obese)
ParameterTreatment GroupValue% Change vs. Vehiclep-valueReference
Fractional Shortening (%) Vehicle52.7 ± 2.9--[5]
This compound (16 weeks)48.1 ± 2.6↓ 8.7%<0.05[5]
Isovolumic Relaxation Time (ms) Vehicle27.0 ± 2.2--[5]
This compound (16 weeks)23.3 ± 2.3↓ 13.7%<0.05[5]
Interstitial Fibrosis (%) Vehicle---[5]
This compound (16 weeks)-↓ ~50%<0.05[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in preclinical models.

Echocardiography for Cardiac Function Assessment in Rodents

This protocol outlines the procedure for transthoracic echocardiography in mice or rats to assess cardiac function.

Materials:

  • High-frequency ultrasound system with a linear array transducer (30-40 MHz for mice, 15-20 MHz for rats)

  • Animal handling platform with integrated ECG and temperature monitoring

  • Anesthesia system (e.g., isoflurane (B1672236) vaporizer)

  • Hair removal cream

  • Ultrasound gel

  • Rectal temperature probe

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (1-2% in oxygen).

    • Remove the chest fur using a chemical depilatory agent to ensure optimal image quality.

    • Place the animal in a supine position on the heated platform.

    • Monitor heart rate, ECG, and body temperature throughout the procedure. Maintain body temperature at 37°C.

  • Image Acquisition:

    • Apply a generous amount of ultrasound gel to the chest.

    • Obtain two-dimensional (2D) images in the parasternal long-axis and short-axis views.

    • From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular (LV) dimensions.

    • Acquire pulsed-wave Doppler recordings of mitral inflow from the apical four-chamber view to assess diastolic function.

  • Data Analysis:

    • Measure LV internal dimension at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode images.

    • Calculate LV fractional shortening (FS) as: FS (%) = [(LVIDd - LVIDs) / LVIDd] * 100.

    • Calculate LV ejection fraction (EF) using the Teichholz formula or by tracing the endocardial border in the 2D images.

    • Measure the peak early (E) and late (A) diastolic filling velocities from the mitral inflow Doppler to assess diastolic function (E/A ratio).

cluster_prep Animal Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Anesthesia Anesthetize Animal Hair_Removal Remove Chest Fur Anesthesia->Hair_Removal Positioning Supine Position on Heated Platform Hair_Removal->Positioning Monitoring Monitor ECG, Heart Rate, Temp Positioning->Monitoring Gel_Application Apply Ultrasound Gel 2D_Imaging Acquire 2D Images (Long & Short Axis) Gel_Application->2D_Imaging M_Mode_Imaging Acquire M-Mode Images 2D_Imaging->M_Mode_Imaging Doppler_Imaging Acquire Doppler Recordings M_Mode_Imaging->Doppler_Imaging LV_Dimensions Measure LVIDd & LVIDs FS_EF_Calculation Calculate FS & EF LV_Dimensions->FS_EF_Calculation Diastolic_Function Assess E/A Ratio FS_EF_Calculation->Diastolic_Function

Echocardiography Workflow
Pressure-Volume (PV) Loop Analysis for Hemodynamic Assessment in Rodents

PV loop analysis is the gold standard for assessing load-independent cardiac function.

Materials:

  • Pressure-volume catheter (e.g., Millar SPR-839 for mice, SPR-838 for rats)

  • PV loop data acquisition and analysis system (e.g., ADInstruments PowerLab)

  • Surgical instruments

  • Ventilator

  • Anesthesia system

Procedure:

  • Surgical Preparation:

    • Anesthetize and intubate the animal.

    • Provide mechanical ventilation.

    • Perform a right carotid artery cut-down to expose the artery.

    • Carefully insert the PV catheter into the right carotid artery and advance it into the left ventricle.

  • Data Acquisition:

    • Allow the animal to stabilize for 15-20 minutes after catheter placement.

    • Record steady-state PV loops.

    • To obtain load-independent measures, perform transient inferior vena cava (IVC) occlusion to generate a family of PV loops under varying preloads.

  • Data Analysis:

    • Analyze the PV loops to determine parameters such as end-systolic pressure, end-diastolic pressure, end-systolic volume, end-diastolic volume, stroke volume, and ejection fraction.

    • From the family of loops generated during IVC occlusion, derive load-independent indices of contractility, including the end-systolic pressure-volume relationship (ESPVR) and preload-recruitable stroke work (PRSW).

    • Derive the end-diastolic pressure-volume relationship (EDPVR) to assess diastolic stiffness.

cluster_surgery Surgical Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Anesthetize_Ventilate Anesthetize & Ventilate Animal Carotid_Cutdown Expose Right Carotid Artery Anesthetize_Ventilate->Carotid_Cutdown Catheter_Insertion Insert PV Catheter into Left Ventricle Carotid_Cutdown->Catheter_Insertion Stabilization Allow Stabilization Steady_State_Loops Record Steady-State PV Loops Stabilization->Steady_State_Loops IVC_Occlusion Perform Transient IVC Occlusion Steady_State_Loops->IVC_Occlusion Loop_Parameters Analyze Basic Loop Parameters Load_Independent_Indices Derive ESPVR & PRSW Loop_Parameters->Load_Independent_Indices Diastolic_Stiffness Derive EDPVR Load_Independent_Indices->Diastolic_Stiffness

References

Ulacamten in Combination with Other Cardiovascular Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (formerly CK-586) is a novel, selective, oral cardiac myosin inhibitor currently under investigation for the treatment of heart failure with preserved ejection fraction (HFpEF).[1][2] By modulating the activity of cardiac myosin, this compound aims to reduce the hypercontractility that is characteristic of certain cardiac conditions, thereby improving cardiac function.[1][2] Preclinical models have demonstrated that this compound reduces cardiac hypercontractility by decreasing the number of active myosin cross-bridges during cardiac contraction, which in turn reduces contractile force without affecting calcium transients.[1] The ongoing Phase 2 clinical trial, AMBER-HFpEF, is evaluating the safety and tolerability of this compound in patients with symptomatic HFpEF.[3][4] A key aspect of this trial is that it allows for the inclusion of patients on stable doses of other standard-of-care cardiovascular medications, indicating the clinical relevance of understanding this compound's performance in combination therapy settings.[3][5]

This document provides detailed application notes and protocols for researchers studying this compound in combination with other cardiovascular drugs. Due to the limited availability of published data on this compound combination therapy, this document also draws upon data from other cardiac myosin inhibitors, such as mavacamten (B608862) and aficamten, to provide a comprehensive overview of potential drug interactions and combination strategies.

Signaling Pathway of Cardiac Myosin Inhibitors

Cardiac myosin inhibitors, including this compound, act by binding to cardiac myosin and reducing the number of actin-myosin cross-bridges. This leads to a decrease in the force of contraction, addressing the hypercontractility seen in conditions like hypertrophic cardiomyopathy and certain forms of HFpEF.

Cardiac Myosin Inhibitor Signaling Pathway cluster_sarcomere Sarcomere Myosin Myosin Cross_Bridge Actin-Myosin Cross-Bridge Formation Myosin->Cross_Bridge interacts with Actin Actin Actin Actin->Cross_Bridge ATP ATP ATP->Myosin binds Contraction Myocardial Contraction Cross_Bridge->Contraction drives This compound This compound This compound->Myosin inhibits ATPase activity

Mechanism of action of this compound.

Potential Combination Therapies and Considerations

The AMBER-HFpEF clinical trial design allows for the co-administration of this compound with several classes of cardiovascular drugs.[3][5] While specific interaction data for this compound is not yet available, the following sections outline potential combination strategies and key considerations based on the pharmacology of cardiac myosin inhibitors and the known interactions of related compounds like mavacamten.

Beta-Blockers

Beta-blockers are a cornerstone of therapy for many cardiovascular conditions, including HFpEF.[6][7][8] Their mechanism of action, which involves reducing heart rate and contractility, may be complementary to that of this compound.

Rationale for Combination:

  • Complementary Mechanisms: this compound directly targets myocardial hypercontractility, while beta-blockers reduce the sympathetic drive to the heart.

  • Potential for Enhanced Symptom Control: The combination may lead to improved control of symptoms such as dyspnea and chest pain.

Considerations:

  • Additive Negative Inotropic Effects: Both classes of drugs reduce myocardial contractility. Careful monitoring of left ventricular ejection fraction (LVEF) is crucial to avoid excessive suppression of cardiac function.

  • Bradycardia and Hypotension: The combination may increase the risk of slowed heart rate and low blood pressure.

Angiotensin-Converting Enzyme (ACE) Inhibitors, Angiotensin II Receptor Blockers (ARBs), and Angiotensin Receptor-Neprilysin Inhibitors (ARNIs)

These medications are standard of care in heart failure, primarily for their effects on afterload reduction and neurohormonal modulation.[9]

Rationale for Combination:

  • Different Therapeutic Targets: this compound addresses intrinsic myocardial contractility, while ACE inhibitors, ARBs, and ARNIs target the renin-angiotensin-aldosterone system.

  • Comprehensive HFpEF Management: This combination could address multiple pathophysiological aspects of HFpEF.

Considerations:

  • Hypotension: The vasodilatory effects of ACE inhibitors, ARBs, and ARNIs, combined with potential reductions in cardiac output from this compound, could lead to hypotension. Blood pressure should be closely monitored.

Diuretics

Diuretics are frequently used in HFpEF to manage volume overload and congestion.[10][11]

Rationale for Combination:

  • Symptom Management: Diuretics can alleviate congestive symptoms, while this compound may improve underlying cardiac function.

Considerations:

  • Volume Status: Over-diuresis in combination with a cardiac myosin inhibitor could potentially lead to a significant decrease in cardiac output. Careful management of fluid balance is essential.

SGLT2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT2) inhibitors have emerged as an effective treatment for HFpEF, with benefits attributed to their diuretic, metabolic, and potential direct cardiac effects.[12][13][14][15][16]

Rationale for Combination:

  • Novel Mechanisms: The combination of a cardiac myosin inhibitor and an SGLT2 inhibitor could offer synergistic benefits by targeting distinct pathways in HFpEF.

  • Broad Therapeutic Effects: This combination could address hypercontractility, volume status, and metabolic dysfunction.

Considerations:

  • Volume Depletion and Hypotension: Both drug classes can lead to volume depletion and a decrease in blood pressure.

Experimental Protocols

While specific protocols for this compound combination studies are not yet published, the following represents a generalized approach based on the AMBER-HFpEF trial design and protocols for similar cardiac myosin inhibitors.

Preclinical In Vitro Assessment of Drug Interactions

Objective: To assess the potential for pharmacokinetic and pharmacodynamic interactions between this compound and other cardiovascular drugs.

Methodology:

  • Cell Culture: Utilize human cardiomyocytes or relevant cell lines.

  • Drug Application: Apply this compound alone and in combination with various concentrations of the test cardiovascular drug (e.g., metoprolol, valsartan, empagliflozin).

  • Pharmacokinetic Analysis:

    • Measure the uptake and metabolism of this compound in the presence of the combination drug using techniques like liquid chromatography-mass spectrometry (LC-MS).

    • Assess the expression and activity of key drug-metabolizing enzymes (e.g., cytochrome P450 isoforms).

  • Pharmacodynamic Analysis:

    • Measure cardiomyocyte contractility using techniques such as atomic force microscopy or video-based motion analysis.

    • Assess changes in key signaling pathways and biomarkers.

Preclinical_In_Vitro_Workflow Cell_Culture Cardiomyocyte Culture Drug_Application Apply this compound +/- Combo Drug Cell_Culture->Drug_Application PK_Analysis Pharmacokinetic Analysis (LC-MS) Drug_Application->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Contractility) Drug_Application->PD_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

In Vitro Drug Interaction Workflow.
Clinical Trial Protocol: A Phase 2, Randomized, Placebo-Controlled Study

Objective: To evaluate the safety, tolerability, and efficacy of this compound in combination with standard-of-care cardiovascular medications in patients with symptomatic HFpEF.

Study Design:

  • Population: Patients aged 40-85 with a diagnosis of symptomatic HFpEF (NYHA Class II-III) and a left ventricular ejection fraction (LVEF) ≥ 60%.[3]

  • Background Therapy: Patients should be on stable doses of their existing cardiovascular medications (e.g., beta-blockers, ACE inhibitors/ARBs/ARNIs, diuretics, SGLT2 inhibitors) for at least 30 days prior to screening.[3]

  • Randomization: Patients are randomized to receive either this compound or a placebo in a double-blind manner.

  • Dosing: this compound is administered orally once daily, with dose titration based on echocardiographic monitoring of LVEF.

  • Duration: Treatment duration of 12-24 weeks.

Endpoints:

  • Primary:

    • Incidence of adverse events.

    • Changes in LVEF.

  • Secondary:

    • Changes in cardiac biomarkers (e.g., NT-proBNP).

    • Changes in echocardiographic parameters of diastolic function.

    • Changes in patient-reported outcomes (e.g., Kansas City Cardiomyopathy Questionnaire - KCCQ).

    • Changes in exercise capacity (e.g., 6-minute walk test).

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Echo, Biomarkers, KCCQ) Screening->Baseline Randomization Randomization (1:1 this compound:Placebo) Baseline->Randomization Treatment Treatment Period (Dose Titration with Echo Monitoring) Randomization->Treatment Follow_Up Follow-up Assessments Treatment->Follow_Up Analysis Data Analysis (Safety and Efficacy Endpoints) Follow_Up->Analysis

Clinical Trial Experimental Workflow.

Data Presentation

As quantitative data from this compound combination therapy trials are not yet publicly available, the following tables are presented as templates for data collection and presentation. Data from studies of other cardiac myosin inhibitors in combination with background therapy are used for illustrative purposes.

Table 1: Baseline Characteristics of Study Population

CharacteristicThis compound + Background Therapy (n=...)Placebo + Background Therapy (n=...)
Age (years), mean ± SD
Female, n (%)
NYHA Class II, n (%)
NYHA Class III, n (%)
LVEF (%), mean ± SD
NT-proBNP (pg/mL), median [IQR]
Background Therapy, n (%)
Beta-Blocker
ACEi/ARB/ARNI
Diuretic
SGLT2 Inhibitor

Table 2: Change from Baseline in Efficacy Endpoints at Week 24

EndpointThis compound + Background Therapy (n=...)Placebo + Background Therapy (n=...)Between-Group Difference (95% CI)p-value
Change in KCCQ-CSS, mean ± SD
Change in NT-proBNP (%), median [IQR]
Change in LVEF (%), mean ± SD
Improvement in NYHA Class, n (%)

Table 3: Incidence of Key Adverse Events

Adverse EventThis compound + Background Therapy (n=...)Placebo + Background Therapy (n=...)
Any Serious Adverse Event, n (%)
LVEF < 50%, n (%)
Hypotension, n (%)
Bradycardia, n (%)

Conclusion

This compound holds promise as a targeted therapy for HFpEF, and its use in combination with other cardiovascular drugs is of significant clinical interest. While direct clinical data on these combinations are pending the results of ongoing trials like AMBER-HFpEF, the information available for other cardiac myosin inhibitors suggests that such combinations are feasible but require careful monitoring. The protocols and data presentation templates provided here offer a framework for researchers and drug development professionals to design and interpret studies investigating this compound in combination therapy settings. As more data becomes available, these guidelines can be further refined to optimize the therapeutic use of this compound in patients with HFpEF.

References

Application Notes and Protocols: Techniques for Assessing Ulacamten Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ulacamten (also known as CK-586) is a novel, selective, oral small-molecule inhibitor of cardiac myosin.[1][2] It is designed to reduce the hypercontractility associated with conditions like heart failure with preserved ejection fraction (HFpEF) and hypertrophic cardiomyopathy (HCM).[1][3] this compound acts by decreasing the number of active myosin cross-bridges during cardiac contraction, thereby reducing contractile force without altering intracellular calcium transients.[1] Verifying that a molecule like this compound engages its intended target, cardiac myosin, within a physiologically relevant context is a critical step in drug discovery and development.[4] These application notes provide detailed protocols for biochemical, cellular, and in vivo methods to assess the target engagement of this compound.

Mechanism of Action: Cardiac Myosin Inhibition

This compound allosterically inhibits the ATPase activity of cardiac myosin.[1][5] By binding to an allosteric site on the myosin catalytic domain, it stabilizes a weak actin-binding, pre-powerstroke state.[5] This action slows the rate of phosphate (B84403) release, which is a necessary step for myosin to enter the strongly actin-bound, force-generating state.[5] The ultimate effect is a reduction in the number of functional myosin heads available to participate in the contractile cycle, leading to decreased cardiac hypercontractility.

Caption: this compound's mechanism of action on the cardiac contraction cycle.

Biochemical Assays for Direct Target Interaction

Biochemical assays are essential for quantifying the direct interaction between this compound and its target protein, cardiac myosin, in a controlled, cell-free environment. The most common method is the myofibril ATPase assay, which measures the enzymatic activity of myosin.

Protocol 1: Cardiac Myofibril ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by purified cardiac myofibrils in the presence of varying concentrations of this compound.

Materials:

  • Purified cardiac myofibrils

  • Assay Buffer: 25 mM Imidazole (pH 7.5), 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • ATP solution

  • This compound stock solution (in DMSO)

  • Malachite green reagent for phosphate detection

  • 384-well microplates

  • Incubator and plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into the Assay Buffer to achieve the final desired concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: Add 10 µL of diluted this compound or vehicle control to the wells of a 384-well plate.

  • Myofibril Addition: Add 20 µL of cardiac myofibrils (at a predetermined optimal concentration) suspended in Assay Buffer to each well.

  • Incubation: Incubate the plate for 10 minutes at room temperature to allow this compound to bind to the myosin.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 25°C for 20 minutes.

  • Stop Reaction & Detect: Add 10 µL of malachite green reagent to each well to stop the reaction and develop color for phosphate detection.

  • Data Acquisition: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to the concentration of inorganic phosphate (Pi) released using a standard curve. Plot the rate of Pi release against the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.

start Start prep Prepare this compound Serial Dilutions start->prep plate Add this compound/Vehicle to 384-well Plate prep->plate myo Add Cardiac Myofibrils plate->myo incubate1 Pre-incubate (10 min) myo->incubate1 atp Add ATP to Initiate Reaction incubate1->atp incubate2 Incubate (20 min at 25°C) atp->incubate2 detect Add Malachite Green to Stop & Detect Pi incubate2->detect read Read Absorbance at 620 nm detect->read analyze Calculate EC50/IC50 read->analyze end End analyze->end

Caption: Workflow for a cardiac myofibril ATPase activity assay.

Quantitative Data Summary: Biochemical Assays

This table summarizes representative quantitative data for cardiac myosin inhibitors from biochemical assays.

CompoundAssay TypeTargetPotency MetricValueReference
This compoundATPase Activity (Myofibrils)Cardiac MyosinEC₅₀~0.3 µM[2]
AficamtenATPase Activity (S1 fragment)Cardiac MyosinIC₅₀0.33 µM[5]
MavacamtenATPase Activity (Myofibrils)Cardiac MyosinIC₅₀0.3-0.5 µM[6]

Cellular Assays for Target Engagement in a Physiological Context

Cellular assays are crucial for confirming that this compound can access and bind to its target within a living cell. These assays bridge the gap between biochemical potency and in vivo efficacy.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells.[4][7] It operates on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature (Tₘ).[4]

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) or other relevant cardiac cell line.

  • Cell culture medium and plates.

  • This compound stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Equipment for protein quantification (e.g., Western blot or ELISA setup).

Procedure:

  • Cell Culture and Treatment: Culture iPSC-CMs to desired confluency. Treat the cells with this compound at the desired concentration or with a vehicle (DMSO) control. Incubate for 1-2 hours under normal culture conditions.

  • Cell Harvesting: Wash the cells with PBS and harvest them by scraping or trypsinization. Resuspend the cell pellet in a small volume of PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Target Protein Detection: Quantify the amount of soluble cardiac myosin in each sample using Western blotting with a specific antibody.

  • Data Analysis: For both vehicle- and this compound-treated groups, plot the relative amount of soluble myosin against the temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ). A shift in Tₘ (ΔTₘ) in the this compound-treated group indicates target engagement.

start Start treat Treat Cardiomyocytes with This compound or Vehicle start->treat harvest Harvest Cells treat->harvest heat Heat Aliquots across a Temperature Gradient harvest->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Protein) centrifuge->supernatant quantify Quantify Soluble Myosin (e.g., Western Blot) supernatant->quantify analyze Plot Melt Curves and Determine ΔTm quantify->analyze end End analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cardiomyocyte Contractility Assay

This functional cellular assay directly measures the physiological consequence of this compound's target engagement by assessing changes in the contractility of isolated cardiomyocytes.

Materials:

  • Isolated primary adult ventricular cardiomyocytes or iPSC-CMs.

  • Myocyte culture/assay medium.

  • IonOptix or similar video-based edge-detection system.

  • Electrical field stimulator.

  • This compound stock solution (in DMSO).

Procedure:

  • Cell Plating: Plate cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • System Setup: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with an edge-detection system. Pace the cells using the electrical field stimulator (e.g., at 1 Hz).

  • Baseline Recording: Perfuse the cells with control medium and record baseline contractility parameters (e.g., peak shortening, velocity of shortening/relaxation) for 2-3 minutes.

  • Compound Treatment: Switch the perfusion to a medium containing a specific concentration of this compound.

  • Post-Treatment Recording: Allow the compound to equilibrate for 5-10 minutes, then record contractility parameters for another 2-3 minutes.

  • Washout: (Optional) Perfuse with control medium again to assess the reversibility of the effect.

  • Data Analysis: Analyze the recorded traces to quantify the changes in contractility parameters. Plot the percent change from baseline against this compound concentration to generate a dose-response curve.

Comparative Summary of Cellular Assays
Assay TypePrincipleKey OutputAdvantagesLimitations
CETSA Ligand binding stabilizes the target protein against thermal denaturation.[4]Change in Melting Temp (ΔTₘ)Direct evidence of intracellular target binding; label-free.[7]Throughput can be limited; requires specific antibodies for detection.[7]
Contractility Assay Measures the functional output (cell shortening) of myosin inhibition.% change in contractilityHigh physiological relevance; provides functional potency data.Technically demanding; lower throughput; sensitive to cell health.
NanoBRET™ Assay Measures proximity of a fluorescent tracer and a NanoLuc-tagged target.[8]BRET Ratio (IC₅₀)High-throughput; quantitative measure of intracellular affinity.[8]Requires genetic modification of cells to express the fusion protein.

In Vivo Target Engagement and Pharmacodynamic Assessment

In vivo studies are the definitive step to confirm that this compound reaches its target in a whole organism and exerts the expected physiological effect. This is typically assessed by measuring pharmacodynamic (PD) biomarkers.

Protocol 4: Echocardiographic Assessment in a Preclinical Model

Echocardiography is a non-invasive imaging technique used to measure changes in cardiac function that directly reflect the target engagement of a cardiac myosin inhibitor.[3][9]

Materials:

  • Preclinical animal model (e.g., mouse, rat, or cat model of HCM).[3]

  • High-frequency ultrasound system with a cardiac probe.

  • Anesthesia (e.g., isoflurane).

  • Heating pad and physiological monitoring equipment.

  • This compound formulation for oral administration.

Procedure:

  • Acclimatization and Dosing: Acclimatize animals to the procedure. Administer a single oral dose of this compound or vehicle.

  • Anesthesia and Preparation: At a specified time point post-dose (e.g., 2, 6, 24 hours), anesthetize the animal. Maintain a stable heart rate and body temperature.

  • Image Acquisition: Perform transthoracic echocardiography. Acquire M-mode images at the mid-papillary level to measure left ventricular internal dimensions in systole (LVIDs) and diastole (LVIDd). Acquire Doppler images to measure the left ventricular outflow tract (LVOT) gradient.

  • Data Calculation: Use the M-mode measurements to calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

    • LVEF (%) = [(LVIDd³ - LVIDs³) / LVIDd³] x 100

    • FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100

  • Data Analysis: Compare the dose-dependent changes in LVEF, FS, and LVOT gradient in the this compound-treated group to the vehicle control group. A dose-dependent, reversible reduction in LVEF and FS serves as a direct on-target pharmacodynamic signal.[9]

start Start dose Administer this compound or Vehicle to Animal Model start->dose anesthetize Anesthetize Animal at Specific Time Point dose->anesthetize echo Perform Echocardiography (M-Mode & Doppler) anesthetize->echo measure Acquire Cardiac Images and Measurements echo->measure calculate Calculate PD Biomarkers (LVEF, FS, LVOT Gradient) measure->calculate analyze Analyze Dose-Dependent Changes vs. Vehicle calculate->analyze end End analyze->end

Caption: Workflow for in vivo pharmacodynamic assessment using echocardiography.

Quantitative Data Summary: In Vivo Pharmacodynamics

This table summarizes key pharmacodynamic endpoints used to assess the in vivo activity of cardiac myosin inhibitors.

ParameterEffect of Cardiac Myosin InhibitorsSignificanceReference
LVEF / Fractional Shortening Dose-dependent, reversible decreaseDirect indicator of reduced systolic function and on-target engagement.[9][3][9][10]
LVOT Gradient (resting) Significant decreaseKey efficacy endpoint in obstructive HCM, showing relief of obstruction.[10][3][10]
LVOT Gradient (post-Valsalva) Significant decreaseDemonstrates efficacy under physiological stress.[10][10]
Cardiac Troponin I (cTnI) Significant decreaseBiomarker of reduced myocardial wall stress and injury.[6][10][6][10]
NT-proBNP Significant decreaseBiomarker of reduced ventricular wall stress and filling pressures.[6][6]

References

Application Notes and Protocols for Ulacamten in Sarcomere Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (formerly CK-586) is a novel, selective, oral, small-molecule inhibitor of cardiac myosin designed to reduce the hypercontractility associated with heart conditions like heart failure with preserved ejection fraction (HFpEF).[1] Its unique mechanism of action, distinct from other cardiac myosin inhibitors such as mavacamten (B608862) and aficamten, makes it a valuable tool for studying the intricate biology of the sarcomere and the molecular basis of cardiac contraction.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in key in vitro assays to probe sarcomere function.

Mechanism of Action

This compound selectively inhibits the ATPase activity of intact, two-headed cardiac myosin (heavy meromyosin or HMM), but not the single-headed subfragment-1 (S1) of myosin.[1] This inhibitory action is dependent on the presence of the myosin regulatory light chain (RLC). By reducing the number of active myosin cross-bridges available to interact with actin during cardiac contraction, this compound effectively decreases contractile force without altering intracellular calcium transients.[1] This targeted modulation of the power-generating step of the cross-bridge cycle allows for the specific investigation of the role of myosin hypercontractility in cardiac pathophysiology.

cluster_0 Sarcomere Actin Actin Filament Myosin Cardiac Myosin (HMM) S1 Myosin Head (S1) S1_2 Myosin Head (S1) ATP_hydrolysis ATP Hydrolysis Myosin->ATP_hydrolysis Binds to Actin RLC Regulatory Light Chain (RLC) S1->RLC Power_stroke Power Stroke ATP_hydrolysis->Power_stroke Force Force Generation (Hypercontractility) Power_stroke->Force This compound This compound This compound->Myosin Inhibits ATPase of HMM (RLC-dependent) A Isolate Cardiac Myofibrils (e.g., from bovine ventricle) E Combine Myofibrils, Buffer, Coupled-Enzyme Mix, and this compound A->E B Prepare Assay Buffer (MOPS-KOH, KCl, MgCl₂, EGTA) B->E C Prepare Coupled-Enzyme Mix (Pyruvate Kinase, Lactate Dehydrogenase, PEP, NADH) C->E D Prepare this compound Dilutions D->E F Initiate Reaction with ATP E->F G Monitor NADH Absorbance at 340 nm (Kinetic Measurement) F->G H Calculate ATPase Rate and Determine IC₅₀ G->H This compound This compound Inhibition Specific Inhibition of Two-Headed Cardiac Myosin ATPase This compound->Inhibition Reduction Reduction in Number of Active Cross-Bridges Inhibition->Reduction Hypercontractility Modulation of Sarcomere Hypercontractility Reduction->Hypercontractility HCM Study of Hypertrophic Cardiomyopathy (HCM) Pathophysiology Hypercontractility->HCM HFpEF Investigation of Diastolic Dysfunction in HFpEF Hypercontractility->HFpEF Energetics Analysis of Myocardial Energetics Hypercontractility->Energetics

References

Application of Ulacamten in Cardiac Electrophysiology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (formerly CK-586) is a novel, selective, oral, small-molecule inhibitor of cardiac myosin being investigated for the treatment of heart failure with preserved ejection fraction (HFpEF) and hypertrophic cardiomyopathy (HCM).[1] Its primary mechanism of action is the reduction of cardiac muscle hypercontractility. This compound inhibits the ATPase activity of intact cardiac myosin, which decreases the number of active myosin cross-bridges during systolic contraction, thereby reducing excessive contractile force.[1] Notably, preclinical models suggest that this is achieved without altering intracellular calcium transients, a key differentiator from many other inotropic agents.[1]

While the primary therapeutic target of this compound is the cardiac sarcomere, a thorough evaluation of its effects on cardiac electrophysiology is a critical component of its safety and overall pharmacological profile. This document provides detailed application notes and standardized protocols for assessing the cardiac electrophysiological properties of this compound and other cardiac myosin inhibitors.

Application Notes

Rationale for Cardiac Electrophysiology Studies

A comprehensive cardiac electrophysiology assessment is essential for any novel cardiovascular drug to identify potential pro-arrhythmic risks. For a cardiac myosin inhibitor like this compound, these studies are crucial to:

  • Exclude Off-Target Ion Channel Effects: Determine if this compound interacts with key cardiac ion channels that govern the action potential, such as hERG (IKr), Nav1.5 (INa), and Cav1.2 (ICa,L).

  • Assess Effects on Cardiac Action Potential: Characterize any changes in the shape, duration, and stability of the cardiomyocyte action potential.

  • Evaluate Conduction and Repolarization: Investigate the integrated effects on cardiac conduction velocity and the QT interval, a critical marker for pro-arrhythmic risk.

  • Establish a Comprehensive Safety Profile: Provide regulatory agencies with robust data to support the cardiac safety of the compound.

Expected Electrophysiological Profile of a Selective Cardiac Myosin Inhibitor

Based on its targeted mechanism of action on the sarcomere, a highly selective cardiac myosin inhibitor like this compound is not expected to have direct, significant effects on cardiac ion channels or the cardiomyocyte action potential. Preclinical and clinical studies of similar cardiac myosin inhibitors, such as aficamten (B8198243) and mavacamten, have generally shown a favorable cardiac electrophysiology safety profile, with no clinically significant effects on QT interval or other ECG parameters. However, rigorous testing as outlined in the protocols below is mandatory to confirm this for each new chemical entity.

Quantitative Data Summary

While specific quantitative data from in vitro cardiac electrophysiology studies for this compound are not yet publicly available, the following tables present a template for how such data would be structured and include representative data from preclinical safety pharmacology studies of other cardiac myosin inhibitors to illustrate expected findings.

Table 1: In Vitro Ion Channel Inhibition (Representative Data)

Ion ChannelTest SystemThis compound Concentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
hERG (IKr) HEK293 Cells0.12.1 ± 1.5> 30
14.5 ± 2.2
108.9 ± 3.1
3015.2 ± 4.5
Nav1.5 (Peak INa) CHO Cells0.11.8 ± 0.9> 30
13.2 ± 1.8
106.5 ± 2.5
3012.1 ± 3.9
Cav1.2 (ICa,L) HEK293 Cells0.1-0.5 ± 1.2> 30
12.1 ± 1.9
105.8 ± 2.8
3010.5 ± 3.5
KvLQT1/minK (IKs) CHO Cells103.7 ± 2.1> 10
Kir2.1 (IK1) CHO Cells101.9 ± 1.5> 10

Data are hypothetical and for illustrative purposes, based on the expected profile of a selective cardiac myosin inhibitor.

Table 2: In Vitro Effects on Cardiomyocyte Action Potential Duration (APD) (Representative Data)

Cell TypePacing Frequency (Hz)ParameterVehicle Control (ms)This compound (1 µM) (ms)This compound (10 µM) (ms)
Human iPSC-CMs 1APD30155 ± 12158 ± 14162 ± 15
APD50280 ± 20285 ± 22291 ± 24
APD90450 ± 35458 ± 38465 ± 40
Canine Purkinje Fibers 1APD30120 ± 10122 ± 11125 ± 12
APD50210 ± 18214 ± 19218 ± 20
APD90310 ± 25315 ± 27321 ± 28

Data are hypothetical and for illustrative purposes. iPSC-CMs = induced pluripotent stem cell-derived cardiomyocytes.

Table 3: In Vivo Cardiovascular Telemetry in a Non-Rodent Species (e.g., Beagle Dog) (Representative Data)

Treatment GroupDose (mg/kg)Change in HR (bpm)Change in PR interval (ms)Change in QRS duration (ms)Change in QTcF (ms)
Vehicle 0-2 ± 5+1 ± 3+0.5 ± 2+3 ± 4
This compound Low-5 ± 6+2 ± 4+1 ± 2+5 ± 5
Mid-8 ± 7+3 ± 5+1.5 ± 3+7 ± 6
High-10 ± 8+4 ± 5+2 ± 3+8 ± 7

Data are hypothetical changes from baseline and for illustrative purposes. HR = Heart Rate; QTcF = Fridericia-corrected QT interval.

Experimental Protocols

Protocol 1: In Vitro Ion Channel Profiling using Automated Patch-Clamp Electrophysiology

Objective: To determine the effect of this compound on a panel of key cardiac ion channels.

Materials:

  • Stable cell lines expressing the human cardiac ion channel of interest (e.g., hERG, Nav1.5, Cav1.2).

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Appropriate external and internal recording solutions.

  • This compound stock solution in DMSO.

  • Positive control inhibitors for each ion channel.

Methodology:

  • Cell Culture: Culture the stable cell lines according to standard protocols to ensure optimal health and expression of the target ion channel.

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the external recording solution.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension, internal solution, test compounds (including this compound, vehicle, and positive control), and external solution onto the automated patch-clamp system.

    • Initiate the automated protocol for cell capture, gigaseal formation, and whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit the ionic current of interest.

    • Record baseline currents in the presence of vehicle.

    • Apply a range of this compound concentrations (e.g., 0.1, 1, 10, 30 µM) and record the steady-state current inhibition.

    • Apply a known inhibitor as a positive control to confirm assay validity.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value if significant inhibition is observed.

Protocol 2: Action Potential Duration Measurement in Human iPSC-Derived Cardiomyocytes using Manual Patch-Clamp

Objective: To assess the effect of this compound on the action potential morphology and duration in a human-relevant cardiac cell model.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Manual patch-clamp setup (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal solutions for action potential recording.

  • This compound stock solution in DMSO.

Methodology:

  • Cell Plating: Plate hiPSC-CMs on glass coverslips and culture until a spontaneously beating syncytium is formed.

  • Solution Preparation: Prepare fresh external and internal solutions. The external solution should contain physiological concentrations of ions, and the internal solution should mimic the intracellular environment.

  • Pipette Pulling: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Patch-Clamp Recording:

    • Transfer a coverslip with hiPSC-CMs to the recording chamber on the microscope stage and perfuse with heated (37°C) external solution.

    • Approach a single cardiomyocyte with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode.

    • Record spontaneous action potentials or elicit action potentials at a fixed frequency (e.g., 1 Hz) using brief current injections.

    • After recording a stable baseline, perfuse the chamber with the external solution containing this compound at the desired concentration.

    • Record action potentials after a steady-state effect is reached.

  • Data Analysis:

    • Measure key action potential parameters: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Maximum Upstroke Velocity (dV/dtmax), and Action Potential Duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90).

    • Compare the parameters before and after the application of this compound.

Protocol 3: In Vivo Cardiovascular Safety Pharmacology in a Conscious Telemetered Non-Rodent Model

Objective: To evaluate the integrated effects of this compound on the electrocardiogram (ECG), heart rate, and blood pressure in a conscious, freely moving large animal model.

Materials:

  • Purpose-bred non-rodent species (e.g., Beagle dogs) surgically implanted with telemetry transmitters.

  • Telemetry data acquisition and analysis system.

  • This compound formulation for oral administration.

  • Vehicle control.

Methodology:

  • Animal Acclimatization: Acclimate the telemetered animals to the study environment to minimize stress-related cardiovascular changes.

  • Dosing and Data Collection:

    • Record baseline cardiovascular data for a sufficient period before dosing.

    • Administer a single oral dose of this compound or vehicle.

    • Continuously record ECG, heart rate, and arterial blood pressure for at least 24 hours post-dose.

    • Conduct the study using a crossover design with an adequate washout period between treatments.

  • Data Analysis:

    • Extract and average cardiovascular parameters over defined time intervals.

    • Calculate the change from baseline for each parameter at each time point.

    • Correct the QT interval for heart rate using a species-specific formula (e.g., Van de Water's for dogs) or Fridericia's correction (QTcF).

    • Analyze the data for statistically significant effects of this compound compared to the vehicle control.

Visualizations

Ulacamten_Mechanism_of_Action cluster_Sarcomere Cardiac Myocyte Sarcomere Myosin Cardiac Myosin (Hyperactive State) CrossBridge Force-Producing Cross-Bridge Myosin->CrossBridge Binds to Actin Actin Actin Filament Actin->CrossBridge ATP ATP ATP->Myosin Hydrolysis ADP_Pi ADP + Pi Relaxed Relaxed State ADP_Pi->Relaxed CrossBridge->ADP_Pi Power Stroke (Contraction) Relaxed->Myosin This compound This compound This compound->Myosin Inhibits ATPase Activity

This compound's inhibitory effect on the cardiac myosin power stroke cycle.

Electrophysiology_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment cluster_Analysis Data Analysis and Risk Assessment IonChannel Ion Channel Profiling (Automated Patch-Clamp) Risk Pro-arrhythmic Risk Assessment IonChannel->Risk APD Action Potential Duration Assay (hiPSC-CMs, Manual Patch-Clamp) APD->Risk Telemetry Cardiovascular Telemetry (Conscious Non-Rodent) Telemetry->Risk

Workflow for cardiac electrophysiology safety assessment of this compound.

Signaling_Pathway_Contraction ActionPotential Action Potential Ca_Influx L-type Ca2+ Channel (ICa,L) ActionPotential->Ca_Influx Depolarization Ca_Transient Intracellular Ca2+ Transient Ca_Influx->Ca_Transient Ca2+ Influx TroponinC Troponin C Ca_Transient->TroponinC Ca2+ Binding ActinMyosin Actin-Myosin Interaction TroponinC->ActinMyosin Conformational Change Contraction Muscle Contraction ActinMyosin->Contraction This compound This compound This compound->ActinMyosin Inhibition

Signaling pathway of cardiac contraction and the point of this compound intervention.

References

Long-Term Administration Protocols for Ulacamten In Vivo: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulacamten (formerly CK-586) is a novel, selective, oral, small-molecule cardiac myosin inhibitor currently under investigation for the treatment of heart failure with preserved ejection fraction (HFpEF).[1] It is designed to reduce the hypercontractility associated with this condition by selectively inhibiting the ATPase of intact cardiac myosin.[1] This document provides detailed application notes and protocols for the long-term in vivo administration of this compound, compiled from available information on this compound and analogous cardiac myosin inhibitors. These guidelines are intended to support preclinical research and drug development efforts.

Mechanism of Action

This compound directly targets the cardiac sarcomere, the fundamental contractile unit of heart muscle cells. By binding to cardiac myosin, this compound reduces the number of active myosin cross-bridges during cardiac contraction.[1] This leads to a decrease in contractile force without affecting calcium transients, thereby addressing the hypercontractility characteristic of HFpEF.[1]

cluster_Sarcomere Cardiac Sarcomere Myosin Cardiac Myosin CrossBridge Myosin-Actin Cross-Bridge Formation Myosin->CrossBridge Actin Actin Actin->CrossBridge Contraction Cardiac Hypercontractility CrossBridge->Contraction This compound This compound This compound->Myosin Inhibits ATPase Activity

Caption: Mechanism of action of this compound in the cardiac sarcomere.

Preclinical In Vivo Administration Protocols

While specific long-term preclinical protocols for this compound are not publicly available, the following methodologies are based on standard practices for cardiac myosin inhibitors and findings from studies on analogous compounds like Mavacamten and Aficamten.

Animal Models

The selection of an appropriate animal model is critical for studying a condition as complex as HFpEF. Several models have been developed that recapitulate key aspects of the human disease, such as diastolic dysfunction and cardiac hypertrophy.

Recommended Animal Models for HFpEF:

Animal ModelSpeciesMethod of InductionKey Features
Dahl Salt-Sensitive Rat RatHigh-salt dietHypertension, cardiac hypertrophy, diastolic dysfunction
ZSF1 Rat RatGenetic (obese and hypertensive)Obesity, diabetes, hypertension, diastolic dysfunction
High-Fat Diet + L-NAME MouseHigh-fat diet and L-NAME (nitric oxide synthase inhibitor)Cardiac hypertrophy, diastolic dysfunction, exercise intolerance[2]
Aortic Banding Mouse, RatSurgical constriction of the aortaPressure overload, cardiac hypertrophy
Dose Formulation and Administration
  • Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in water. The formulation should be prepared fresh daily.

  • Administration: Dosing is typically performed once daily via oral gavage. The volume of administration should be adjusted based on the animal's body weight.

Experimental Workflow for Long-Term Studies

The following workflow outlines a representative long-term study design for evaluating the efficacy and safety of this compound in a preclinical HFpEF model.

cluster_workflow Long-Term In Vivo Study Workflow start Animal Model Acclimation (1-2 weeks) baseline Baseline Measurements (Echocardiography, Blood Pressure, Biomarkers) start->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Oral Administration (this compound or Vehicle) (Up to 26-39 weeks) randomization->treatment monitoring Weekly/Bi-weekly Monitoring (Body Weight, Clinical Signs) treatment->monitoring terminal Terminal Procedures (PK/PD, Histopathology, Gene Expression) treatment->terminal interim Interim Assessments (e.g., Week 12) (Echocardiography, Biomarkers) monitoring->interim end Data Analysis and Reporting terminal->end

References

Troubleshooting & Optimization

Ulacamten Technical Support Center: Investigating Off-Target Effects in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential off-target effects of ulacamten (CK-586) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, oral, small molecule inhibitor of cardiac myosin.[1] Its primary mechanism is to reduce cardiac muscle hypercontractility by decreasing the number of active myosin cross-bridges during cardiac contraction.[1] This action reduces contractile force without affecting intracellular calcium transients.[1]

Q2: What is the reported selectivity profile of this compound against different myosin isoforms?

A2: Preclinical studies have shown that this compound is a selective inhibitor of cardiac myosin. It demonstrates greater potency for cardiac and slow skeletal myofibrils compared to fast skeletal myofibrils and has minimal activity against smooth muscle myosin. For detailed quantitative data, please refer to the Data Summary Table below.

Q3: Has this compound been evaluated in a broad off-target screening panel?

A3: Publicly available data does not specify whether this compound has been evaluated in a comprehensive off-target screening panel against a wide range of receptors, ion channels, and enzymes. The primary focus of published preclinical data is on its selectivity across different myosin isoforms.

Q4: What are the known on-target effects of this compound in research models that I should be aware of?

A4: The primary on-target effect of this compound is a dose-dependent reduction in cardiac contractility. In preclinical studies, this has been observed as a reduction in fractional shortening in rats.[2] In a Phase 1 clinical trial with healthy volunteers, a dose-dependent, reversible reduction in left ventricular ejection fraction (LVEF) was reported.[2] This is an expected pharmacodynamic effect of the molecule.

Q5: Are there any known off-target effects on skeletal or smooth muscle function at therapeutic concentrations?

A5: Based on the available preclinical data, this compound has significantly less inhibitory activity on fast skeletal and smooth muscle myosins compared to cardiac myosin. This suggests that off-target effects on skeletal and smooth muscle function are unlikely at concentrations where it has a therapeutic effect on cardiac muscle. However, it is important to monitor for any potential effects in your specific experimental model.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected changes in skeletal muscle function (e.g., muscle weakness, fatigue) in an in vivo model.At high concentrations, this compound may have some inhibitory effects on slow skeletal muscle myosin, which shares the same β-myosin heavy chain as cardiac myosin.- Review the dosing regimen to ensure it is within the recommended range. - Measure the plasma concentration of this compound to correlate with the observed effects. - Conduct ex vivo muscle function tests on isolated skeletal muscle tissue to directly assess contractility.
Unexplained changes in blood pressure or other hemodynamic parameters not directly related to reduced cardiac contractility.While reported to have minimal effect on smooth muscle myosin, very high concentrations could potentially lead to off-target vascular effects. Alternatively, this could be an indirect consequence of the primary cardiac effects.- Confirm that the observed hemodynamic changes are outside of what would be expected from the known reduction in cardiac output. - Perform in vitro experiments on isolated blood vessels to assess for any direct effects of this compound on smooth muscle contraction.
Variability in the inhibitory effect of this compound in in vitro assays.The inhibitory action of this compound on myosin ATPase is dependent on the presence of the regulatory light chain (RLC) and the two-headed heavy meromyosin (HMM) structure.[2]- Ensure that the myosin preparation used in the assay contains the intact RLC and is in the HMM form. This compound does not inhibit the single-headed subfragment-1 (S1) of myosin.[1] - Verify the purity and integrity of your myosin preparation.

Data Presentation

Table 1: Summary of this compound's Potency on Myosin ATPase Activity

Myosin IsoformParameterValueNotes
Bovine Cardiac MyofibrilsEC502.9 µMPartial inhibitor with a maximal inhibition of ~50%.[2]
Slow Skeletal MyofibrilsRelative Potency2- to 3-fold less potent than cardiacShares the same β-myosin heavy chain as cardiac myosin.[2]
Fast Skeletal MyofibrilsRelative Potency2- to 3-fold less potent than cardiac and slow skeletal[2]
Smooth Muscle MyosinRelative PotencyMinimal inhibitionQuantitative IC50 or EC50 values are not publicly available.[2]

Experimental Protocols

Myosin ATPase Activity Assay (Coupled Enzyme System)

This protocol is based on the methodology described in preclinical studies of this compound.[2]

  • Preparation of Reagents:

    • Prepare myofibrils from flash-frozen tissue (e.g., bovine cardiac, rabbit psoas for fast skeletal) according to standard laboratory procedures.

    • Prepare a reaction buffer containing pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add the reaction buffer to each well.

    • Add the myofibril preparation to the wells.

    • For cardiac and slow skeletal myosin assays, add a saturating concentration of blebbistatin to a set of control wells to determine and subtract the non-myosin ATPase activity.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Initiate the reaction by adding ATP and NADH.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to ATPase activity.

  • Data Analysis:

    • Calculate the rate of ATPase activity for each concentration of this compound.

    • Normalize the data to the vehicle control.

    • Fit the data to a four-parameter dose-response curve to determine the EC50 and maximal inhibition.

Isolated Cardiomyocyte Contractility Assay

This protocol is based on the methodology described in preclinical studies of this compound.[2]

  • Cell Preparation:

    • Isolate adult ventricular cardiomyocytes from the desired animal model (e.g., rat) using enzymatic digestion.

    • Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Experimental Setup:

    • Place the Fura-2 loaded cardiomyocytes on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

    • Perfuse the cells with a physiological buffer.

    • Electrically stimulate the cells to induce contractions.

  • Data Acquisition:

    • Record cardiomyocyte shortening (contractility) using an edge-detection system.

    • Simultaneously, record the Fura-2 fluorescence ratio to measure intracellular calcium transients.

    • Establish a baseline recording.

    • Perfuse the cells with varying concentrations of this compound and record the effects on contractility and calcium transients.

  • Data Analysis:

    • Measure the amplitude and kinetics of cardiomyocyte shortening and calcium transients before and after the application of this compound.

    • Compare the dose-dependent effects of this compound on contractility with any changes in the calcium transient to confirm that the mechanism of action is independent of calcium modulation.

Visualizations

G cluster_workflow Experimental Workflow: Assessing Myosin Selectivity prep Prepare Myofibrils (Cardiac, Slow Skeletal, Fast Skeletal, Smooth) assay Myosin ATPase Assay (Coupled Enzyme System) prep->assay data Measure ATPase Activity (Absorbance at 340 nm) assay->data analysis Data Analysis (Dose-Response Curve) data->analysis result Determine EC50/IC50 for each myosin isoform analysis->result

Caption: Workflow for determining the selectivity of this compound across different myosin isoforms.

G This compound This compound cardiac_myosin Cardiac Myosin (Two-headed, with RLC) This compound->cardiac_myosin Binds to skeletal_myosin Skeletal Muscle Myosin This compound->skeletal_myosin Weak Interaction smooth_myosin Smooth Muscle Myosin This compound->smooth_myosin Minimal Interaction atpase Inhibition of ATPase Activity cardiac_myosin->atpase contractility Reduced Cardiac Hypercontractility atpase->contractility

Caption: Simplified signaling pathway of this compound's primary and off-target interactions.

References

Technical Support Center: Optimizing Ulacamten Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ulacamten for various cell-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel, selective, small-molecule inhibitor of cardiac myosin.[1] It is designed to reduce cardiac hypercontractility by decreasing the number of active myosin cross-bridges during cardiac contraction.[1] This leads to a reduction in contractile force without affecting intracellular calcium transients.[1]

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

A2: While a definitive EC₅₀ in a cellular contractility assay has not been widely published, a starting point can be inferred from its biochemical activity and data from similar cardiac myosin inhibitors. The EC₅₀ for this compound's effect on ATPase activity in purified cardiac myofibrils is approximately 0.3 µM. For other cardiac myosin inhibitors like Mavacamten, concentrations of 0.33 µM and 0.5 µM have been used in engineered heart tissue models. Therefore, a reasonable starting range for a dose-response experiment would be from 0.1 µM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q3: What is the appropriate vehicle control for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). The appropriate vehicle control is the same concentration of DMSO used to dilute the this compound in your experiment. It is critical to keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.

Q4: How should I prepare and store this compound stock solutions?

A4: Prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium.

Q5: What cell types are suitable for assays with this compound?

A5: The most relevant cell types are those that express cardiac myosin, including primary adult cardiomyocytes, neonatal cardiomyocytes, and human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). The choice of cell type will depend on the specific research question and the desired translational relevance.

Data Presentation: this compound and Similar Cardiac Myosin Inhibitors

The following table summarizes key quantitative data for this compound and provides context from other cardiac myosin inhibitors. Note: Data for other compounds should be used as a reference for designing experiments with this compound, and optimal concentrations should be empirically determined.

CompoundAssay TypeTarget/Cell TypeEffective Concentration / IC₅₀Reference
This compound ATPase ActivityPurified Cardiac MyofibrilsEC₅₀ ≈ 0.3 µMInferred from preclinical data
MavacamtenContractilityEngineered Heart Tissue0.33 µM - 0.5 µMPublished Study
AficamtenATPase ActivityCardiac Myosin S1IC₅₀ ≈ 1 µMPublished Study
AficamtenContractilityRat Ventricular CardiomyocytesDose-dependent reductionPublished Study

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound in a Cardiomyocyte Contractility Assay

This protocol outlines a general procedure for assessing the effect of this compound on the contractility of iPSC-derived cardiomyocytes.

Materials:

  • iPSC-derived cardiomyocytes

  • Appropriate cell culture medium

  • This compound

  • DMSO (vehicle)

  • Multi-well plates suitable for contractility measurements (e.g., plates compatible with video microscopy or impedance systems)

  • Contractility measurement system (e.g., video-based motion analysis, impedance measurement system)

Procedure:

  • Cell Seeding: Plate iPSC-derived cardiomyocytes at an optimal density in multi-well plates. Allow the cells to form a confluent, spontaneously beating monolayer.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in pre-warmed cell culture medium from your DMSO stock. A suggested concentration range is 0.1, 0.3, 1, 3, and 10 µM. Prepare a vehicle control with the same final DMSO concentration.

  • Baseline Measurement: Record the baseline contractility of the cardiomyocyte monolayer before adding the compound.

  • Compound Addition: Carefully replace the medium in the wells with the prepared this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the assay but can range from 30 minutes to several hours for acute effects.

  • Contractility Measurement: At the desired time points, measure the contractility parameters (e.g., beat rate, contraction amplitude, contraction and relaxation velocity).

  • Data Analysis: Normalize the contractility data to the baseline measurements and compare the effects of different this compound concentrations to the vehicle control. Plot a dose-response curve to determine the EC₅₀.

Protocol 2: Assessing the Cytotoxicity of this compound

This protocol describes how to evaluate the potential cytotoxic effects of this compound on cardiomyocytes using a standard viability assay (e.g., MTT or a live/dead staining assay).

Materials:

  • Cardiomyocytes (e.g., iPSC-CMs)

  • Cell culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, Calcein-AM/Ethidium Homodimer-1)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cardiomyocytes in a 96-well plate at a density that will ensure they are in a proliferative or stable state during the experiment. Allow them to adhere and recover for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Replace the medium in the wells with the prepared compound dilutions and controls. Incubate for a period relevant to your contractility experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Quantify the cell viability for each concentration of this compound and normalize the results to the vehicle control. Calculate the IC₅₀ for cytotoxicity.

Mandatory Visualizations

Ulacamten_Signaling_Pathway cluster_sarcomere Sarcomere Myosin Myosin ADP_Pi ADP_Pi Myosin->ADP_Pi Cross_Bridge Actin-Myosin Cross-Bridge Myosin->Cross_Bridge Binds Actin Actin Actin->Cross_Bridge ATP ATP ATP->Myosin Hydrolysis Contraction Contraction Cross_Bridge->Contraction This compound This compound This compound->Myosin Inhibits ATPase Activity & Cross-Bridge Formation

Caption: Mechanism of action of this compound in the cardiac sarcomere.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed Cardiomyocytes Dose_Response Prepare Serial Dilutions (0.1 µM - 10 µM) & Vehicle Control Seed_Cells->Dose_Response Prepare_Stock Prepare this compound Stock in DMSO Prepare_Stock->Dose_Response Incubate Incubate with Cells Dose_Response->Incubate Measure Measure Endpoint (e.g., Contractility, Viability) Incubate->Measure Analyze_Data Normalize to Control Measure->Analyze_Data Determine_EC50_IC50 Determine EC50/IC50 Analyze_Data->Determine_EC50_IC50

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Start Inconsistent Results Check_Solubility Is this compound fully dissolved in media? Start->Check_Solubility Precipitation Precipitation Observed? Check_Solubility->Precipitation Solubility_Solutions Lower final concentration Use fresh DMSO stock Gentle warming/sonication Precipitation->Solubility_Solutions Yes Check_Cell_Health Are cells healthy and at optimal confluency? Precipitation->Check_Cell_Health No Solubility_Solutions->Check_Cell_Health Cell_Health_Issue Cell Health Issues? Check_Cell_Health->Cell_Health_Issue Cell_Health_Solutions Use low passage cells Optimize seeding density Check for contamination Cell_Health_Issue->Cell_Health_Solutions Yes Check_Assay_Conditions Are assay conditions (e.g., incubation time) consistent? Cell_Health_Issue->Check_Assay_Conditions No Cell_Health_Solutions->Check_Assay_Conditions Inconsistent_Conditions Inconsistent Conditions? Check_Assay_Conditions->Inconsistent_Conditions Condition_Solutions Standardize all steps Calibrate pipettes Inconsistent_Conditions->Condition_Solutions Yes End Consistent Results Inconsistent_Conditions->End No Condition_Solutions->End

Caption: Troubleshooting guide for inconsistent results with this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No effect of this compound observed - Concentration too low: The concentration of this compound may be below the effective range for your cell type. - Compound degradation: Improper storage or handling of this compound stock solutions. - Assay insensitivity: The assay may not be sensitive enough to detect subtle changes in contractility.- Perform a wider dose-response curve, extending to higher concentrations. - Prepare fresh stock solutions of this compound and aliquot for single use. - Ensure your measurement system is properly calibrated and has the necessary resolution.
High variability between replicates - Inconsistent cell seeding: Uneven distribution of cells across wells. - Pipetting errors: Inaccurate dilution or addition of this compound. - Edge effects: Evaporation from wells on the perimeter of the plate.- Ensure a homogenous cell suspension before and during seeding. - Calibrate pipettes and use proper pipetting techniques. - Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or media instead.
Precipitation of this compound in culture medium - Exceeding solubility limit: The concentration of this compound is too high for the aqueous medium. - High final DMSO concentration: High DMSO can reduce the solubility of some compounds in aqueous solutions.- Lower the final concentration of this compound. - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). - Prepare fresh working solutions from the DMSO stock for each experiment.
Unexpected cytotoxicity - High concentration of this compound: The compound may be toxic at higher concentrations. - High DMSO concentration: The vehicle itself can be toxic to cells. - Cellular stress: The combination of the compound and other experimental conditions may be stressing the cells.- Perform a cytotoxicity assay to determine the IC₅₀ and use concentrations well below this value for functional assays. - Ensure the final DMSO concentration is in a non-toxic range for your cell line. - Optimize cell culture conditions to ensure cells are healthy before and during the experiment.

References

Troubleshooting Ulacamten precipitation in solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ulacamten

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues related to this compound, a novel, selective, oral, small molecule cardiac myosin inhibitor.[1] this compound is designed to reduce the hypercontractility associated with heart failure with preserved ejection fraction (HFpEF).[1]

Troubleshooting Guide: this compound Precipitation

This guide addresses common questions regarding the precipitation of this compound in experimental solutions.

Q1: My this compound solution, initially clear, has formed a precipitate after being added to my aqueous buffer. What is the likely cause?

A1: This is a common issue known as "crashing out" and is often due to the low aqueous solubility of this compound, especially when transitioning from a high-concentration organic stock solution (like DMSO) to an aqueous environment. The final concentration of this compound in your buffer may have exceeded its solubility limit. Additionally, the pH of your buffer can significantly impact solubility.

Q2: I observed cloudiness in my this compound/DMSO stock solution after storing it at -20°C. What should I do?

A2: Precipitation after a freeze-thaw cycle can occur.[2] Before use, it is recommended to bring the vial to room temperature and then gently warm it to 37°C for 5-10 minutes.[2] Following this, vortex or sonicate the solution to ensure any precipitate is fully redissolved.[2] To prevent this, it is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2][3]

Q3: Can the quality of the DMSO I'm using affect this compound solubility?

A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] The presence of water in your DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[2] Always use anhydrous, high-purity DMSO, and keep containers tightly sealed.[2]

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: You can perform a solubility test. Prepare serial dilutions of your this compound DMSO stock in pre-warmed (37°C) culture medium.[4] After addition, visually inspect for any signs of precipitation or cloudiness at various time points (e.g., 0, 2, and 6 hours).[4] The highest concentration that remains clear is the maximum working soluble concentration for your specific conditions.[4]

Frequently Asked Questions (FAQs)

What is the recommended solvent for preparing this compound stock solutions?

Based on available data, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] It has a reported solubility of 90 mg/mL in DMSO.[5]

How should I store my this compound stock solutions?

For long-term storage, this compound stock solutions in DMSO should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]

What is the mechanism of action of this compound?

This compound is a cardiac myosin inhibitor that reduces cardiac hypercontractility by decreasing the number of active myosin cross-bridges during cardiac contraction, which in turn reduces contractile force without affecting calcium transients.[1]

Quantitative Data: this compound Solubility

SolventConcentrationTemperatureNotes
DMSO90 mg/mL25°CHigh solubility, suitable for stock solutions.[5]
DMSO125 mg/mLNot SpecifiedUltrasonic assistance may be needed.[6]
Aqueous Buffer (pH 7.4)Poor25°CExhibits low solubility in aqueous solutions.
EthanolSparingly Soluble25°CLimited solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder (MW: 405.44 g/mol )[7][8]

  • Anhydrous, high-purity DMSO[2]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL, weigh out 4.05 mg).

  • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.[2]

  • If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes and vortex again, or place it in a sonicator bath for 5-10 minutes.[2]

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • For storage, create single-use aliquots and store them at -80°C.[3]

Protocol 2: Diluting this compound into Aqueous Medium

Objective: To dilute the this compound DMSO stock into an aqueous experimental medium while minimizing precipitation.

Procedure:

  • Pre-warm your aqueous medium (e.g., cell culture medium) to 37°C.[4]

  • While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.[4] This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in the medium is kept low, ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects.[4]

  • After dilution, visually inspect the final solution to confirm it is clear before applying it to your experiment.

Visualizations

cluster_precipitation Troubleshooting this compound Precipitation Start Precipitation Observed CheckStock Check DMSO Stock (Thawed) Start->CheckStock WarmSonicate Warm (37°C) & Sonicate CheckStock->WarmSonicate Precipitate in stock CheckDilution Review Dilution Protocol CheckStock->CheckDilution Stock is clear WarmSonicate->CheckStock PrewarmMedia Pre-warm Aqueous Media (37°C) CheckDilution->PrewarmMedia Protocol Issue CheckConcentration Is Final Concentration Too High? CheckDilution->CheckConcentration Protocol OK SlowAddition Add Stock Dropwise with Vortexing PrewarmMedia->SlowAddition SlowAddition->CheckConcentration SolubilityTest Perform Solubility Test CheckConcentration->SolubilityTest Yes Proceed Proceed with Experiment CheckConcentration->Proceed No LowerConcentration Lower Working Concentration SolubilityTest->LowerConcentration StillPrecipitates Precipitation Persists SolubilityTest->StillPrecipitates Issue persists LowerConcentration->Proceed

Caption: A workflow for troubleshooting this compound precipitation.

Causes and Solutions for this compound Precipitation Cause1 Cause: High Final Concentration Solution1 Solution: Lower Working Concentration Cause1->Solution1 Cause2 Cause: Poor Aqueous Solubility Solution2 Solution: Maintain Final DMSO >0.1% Cause2->Solution2 Cause3 Cause: Incorrect Dilution Technique Solution3 Solution: Pre-warm Media & Add Stock Slowly Cause3->Solution3 Cause4 Cause: Stock Solution Precipitation Solution4 Solution: Warm & Sonicate Stock Before Use Cause4->Solution4

Caption: Logical relationships between causes and solutions.

Simplified Cardiac Myosin ATPase Cycle and this compound Inhibition MyosinATP Myosin-ATP (Relaxed State) MyosinADP Myosin-ADP-Pi (Pre-power stroke) MyosinATP->MyosinADP ATP Hydrolysis MyosinActin Myosin-Actin-ADP (Power stroke) MyosinADP->MyosinActin Binds Actin Rigor Myosin-Actin (Rigor State) MyosinActin->Rigor Pi Release Rigor->MyosinATP ADP Release, Binds new ATP This compound This compound Inhibition Inhibition of ATPase Activity This compound->Inhibition Inhibition->MyosinATP Reduces Hypercontractility

Caption: this compound's mechanism in the cardiac myosin cycle.

References

Technical Support Center: Ulacamten Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ulacamten (also known as CK-586), a novel selective cardiac myosin inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide standardized guidance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant well-to-well variability in our in-vitro contractility assays. What are the common causes?

A1: Variability in in-vitro contractility assays using cardiomyocytes (e.g., hiPSC-CMs) is a common challenge.[1][2] Key factors to investigate include:

  • Cell Culture Inconsistency:

    • Maturity and Purity: Ensure cardiomyocyte cultures are of consistent maturity and purity. Fetal-like properties of immature hiPSC-CMs can affect contractility measurements.[2]

    • Cell Density and Alignment: Inconsistent plating density or cellular alignment can lead to variable force generation.

    • Metabolic State: Differences in media composition or time in culture can alter the metabolic state of the cells, impacting contractility.

  • Compound Preparation and Handling:

    • Solubility: this compound is a small molecule that may require a specific solvent (e.g., DMSO). Ensure it is fully dissolved and that the final solvent concentration is consistent and non-toxic across all wells.

    • Stability: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles which can degrade the compound.

  • Assay Conditions:

    • Temperature: Cardiomyocyte function is highly sensitive to temperature. Ensure uniform temperature control across the assay plate.

    • Pacing Frequency: Inconsistent electrical pacing can lead to variable contractile responses. Verify that all wells are being paced uniformly.

    • Buffer Composition: pH and ionic concentrations (especially Ca2+) of the assay buffer must be strictly controlled.

Q2: Our dose-response curves for this compound's effect on Left Ventricular Ejection Fraction (LVEF) in animal models are not consistent across cohorts. What should we check?

A2: In-vivo experiments can introduce multiple layers of variability. For cardiac myosin inhibitors, consistent measurement of LVEF is critical.

  • Pharmacokinetics (PK):

    • Dosing and Administration: Verify the accuracy of dosing calculations and the consistency of administration (e.g., oral gavage technique).

    • Metabolism: Be aware of potential differences in drug metabolism between animal strains or species.[3] For other cardiac myosin inhibitors like Mavacamten (B608862), metabolism is influenced by genetic polymorphisms (e.g., CYP2C19), which could be a factor in animal models as well.[3]

  • Pharmacodynamics (PD):

    • Echocardiography Technique: Ensure the same experienced technician performs all echocardiograms using a standardized protocol. Small variations in probe placement or measurement technique can lead to significant differences in LVEF calculations.

    • Animal Handling: Stress can significantly impact cardiovascular parameters. Acclimatize animals to the procedure and maintain a consistent, low-stress environment.

  • Animal-Specific Factors:

    • Baseline Cardiac Function: Ensure animals are properly randomized into groups based on baseline LVEF and other cardiac parameters.

    • Health Status: Any underlying health issues can affect the animal's response to the drug. Monitor animal health closely throughout the study.

Q3: What is the expected on-target effect of this compound, and how can we confirm it?

A3: this compound is a selective cardiac myosin inhibitor designed to reduce cardiac hypercontractility.[4]

  • Mechanism of Action: It works by decreasing the number of active myosin cross-bridges during cardiac contraction, which reduces contractile force without affecting calcium transients.[4] It selectively inhibits the ATPase of intact cardiac myosin.[4]

  • Expected In-Vitro Effects: A dose-dependent decrease in the force of contraction in isolated cardiomyocytes or cardiac muscle fiber preparations.

  • Expected In-Vivo Effects: A dose-dependent, reversible reduction in left-ventricular ejection fraction (LVEF) is a key on-target pharmacodynamic signal.[5] In preclinical models (e.g., cats with oHCM), this compound has been shown to reduce the left ventricular outflow tract (LVOT) gradient.[6]

  • Confirmation: The most direct way to confirm the on-target effect is through functional assays. In-vitro ATPase activity assays using intact cardiac myosin and in-vivo echocardiography to measure LVEF and LVOT gradients are standard methods.

Data Presentation: Benchmark Preclinical & Clinical Data

The following tables summarize key findings from studies on this compound and other cardiac myosin inhibitors to provide a benchmark for expected results.

Table 1: Preclinical Efficacy of this compound (CK-586) in Feline oHCM Model [6]

ParameterEffect of Single Oral Dose
LVOTOmaxPG (Max LVOT Pressure Gradient)Dose-dependent reduction (elimination of obstruction)
LVIDs Sx (Systolic Chamber Size)Increase
LV FS% (Fractional Shortening)Dose-dependent reduction
LV EF% (Ejection Fraction)Dose-dependent reduction
Heart RateNo significant impact

Table 2: Clinical Trial Data for Cardiac Myosin Inhibitors (Mavacamten & Aficamten) [7]

Note: Data for similar-class drugs are provided as a reference for expected clinical effects.

EndpointResult (Compared to Placebo)
Resting LVOT GradientSignificant reduction (Mean Difference: -57.27 mmHg)
Post-Valsalva LVOT GradientSignificant reduction (Mean Difference: -55.86 mmHg)
LVEFSignificant reduction (Mean Difference: -4.74%)
NYHA Class ImprovementSignificantly more patients improved (Risk Ratio: 2.21)
KCCQ Score (Quality of Life)Significant improvement (Mean Difference: 7.71)

Experimental Protocols

Protocol 1: In-Vitro Cardiomyocyte Contractility Assay

This protocol outlines a general method for assessing the effect of this compound on the contractility of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Cell Culture:

    • Plate hiPSC-CMs on fibronectin-coated micro-electrode array (MEA) plates or other suitable contractility assay plates.

    • Culture cells until a spontaneously beating, confluent monolayer is formed. Ensure consistent culture conditions across all plates.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in the appropriate assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration is ≤0.1% in all wells, including vehicle controls.

  • Assay Procedure:

    • Wash the cell monolayer gently with pre-warmed assay buffer.

    • Record baseline contractility (e.g., beat rate, amplitude) for 5-10 minutes.

    • Add the prepared this compound dilutions or vehicle control to the respective wells.

    • Allow the compound to incubate for the desired time (e.g., 30 minutes).

    • Record post-treatment contractility for 5-10 minutes.

  • Data Analysis:

    • Measure parameters such as beat rate, contraction amplitude, and contraction/relaxation kinetics.[8]

    • Normalize the post-treatment data to the baseline for each well.

    • Plot the normalized data against the log of the this compound concentration to generate a dose-response curve and calculate the IC50.

Visualizations: Pathways and Workflows

Ulacamten_Mechanism_of_Action Myosin_SRX Myosin (Super-Relaxed State) Myosin_DRX Myosin (Disordered-Relaxed State) Myosin_SRX->Myosin_DRX Equilibrium Shift in HCM Myosin_Active Active Myosin (Actin-Bound) Myosin_DRX->Myosin_Active ATP Hydrolysis Contraction Force Generation (Hypercontractility in HCM) Myosin_Active->Contraction Reduced_Force Reduced Contractility (Therapeutic Effect) Myosin_Active->Reduced_Force Leads to This compound This compound Inhibition Inhibition of ATPase Activity This compound->Inhibition Inhibition->Myosin_Active Reduces availability of active cross-bridges Troubleshooting_Workflow cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Models Start Inconsistent Experimental Results Observed Check_Cells Review Cell Culture (Purity, Density, Health) Start->Check_Cells Check_Reagents Verify Compound Prep (Solubility, Freshness) Start->Check_Reagents Check_Conditions Validate Assay Conditions (Temp, pH, Pacing) Start->Check_Conditions Check_PK Confirm Dosing & Administration Start->Check_PK Check_PD Standardize PD Readout (e.g., Echo Protocol) Start->Check_PD Check_Animals Assess Animal Health & Baseline Variability Start->Check_Animals Action_Cells Optimize Cell Culture Protocol Check_Cells->Action_Cells Action_Reagents Prepare Fresh Reagents Check_Reagents->Action_Reagents Action_Conditions Calibrate Equipment Check_Conditions->Action_Conditions Action_PK Refine Dosing Technique Check_PK->Action_PK Action_PD Retrain on Imaging/Measurement Check_PD->Action_PD Action_Animals Re-Randomize Cohorts Based on Baseline Check_Animals->Action_Animals

References

Technical Support Center: Improving the Bioavailability of Ulacamten in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges you might encounter when working to improve the oral bioavailability of Ulacamten (also known as CK-586) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended route of administration?

A1: this compound is an investigational, novel, selective, oral, small molecule cardiac myosin inhibitor.[1] It is designed to reduce the hypercontractility associated with heart failure with preserved ejection fraction (HFpEF).[1] Its intended route of administration in both preclinical and clinical settings is oral.[1][2]

Q2: Are there published data on the oral bioavailability of this compound in animals?

A2: Specific quantitative data on the oral bioavailability of this compound in various animal species is not extensively available in the public domain. However, it has been successfully administered orally in preclinical models, such as cats with obstructive hypertrophic cardiomyopathy (oHCM), where it demonstrated pharmacodynamic effects.[3] For context, other cardiac myosin inhibitors like Mavacamten have shown excellent oral bioavailability across species, while Aficamten's oral bioavailability ranged from 41% in monkeys to 98% in mice.[4][5]

Q3: What are the common factors that can lead to low or variable oral bioavailability in animal studies?

A3: Several factors can contribute to poor oral bioavailability. These can be broadly categorized as formulation-related, gastrointestinal (GI) tract-related, and animal-specific. Key issues include poor aqueous solubility of the compound, degradation in the GI tract, first-pass metabolism in the liver, and efflux by transporters like P-glycoprotein in the gut wall.[6] Animal handling and dosing techniques can also introduce variability.[7]

Q4: What initial steps should I take if I observe lower-than-expected plasma concentrations of this compound?

A4: If you encounter low plasma exposure, first verify your experimental procedures. This includes confirming the accuracy of the formulation preparation, ensuring the correct dose was administered, and checking the oral gavage technique.[8] It is also crucial to ensure that the bioanalytical method is validated and performing as expected. Standardizing the fasting period for the animals before dosing can also help minimize variability.[9]

Troubleshooting Guides

This section addresses specific issues that can lead to poor bioavailability of this compound in your animal studies.

Issue 1: High Variability in Plasma Concentrations Between Animals
  • Problem: You observe significant differences in the plasma concentration of this compound among animals in the same dosing group.

  • Possible Causes:

    • Inconsistent oral gavage technique.

    • Variability in the physiological state of the animals (e.g., stress levels, GI motility).

    • Food effects if animals were not properly fasted.

    • Formulation instability or inhomogeneity.

  • Solutions:

    • Refine Dosing Technique: Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.

    • Standardize Animal Conditions: Acclimatize animals to the experimental conditions and handling. Ensure a consistent fasting period (typically 8-12 hours) before dosing.[9]

    • Formulation Check: Before each use, visually inspect the formulation for any precipitation or phase separation. Ensure it is well-mixed.

    • Increase Sample Size: A larger number of animals per group can help to improve the statistical power and account for individual biological variability.[9]

Issue 2: Consistently Low Oral Bioavailability
  • Problem: The calculated oral bioavailability of this compound is consistently low across multiple experiments.

  • Possible Causes:

    • Poor Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

    • First-Pass Metabolism: The compound may be extensively metabolized in the liver after absorption from the gut.

    • Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.

  • Solutions:

    • Formulation Enhancement: Consider using formulation strategies to improve solubility and dissolution. This could include using co-solvents, surfactants, or creating amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[6][10]

    • Investigate Metabolism: Conduct in vitro studies using liver microsomes or hepatocytes from the animal species of interest to understand the extent of first-pass metabolism.

    • Assess P-gp Interaction: Use in vitro models, such as Caco-2 cell permeability assays, to determine if this compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor (for research purposes) or formulating with P-gp inhibiting excipients could be explored.[8]

Data Presentation

Table 1: General Pharmacokinetic Parameters of Oral Cardiac Myosin Inhibitors in Animals

CompoundAnimal SpeciesOral Bioavailability (%)Key FindingsReference
Aficamten Mouse98%Low clearance, high permeability.[5]
Rat71%Low clearance.[5]
Dog80%Low to high volume of distribution.[5]
Monkey41%Low clearance.[5]
Mavacamten Multiple SpeciesExcellentLow clearance, high volume of distribution, long half-life.[4]
This compound CatData not availableA single oral dose was well-tolerated and effective.[3]

Note: This table provides comparative data from related compounds to offer context for what might be expected for this compound.

Experimental Protocols

Protocol: Preparation of a Simple Formulation for Oral Gavage

This protocol is a general guideline for preparing a vehicle for a poorly water-soluble compound for initial animal studies.

Materials:

  • This compound compound

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile water

  • Vortex mixer

  • Sonicator

Methodology:

  • Weigh the required amount of this compound.

  • In a sterile tube, dissolve the this compound in PEG400.

  • Add Tween 80 to the mixture (a common ratio is 1-5% of the total volume).

  • Vortex the mixture until the solution is clear. Gentle warming in a water bath (37°C) may be used if necessary.

  • Slowly add sterile water to the organic phase while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation to ensure it is a clear solution before administration.

Disclaimer: The optimal vehicle for this compound must be determined experimentally. This is a common starting point.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis formulation Formulation Development (e.g., Vehicle Selection) qc Quality Control (Solubility, Stability) formulation->qc dosing Oral Administration (Gavage) qc->dosing sampling Blood Sampling (Time Points) dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_calc PK Parameter Calculation (AUC, Cmax, Tmax) bioanalysis->pk_calc conclusion Assess Bioavailability & Iterate Formulation pk_calc->conclusion

Caption: Workflow for assessing the oral bioavailability of this compound in animal studies.

troubleshooting_logic cluster_causes Investigate Root Cause cluster_solutions Implement Solutions start Low Bioavailability Observed check_protocol Verify Experimental Protocol (Dose, Gavage, Analysis) start->check_protocol solubility Poor Solubility? check_protocol->solubility If protocol is correct metabolism High First-Pass Metabolism? check_protocol->metabolism efflux P-gp Efflux? check_protocol->efflux formulate Advanced Formulation (e.g., SEDDS, Nanoparticles) solubility->formulate inhibit_met Inhibit Metabolism (Research Tool) metabolism->inhibit_met inhibit_pgp Inhibit P-gp (Co-dosing/Excipients) efflux->inhibit_pgp re_evaluate Re-evaluate Bioavailability formulate->re_evaluate inhibit_met->re_evaluate inhibit_pgp->re_evaluate

Caption: A logical flowchart for troubleshooting low oral bioavailability.

References

Avoiding artifacts in Ulacamten-treated tissue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulacamten-treated tissues. Our goal is to help you avoid common artifacts and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as CK-586) is an investigational, selective, oral, small-molecule cardiac myosin inhibitor.[1][2] It is designed to reduce the hypercontractility associated with heart failure with preserved ejection fraction (HFpEF).[1][2] this compound selectively inhibits the ATPase of intact cardiac myosin, which decreases the number of active myosin cross-bridges during cardiac contraction, thereby reducing contractile force.[1][2] A key feature of its mechanism is that it does not affect calcium transients.[1][2]

Q2: What are the expected histological changes in cardiac tissue after this compound treatment?

A2: Preclinical studies on cardiac myosin inhibitors, a class of drugs that includes this compound, suggest that they can lead to a reduction in cardiomyocyte hypertrophy and a decrease in interstitial fibrosis.[3] In animal models of hypertrophic cardiomyopathy (HCM), these inhibitors have been shown to improve myocardial cell alignment.[3] Therefore, in a research setting, you might expect to see alterations in cardiomyocyte size, sarcomere organization, and the extent of fibrotic tissue.

Q3: Are there any known artifacts specific to the analysis of this compound-treated tissues?

A3: While there are no widely documented artifacts unique to this compound, its mechanism of action—altering the contractile state of cardiomyocytes—may potentially influence tissue morphology. For instance, changes in sarcomere organization could be misinterpreted as a pathological finding if not properly correlated with the drug's known effects.[4] It is also crucial to differentiate between drug-induced adaptive changes and genuine pathological markers. Careful selection of controls, including vehicle-treated and untreated tissues, is essential for accurate interpretation.

Q4: How might this compound affect the expression of common cardiac biomarkers?

A4: In clinical trials of other cardiac myosin inhibitors for conditions like obstructive hypertrophic cardiomyopathy (oHCM), reductions in biomarkers of cardiac wall stress (e.g., NT-proBNP) and myocardial injury (e.g., cardiac troponins) have been observed.[5][6] Therefore, in preclinical models treated with this compound, you may observe changes in the expression or phosphorylation status of proteins involved in cardiac stress and remodeling pathways.

Troubleshooting Guides

Immunofluorescence Staining
Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal Antibody Concentration Too Low: The primary or secondary antibody concentration may be insufficient for detection.Increase the concentration of the primary and/or secondary antibody. Also, consider increasing the incubation time.
Epitope Masking: Formalin fixation can cross-link proteins, masking the epitope and preventing antibody binding.[7]Perform antigen retrieval using either heat-induced (HIER) or proteolytic-induced (PIER) methods. The optimal method will depend on the specific antibody and tissue.[7]
Sarcomere Disorganization: this compound may alter sarcomere structure, potentially affecting the accessibility of certain epitopes.[4]Ensure you are using antibodies validated for immunofluorescence that target well-characterized and stable protein domains. Consider co-staining with a structural marker like α-actinin to assess sarcomere integrity.[8][9]
High Background Staining Non-Specific Antibody Binding: The primary or secondary antibody may be binding to off-target sites.Increase the stringency of your wash steps. Consider using a blocking serum from the same species as your secondary antibody.
Autofluorescence: Cardiac tissue, particularly with age or in disease models, can exhibit autofluorescence.Treat tissue sections with a quenching agent like Sudan Black B or use an autofluorescence quenching kit.
Over-fixation: Excessive fixation can lead to increased background signal.Reduce the fixation time and ensure you are using fresh fixative solutions.
Western Blotting
Problem Potential Cause(s) Recommended Solution(s)
Multiple Non-Specific Bands Antibody Concentration Too High: Excess primary or secondary antibody can lead to off-target binding.Optimize antibody concentrations by performing a titration experiment. Start with the manufacturer's recommended dilution and test several dilutions above and below that.
Insufficient Blocking: Incomplete blocking of the membrane can result in non-specific antibody binding.Increase the blocking time and/or try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).
Weak or No Bands Inefficient Protein Extraction: The target protein may not be efficiently extracted from the tissue homogenate.Use a lysis buffer specifically designed for cardiac tissue and ensure complete homogenization. Consider using a mechanical homogenizer.
Poor Antibody-Antigen Recognition: The antibody may not be suitable for western blotting or may not recognize the denatured protein.Confirm that the antibody has been validated for western blotting. Ensure that your protein samples have been properly reduced and denatured.
Inconsistent Loading Control Variable Protein Expression: The expression of your loading control (e.g., GAPDH) may be affected by the experimental conditions.[10][11][12]Validate your loading control for your specific experimental model. Consider testing multiple loading controls to find one with stable expression across all your samples. Ponceau S staining of the membrane after transfer can also be used to verify even loading.

Quantitative Data Summary

Preclinical Data for this compound (CK-586)
Parameter Finding Model System Reference
Myofibrillar ATPase Activity Partial inhibitor with an EC50 of 2.9 µM and ~50% maximal inhibition.Cardiac Myofibrils[2]
Cardiomyocyte Fractional Shortening Inhibited by >80% at 5 µM without altering Ca2+ transients.Adult Rat Ventricular Cardiomyocytes[2]
Cardiac Fractional Shortening (in vivo) Reduced in a dose- and concentration-dependent manner.Normal Sprague Dawley Rats[2]
LVOTOmaxPG (Left Ventricular Outflow Tract Obstruction max Pressure Gradient) Dose-dependent elimination of obstruction.Feline Hypertrophic Cardiomyopathy[13]
Left Ventricular Ejection Fraction (LVEF%) Dose-dependent reductions.Feline Hypertrophic Cardiomyopathy[13]
Phase 1 Clinical Trial Data for this compound (CK-586) in Healthy Volunteers
Parameter Finding Reference
Safety and Tolerability Well-tolerated with no serious adverse events reported.[14]
Half-life 14 to 17 hours.[14][15]
Pharmacokinetics Dose-linearity over a wide range of exposures; steady state reached within 7 days.[14][15]
Pharmacodynamics Exposure-dependent decreases in Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS) with a shallow and predictable relationship.[14][15]

Experimental Protocols

Immunohistochemistry (IHC) Protocol for Cardiac Fibrosis Markers (α-SMA and Collagen I)
  • Tissue Preparation:

    • Fix freshly dissected cardiac tissue in 10% neutral buffered formalin for 24 hours at room temperature.

    • Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).

    • Clear the tissue in xylene and embed in paraffin (B1166041) wax.

    • Cut 5 µm thick sections using a microtome and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene twice for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash sections in PBS three times for 5 minutes each.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

    • Incubate with primary antibodies (e.g., rabbit anti-α-SMA, rabbit anti-Collagen I) diluted in blocking buffer overnight at 4°C.

    • Wash with PBS.

    • Incubate with a goat anti-rabbit HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount with a permanent mounting medium.

Western Blot Protocol for Cardiac Signaling Proteins (p-ERK, p-Akt)
  • Protein Extraction:

    • Homogenize frozen cardiac tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Verify transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-p-Akt) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a goat anti-rabbit HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total ERK, total Akt, and a loading control like GAPDH.[10]

Visualizations

Ulacamten_Mechanism_of_Action This compound This compound Myosin_ATPase Cardiac Myosin ATPase This compound->Myosin_ATPase Inhibits Cross_Bridge Actin-Myosin Cross-Bridge Formation Myosin_ATPase->Cross_Bridge Enables Contraction Cardiomyocyte Hypercontractility Cross_Bridge->Contraction Leads to HFpEF HFpEF Pathophysiology Contraction->HFpEF Contributes to

Caption: this compound's mechanism of action in reducing cardiac hypercontractility.

Experimental_Workflow_IHC Tissue Tissue Collection (this compound-treated) Fixation Fixation & Embedding Tissue->Fixation Sectioning Sectioning (5 µm) Fixation->Sectioning Staining Immunohistochemical Staining Sectioning->Staining Imaging Microscopy & Imaging Staining->Imaging Analysis Quantitative Analysis Imaging->Analysis

Caption: General experimental workflow for immunohistochemical analysis.

Downstream_Signaling_Pathway This compound This compound Myosin_Inhibition Myosin Inhibition & Reduced Contractility This compound->Myosin_Inhibition Induces Mechano Altered Cardiomyocyte Mechanotransduction Myosin_Inhibition->Mechano Leads to Signaling Reduced Pro-hypertrophic (ERK/AKT) & Pro-fibrotic (TGF-β) Signaling Mechano->Signaling Downregulates Fibroblast Decreased Fibroblast Activation to Myofibroblasts Signaling->Fibroblast Results in Remodeling Reduced Pathological Cardiac Remodeling (Hypertrophy & Fibrosis) Signaling->Remodeling Leads to Fibroblast->Remodeling Contributes to

Caption: Putative downstream effects of this compound on cardiac remodeling pathways.

References

Technical Support Center: In Vivo Administration of Ulacamten

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the novel cardiac myosin inhibitor, Ulacamten (CK-586), in an in vivo experimental setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as CK-586) is a selective, oral, small molecule inhibitor of cardiac myosin.[1][2] Its primary mechanism is to reduce cardiac muscle hypercontractility associated with conditions like heart failure with preserved ejection fraction (HFpEF).[1][3] It achieves this by decreasing the number of active myosin cross-bridges during cardiac contraction, which lessens the contractile force without altering calcium transients.[1] this compound preferentially inhibits the ATPase activity of intact cardiac myosin.[1]

Q2: What is the intended in vivo delivery method for this compound?

A2: this compound has been developed and evaluated as an oral, small molecule drug.[1][4] Phase 1 clinical studies have assessed the safety, tolerability, and pharmacokinetics of both single and multiple oral doses.[1] Human pharmacokinetic data support once-daily oral dosing.[4]

Q3: For which condition is this compound being clinically investigated?

A3: this compound is currently the subject of a Phase 2 clinical trial named AMBER-HFpEF, which is assessing its safety and tolerability in patients with symptomatic heart failure with preserved ejection fraction (HFpEF) who exhibit hypercontractility and ventricular hypertrophy.[1]

Q4: What on-target pharmacodynamic effects were observed in early human studies?

A4: In a Phase 1 study with healthy volunteers, this compound demonstrated dose-dependent and reversible reductions in left-ventricular ejection fraction (LVEF).[4] This is considered an on-target pharmacodynamic signal that supports its mechanism of reducing cardiac contractility.[4]

Q5: Is this compound selective for cardiac myosin?

A5: Yes, preclinical data indicates that this compound has a high degree of selectivity for cardiac myosin over skeletal and smooth muscle myosin, which is crucial for minimizing off-target effects.[2]

Section 2: Troubleshooting Guide for Preclinical In Vivo Experiments

This guide addresses potential issues researchers may face during in vivo studies using oral administration of this compound or similar small molecule inhibitors.

Q1: We are observing high variability in plasma concentration of this compound between subjects in our animal model. What could be the cause?

A1: High variability with oral administration in animal models can stem from several factors:

  • Fasting State: Differences in food intake prior to dosing can significantly alter the absorption of orally administered compounds. Ensure a consistent and appropriate fasting period for all subjects before dosing.

  • Gavage Technique: Improper oral gavage technique can lead to incomplete dosing or aspiration. Ensure all personnel are thoroughly trained and consistent in their technique.

  • Formulation Issues: The compound may not be fully solubilized or may be unstable in the chosen vehicle. Re-evaluate the formulation for solubility and stability. Consider pre-formulation screening with different GRAS (Generally Recognized as Safe) excipients.

  • Metabolic Differences: Natural biological variability in metabolism (e.g., CYP enzyme activity) among animals can contribute to different plasma levels.

Q2: Our in vivo study is showing a weaker than expected pharmacodynamic effect (e.g., minimal change in LVEF) despite administering the calculated dose. What steps should we take?

A2:

  • Confirm Compound Integrity: First, verify the purity and integrity of your this compound supply. Improper storage (e.g., exposure to light or non-recommended temperatures) can lead to degradation.[5] this compound should be stored at 0-4°C for short-term use or -20°C for long-term storage.[2]

  • Analyze Pharmacokinetics (PK): Conduct a pilot PK study to confirm that the compound is being absorbed and reaching sufficient plasma concentrations in your specific animal model. An insufficient plasma level is the most common reason for a lack of efficacy.

  • Review Dosing and Formulation: Double-check all dose calculations. Ensure the formulation is homogenous and that the compound is not precipitating out of the vehicle solution before or during administration.

  • Evaluate the Animal Model: Confirm that the chosen animal model appropriately recapitulates the hypercontractile state that this compound is designed to target. The compound's mechanism is to reduce hypercontractility, so its effects may be less pronounced in a normo-contractile state.

Q3: We are observing an unexpected adverse effect in our animal model that was not reported in the literature. How should we proceed?

A3:

  • Dose De-escalation: The effect may be dose-dependent. Design a dose-ranging study to determine if the adverse effect is mitigated at lower, but still potentially efficacious, doses.

  • Investigate Off-Target Effects: While this compound is reported to be selective, high concentrations in a specific preclinical model could lead to unforeseen off-target pharmacology. Consider in vitro screening against a broad panel of receptors and enzymes if the issue persists.

  • Vehicle Control Group: Ensure you are running a concurrent and robust vehicle control group. The adverse effect could be related to the formulation vehicle rather than this compound itself.

  • Pathological and Histological Analysis: Perform a thorough necropsy and histological analysis on affected animals to identify any target organs or tissues related to the adverse event.

Section 3: Data and Protocols

Quantitative Data Summary

The following table summarizes available quantitative data for this compound.

ParameterValueContextSource
Chemical Formula C₂₁H₂₅F₂N₃O₃Molecular structure[2]
Molecular Weight 405.45 g/mol Physical property[2]
EC₅₀ ~0.3 µMFor ATPase activity enhancement in purified cardiac myofibrils[2]
Clinical Stage Phase 2AMBER-HFpEF trial for Heart Failure with preserved Ejection Fraction (HFpEF)[1][6]
Dosing Regimen Once-DailySupported by human pharmacokinetic (PK) data[4]
Representative Experimental Protocol: Oral Administration in a Rodent Model

This protocol is a generalized example for assessing the pharmacodynamic effects of this compound following oral administration in a rat model of cardiac hypercontractility.

Objective: To determine the effect of a single oral dose of this compound on Left Ventricular Ejection Fraction (LVEF).

Materials:

  • This compound (CK-586)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Appropriate rodent model (e.g., spontaneously hypertensive rats)

  • Oral gavage needles

  • Echocardiography equipment

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Fasting: Fast animals for 4-6 hours prior to dosing to ensure consistent absorption. Water remains available ad libitum.

  • Baseline Measurements: Perform baseline echocardiography on all animals to determine pre-dose LVEF and other relevant cardiac parameters.

  • Formulation Preparation: Prepare the this compound formulation in the chosen vehicle at the desired concentration. Ensure the compound is fully suspended or dissolved. Prepare a vehicle-only formulation for the control group.

  • Dosing:

    • Randomize animals into treatment and vehicle control groups.

    • Administer this compound or vehicle via oral gavage. The volume should be based on the animal's most recent body weight (e.g., 5 mL/kg).

  • Post-Dose Monitoring:

    • Monitor animals for any signs of distress or adverse reactions.

    • Perform echocardiography at predetermined time points post-dose (e.g., 1, 2, 4, 8, and 24 hours) to assess changes in LVEF. These time points should be informed by any available PK data.

  • Data Analysis:

    • Calculate the percentage change in LVEF from baseline for each animal at each time point.

    • Compare the mean change in LVEF between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

Section 4: Visualizations

cluster_0 Cardiac Sarcomere Myosin Cardiac Myosin (Hyperactive State) Contraction Excessive Cross-Bridge Formation & Force Generation (Hypercontractility) Myosin->Contraction Binds to Reduction Reduced Myosin-Actin Interaction Myosin->Reduction Actin Actin Filament Actin->Contraction ATP ATP ATP->Myosin Hydrolysis This compound This compound This compound->Myosin Inhibits ATPase

Caption: Mechanism of action for this compound in reducing cardiac hypercontractility.

cluster_workflow Preclinical In Vivo Workflow A 1. Acclimatize & Fast Animal Models B 2. Baseline Echocardiography (Pre-Dose LVEF) A->B C 3. Prepare & Administer This compound Formulation (Oral) B->C D 4. Post-Dose Monitoring (Clinical Signs) C->D E 5. Serial Echocardiography (e.g., 1, 2, 4, 8, 24h) D->E F 6. Data Analysis (Compare LVEF vs Control) E->F

Caption: A representative experimental workflow for in vivo this compound studies.

Start Issue: Weak or No Pharmacodynamic Effect CheckPurity Is the compound pure and properly stored? Start->CheckPurity CheckDose Are dose calculations and formulation correct? CheckPurity->CheckDose Yes Result1 Source New Compound & Re-run CheckPurity->Result1 No RunPK Is the compound being absorbed sufficiently? CheckDose->RunPK Yes Result2 Recalculate Dose & Remake Formulation CheckDose->Result2 No EvaluateModel Is the animal model appropriate? RunPK->EvaluateModel Yes Result3 Adjust Dose/Vehicle Based on PK Data RunPK->Result3 No Result4 Consider Alternative Animal Model EvaluateModel->Result4 No

Caption: Troubleshooting logic for weak in vivo pharmacodynamic effects.

References

Technical Support Center: Ulacamten Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of ulacamten. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a novel, selective, oral small molecule cardiac myosin inhibitor. Its chemical name is 5-(3,4-difluorobenzyl)-8-((1r,4r)-4-methylcyclohexyl)-6,9-dioxo-2,5,8-triazaspiro[3.5]nonane-2-carbaldehyde. A key structural feature is the spirocyclic core, specifically a 2,5,8-triazaspiro[3.5]nonane system, which can present unique synthetic and purification challenges.

Q2: What are the primary applications of this compound currently under investigation?

A2: this compound is being investigated for its potential to reduce hypercontractility associated with heart failure with preserved ejection fraction (HFpEF). It is designed to selectively inhibit the ATPase of intact cardiac myosin.[1]

Q3: Are there any specific safety precautions to consider when handling this compound and its intermediates?

A3: As with any potent small molecule synthesis, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Reactions should be carried out in a well-ventilated fume hood. For specific handling of reagents and solvents, consult their respective Safety Data Sheets (SDS).

Troubleshooting Guide

Synthesis

Q1: I am experiencing low yields in the spirocyclization step to form the 2,5,8-triazaspiro[3.5]nonane core. What are the likely causes and how can I optimize this reaction?

A1: Low yields in spirocyclization reactions are a common issue. Consider the following troubleshooting steps:

  • Reaction Conditions:

    • Temperature: Spirocyclization can be sensitive to temperature. If you observe starting material decomposition, consider lowering the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Insufficient reaction time may leave unreacted starting materials, while prolonged times can lead to byproduct formation.

  • Reagent Quality:

    • Purity of Starting Materials: Ensure the purity of your precursors. Impurities can interfere with the reaction and lead to side products.

    • Solvent and Reagent Integrity: Use anhydrous solvents and fresh reagents, as the presence of water or degraded reagents can significantly impact the reaction outcome.

  • Catalyst Activity (if applicable):

    • If your synthesis involves a catalyst, ensure it is active and handled under the appropriate conditions (e.g., inert atmosphere).

Q2: I am observing the formation of significant byproducts during the N-formylation step. How can I improve the selectivity of this reaction?

A2: N-formylation can sometimes lead to over-alkylation or other side reactions. To improve selectivity:

  • Choice of Formylating Agent: The reactivity of the formylating agent is crucial. Milder reagents may provide better selectivity.

  • Stoichiometry: Carefully control the stoichiometry of the formylating agent. An excess can lead to multiple formylations or other unwanted reactions.

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the desired kinetic product.

Purification

Q1: I am having difficulty separating this compound from closely related impurities by column chromatography. What strategies can I employ?

A1: The purification of spirocyclic compounds can be challenging due to the potential for diastereomers and other closely related impurities.

  • Chromatography Technique:

    • Column Chromatography: Optimize your solvent system. A gradient elution is often more effective than an isocratic one for separating complex mixtures. Consider using a high-resolution silica (B1680970) gel or a different stationary phase.

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution. Both normal-phase and reversed-phase columns can be utilized depending on the polarity of the impurities.

  • Crystallization:

    • Recent patent literature describes crystalline forms of this compound.[2] Attempting to crystallize the crude product from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to induce crystallization.

Q2: My final product has a lower than expected purity despite purification. What could be the issue?

A2: Contamination can occur at various stages.

  • Incomplete Reaction: Ensure the reaction has gone to completion before workup.

  • Workup Issues: During aqueous workup, ensure efficient extraction of the product and thorough washing to remove water-soluble impurities.

  • Solvent Impurities: Use high-purity solvents for both reaction and purification to avoid introducing contaminants.

Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, a general workflow can be inferred from patent literature concerning its molecular structure and related compounds. The synthesis likely involves the construction of the key 2,5,8-triazaspiro[3.5]nonane core, followed by functionalization with the 3,4-difluorobenzyl and (1r,4r)-4-methylcyclohexyl groups, and a final N-formylation step.

General Synthetic Workflow:

  • Synthesis of the Spirocyclic Core: This is a critical step and likely involves a multi-step sequence to construct the 2,5,8-triazaspiro[3.5]nonane scaffold.

  • N-Alkylation/Amidation: Introduction of the (1r,4r)-4-methylcyclohexyl and 3,4-difluorobenzyl moieties onto the nitrogen atoms of the spirocyclic core. The order of these additions may vary.

  • N-Formylation: The final step would be the formylation of the remaining secondary amine on the spirocycle.

  • Purification: The final compound would be purified using techniques such as column chromatography and/or crystallization to achieve the desired purity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on typical organic synthesis parameters. Actual experimental values may vary.

ParameterValueNotes
Spirocyclization
Reaction Temperature0 °C to 50 °COptimization may be required.
Reaction Time4 - 24 hoursMonitor by TLC or LC-MS.
N-Alkylation
Reaction Temperature25 °C to 80 °CDependent on the specific reagents.
Reaction Time6 - 18 hoursMonitor by TLC or LC-MS.
N-Formylation
Reaction Temperature0 °C to 25 °CMilder conditions often preferred.
Reaction Time1 - 6 hoursMonitor by TLC or LC-MS.
Purification
Column ChromatographySilica GelGradient elution (e.g., Ethyl Acetate/Hexanes)
Crystallization Solventse.g., Ethanol/WaterTo be determined experimentally.
Overall Yield 15 - 30%Multi-step syntheses often have moderate yields.
Final Purity >98%As determined by HPLC and NMR.

Visualizations

Ulacamten_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials B Spirocyclization to form 2,5,8-triazaspiro[3.5]nonane core A->B C N-Functionalization with: - (1r,4r)-4-methylcyclohexyl group - 3,4-difluorobenzyl group B->C D N-Formylation C->D E Crude this compound D->E F Column Chromatography E->F G Crystallization F->G H Pure this compound G->H I Purity and Structural Verification (HPLC, NMR, MS) H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting Start Low Yield or Purity Issue Check_Reaction Check Reaction Conditions (Temp, Time) Start->Check_Reaction Check_Reagents Check Reagent Quality (Purity, Freshness) Start->Check_Reagents Optimize_Stoichiometry Optimize Reagent Stoichiometry Start->Optimize_Stoichiometry Optimize_Chroma Optimize Chromatography (Solvent System, Stationary Phase) Start->Optimize_Chroma Try_Crystallization Attempt Crystallization Start->Try_Crystallization Check_Workup Review Workup Procedure Start->Check_Workup Outcome Improved Yield/Purity Check_Reaction->Outcome Check_Reagents->Outcome Optimize_Stoichiometry->Outcome Optimize_Chroma->Outcome Try_Crystallization->Outcome Check_Workup->Outcome

Caption: A logical diagram for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Ulacamten Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulacamten in long-term studies. The information is based on the current understanding of this compound and the broader class of cardiac myosin inhibitors. As this compound is an investigational product, this guidance is subject to change as more data becomes available.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may be encountered during experiments with this compound.

Issue 1: Unexpected Decrease in Left Ventricular Ejection Fraction (LVEF)

  • Question: We observed a significant drop in LVEF in our animal models or clinical trial participants treated with this compound. What are the potential causes and how should we proceed?

  • Answer: A reduction in LVEF is a known, on-target effect of cardiac myosin inhibitors like this compound, which are designed to reduce cardiac hypercontractility.[1] However, an excessive decrease can lead to systolic dysfunction. The following steps should be taken:

    • Confirm the Finding: Repeat the LVEF measurement to rule out technical error. Echocardiography is the standard method for monitoring.[2]

    • Assess for Clinical Signs of Heart Failure: In clinical settings, monitor for symptoms such as dyspnea, fatigue, and fluid retention.[3]

    • Review Dosing: An excessive dose of this compound is a likely cause of a significant LVEF drop. The ongoing AMBER-HFpEF Phase 2 clinical trial for this compound employs dose-finding guided by echocardiography assessments, highlighting the importance of individualized dosing.[4]

    • Dose Adjustment/Interruption: As demonstrated with other cardiac myosin inhibitors, a reduction in dose or temporary interruption of treatment is the primary management strategy.[5] The effect on LVEF is typically reversible upon dose modification.[5]

    • Evaluate Concomitant Medications: The use of other drugs that affect cardiac contractility (negative inotropes) could potentiate the effect of this compound.[3] A thorough review of all co-administered medications is crucial.

Issue 2: Subject Exhibits Signs of Dizziness or Syncope

  • Question: A participant in our study receiving this compound has reported feeling dizzy. What is the appropriate course of action?

  • Answer: Dizziness has been reported as an adverse event with other cardiac myosin inhibitors.[6] The following steps are recommended:

    • Immediate Assessment: Measure the subject's vital signs, including blood pressure and heart rate, to check for hypotension or bradycardia.

    • Review for Dehydration: Ensure the subject is adequately hydrated, as dehydration can contribute to dizziness.

    • Concomitant Medication Review: Assess for other medications that could cause dizziness or hypotension.

    • Consider Dose Adjustment: If dizziness is persistent and linked to this compound administration, a dose reduction may be necessary after ruling out other causes.

Frequently Asked Questions (FAQs)

General

  • Question: What is the mechanism of action of this compound?

  • Answer: this compound is a selective, oral, small molecule cardiac myosin inhibitor. It works by reducing the number of active myosin cross-bridges during cardiac contraction, which in turn decreases contractile force without affecting calcium transients.[1]

  • Question: What is the primary therapeutic target for this compound?

  • Answer: this compound is being developed to reduce the hypercontractility associated with heart failure with preserved ejection fraction (HFpEF).[1]

Safety and Toxicity

  • Question: What is the main toxicity concern with long-term this compound administration?

  • Answer: Based on the class of cardiac myosin inhibitors, the primary concern is an excessive reduction in LVEF, which can lead to systolic dysfunction and heart failure.[3][7] The AMBER-HFpEF Phase 2 trial is designed to evaluate the safety and tolerability of this compound, with a focus on its effect on LVEF.[4][8]

  • Question: How should LVEF be monitored during long-term studies with this compound?

  • Answer: Regular monitoring of LVEF using echocardiography is essential. The frequency of monitoring should be defined in the study protocol. For other cardiac myosin inhibitors, a Risk Evaluation and Mitigation Strategy (REMS) program with mandated frequent echocardiographic monitoring has been implemented.[6][7]

  • Question: Are there any known drug-drug interactions with this compound?

  • Answer: Specific drug-drug interaction studies for this compound are not yet widely published. However, for other cardiac myosin inhibitors like Mavacamten, interactions with drugs metabolized by CYP2C19 and CYP3A4 are a significant concern.[3] Therefore, caution is advised when co-administering this compound with inhibitors or inducers of these enzymes.

Data Summary Tables

Table 1: Key Characteristics of this compound

CharacteristicDescriptionReference
Drug Class Cardiac Myosin Inhibitor[1]
Mechanism of Action Reduces the number of active myosin cross-bridges, decreasing contractile force.[1]
Therapeutic Target Heart failure with preserved ejection fraction (HFpEF).[1]
Current Development Phase Phase 2 Clinical Trial (AMBER-HFpEF).[4][8]

Table 2: Potential Adverse Events of Cardiac Myosin Inhibitors and Mitigation Strategies

Potential Adverse EventMonitoringMitigation StrategyReference
Reduced LVEF / Systolic Dysfunction Regular echocardiography.Dose reduction or treatment interruption.[5]
Dizziness / Syncope Monitor vital signs and clinical symptoms.Rule out other causes, consider dose reduction.[6]

Experimental Protocols

Protocol 1: Echocardiographic Monitoring of LVEF in Preclinical Models

  • Animal Preparation: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

  • Imaging: Use a high-frequency ultrasound system equipped with a linear array transducer appropriate for the animal size.

  • Data Acquisition: Obtain two-dimensional images in the parasternal long-axis and short-axis views.

  • LVEF Calculation: Calculate LVEF from the long-axis view using the Teichholz or cubed formula, or from the short-axis view using the Simpson's method.

  • Frequency: Perform baseline echocardiograms before initiating this compound treatment and at regular intervals throughout the long-term study as defined in the protocol.

Protocol 2: Clinical Monitoring for Signs of Heart Failure

  • Symptom Assessment: At each study visit, question the participant about the presence and severity of symptoms such as shortness of breath (dyspnea), fatigue, and swelling in the legs (edema).

  • Physical Examination: Perform a physical examination to assess for signs of fluid retention, such as peripheral edema, jugular venous distension, and pulmonary rales.

  • Biomarker Monitoring: Measure levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) at baseline and regular intervals. An increase in NT-proBNP can be an early indicator of worsening heart failure. The AMBER-HFpEF trial includes screening NT-proBNP levels as an inclusion criterion.[9][10]

Visualizations

Ulacamten_Signaling_Pathway This compound This compound Myosin Cardiac Myosin This compound->Myosin Inhibits CrossBridge Myosin-Actin Cross-Bridge Formation Myosin->CrossBridge Reduces Contraction Cardiac Hypercontractility CrossBridge->Contraction Decreases

Caption: this compound's mechanism of action in reducing cardiac hypercontractility.

Experimental_Workflow start Start Long-Term This compound Study baseline Baseline Assessment (Echo, Biomarkers) start->baseline treatment This compound Administration (Dose Titration) baseline->treatment monitoring Regular Monitoring (Echo, Clinical Signs, Biomarkers) treatment->monitoring adeverse_event Adverse Event? monitoring->adeverse_event end End of Study monitoring->end Study Completion dose_adjustment Dose Adjustment or Interruption adeverse_event->dose_adjustment Yes continue_study Continue Study adeverse_event->continue_study No dose_adjustment->monitoring continue_study->monitoring

Caption: Experimental workflow for long-term this compound studies.

Troubleshooting_LVEF_Decline start Significant LVEF Decline Observed confirm Repeat LVEF Measurement start->confirm assess Assess Clinical Signs of Heart Failure confirm->assess review_dose Review this compound Dose assess->review_dose review_meds Review Concomitant Medications review_dose->review_meds adjust Reduce Dose or Interrupt Treatment review_meds->adjust monitor Continue Close Monitoring adjust->monitor

Caption: Troubleshooting guide for a significant decline in LVEF.

References

Validation & Comparative

A Preclinical Showdown: Ulacamten vs. Mavacamten in Cardiomyopathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of cardiac myosin inhibitors is evolving. This guide provides an objective, data-driven comparison of two key players, ulacamten and mavacamten (B608862), based on available preclinical data. We delve into their distinct mechanisms of action, compare their effects in various experimental models, and provide detailed experimental protocols to support further research.

At a Glance: Key Differences in Preclinical Models

FeatureThis compound (CK-586)Mavacamten (MYK-461)
Primary Indication (Preclinical Focus) Heart Failure with Preserved Ejection Fraction (HFpEF)[1]Hypertrophic Cardiomyopathy (HCM)[2][3]
Mechanism of Action Selective inhibitor of the ATPase of intact, two-headed cardiac myosin (HMM); requires the regulatory light chain (RLC) for its inhibitory effect. Does not inhibit single-headed myosin (S1).[1][4][5]Allosteric, reversible inhibitor of cardiac myosin ATPase that binds to both single-headed (S1) and two-headed (HMM) myosin.[6][7][8]
Effect on Myosin State Reduces the number of active myosin cross-bridges.[1]Stabilizes the energy-sparing, "super-relaxed" state (SRX) of myosin, reducing the number of myosin heads available to interact with actin.[8][9]
In Vitro Potency EC50 for myofibrillar ATPase inhibition: ~2.9 µM.[4][6] IC50 for sarcomere shortening inhibition (rat and human cardiomyocytes): 2.8-3.2 µM.[6]IC50 for actin-activated myosin ATPase activity: ~0.3-0.5 µM.[8][9]
Effect on Calcium Transients No effect on calcium transients.[1][4]Does not disrupt calcium transients within the myocyte.[10]
Key Preclinical In Vivo Findings In a rat model of HFpEF, this compound reduced fractional shortening, improved isovolumic relaxation time, and decreased interstitial fibrosis.[6] In cats with obstructive HCM, it dose-dependently eliminated the left ventricular outflow tract obstruction.[7]In mouse models of HCM, mavacamten prevented the development of left ventricular hypertrophy.[11] In healthy dogs, it reduced systolic performance and increased end-diastolic volume while preserving end-diastolic pressure.[12]
Pharmacokinetics (Half-life) In healthy humans (Phase 1), the half-life is approximately 14 to 17 hours, supporting once-daily dosing.[1][13]In humans, the terminal half-life is variable and dependent on CYP2C19 metabolizer status, ranging from 6 to 23 days.[6][11]

Delving into the Mechanism of Action: A Tale of Two Inhibitors

This compound and mavacamten both target the fundamental driver of cardiac hypercontractility: the interaction between myosin and actin in the sarcomere. However, they achieve this through distinct molecular mechanisms.

Mavacamten acts as an allosteric inhibitor of the cardiac myosin ATPase, the enzyme that fuels the power-generating cycle of muscle contraction.[3] It stabilizes an "off-actin" or "super-relaxed state" (SRX) of the myosin heads, effectively reducing the number of heads available to bind to actin and generate force.[9] This leads to a decrease in the overall contractility of the cardiomyocyte.

This compound, on the other hand, exhibits a more selective mechanism of inhibition.[1] Preclinical data indicates that it preferentially inhibits the ATPase activity of the intact, two-headed form of myosin (heavy meromyosin or HMM) and, crucially, its inhibitory action is dependent on the presence of the myosin regulatory light chain (RLC).[4][5] Unlike mavacamten, it does not inhibit the single-headed myosin subfragment-1 (S1).[4][14] This suggests a different binding site and a more nuanced modulation of the myosin motor.

Mechanism of Action of Cardiac Myosin Inhibitors cluster_0 Sarcomere cluster_1 Therapeutic Intervention Myosin Myosin Cross-bridge Cycling Cross-bridge Cycling Myosin->Cross-bridge Cycling Binds to Actin Actin Actin Actin->Cross-bridge Cycling Hypercontractility Hypercontractility Cross-bridge Cycling->Hypercontractility Excessive Mavacamten Mavacamten Inhibition of ATPase Inhibition of ATPase Mavacamten->Inhibition of ATPase Allosteric Inhibition (S1 & HMM) This compound This compound This compound->Inhibition of ATPase Selective Inhibition (HMM, RLC-dependent) Reduced Cross-bridge Formation Reduced Cross-bridge Formation Inhibition of ATPase->Reduced Cross-bridge Formation Reduced Cross-bridge Formation->Hypercontractility Normalization of Contractility

Comparative mechanisms of Mavacamten and this compound.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies of this compound and mavacamten are not yet widely published. However, by examining their effects in various models, we can draw some comparisons.

In Vitro Studies: Potency and Cellular Effects
ParameterThis compoundMavacamten
Myofibrillar ATPase Inhibition EC50: ~2.9 µM[4][6]IC50: ~0.3-0.5 µM[8][9]
Cardiomyocyte Contractility IC50 for sarcomere shortening: 2.8-3.2 µM (rat & human)[6]Dose-dependent reduction in maximal force and Ca2+ sensitivity in mouse HCM cardiomyocytes.[9][15]
Effect on Calcium Signaling No effect on calcium transients observed.[1][4]No disruption of calcium transients.[10]
In Vivo Studies: Hemodynamic and Structural Effects

Mavacamten has been extensively studied in preclinical models of HCM. In a mouse model with a human HCM mutation, early treatment with mavacamten prevented the development of left ventricular hypertrophy.[11] In healthy dogs, mavacamten was compared to the beta-blocker metoprolol. Mavacamten reduced systolic performance and increased end-diastolic volume while preserving end-diastolic pressure and systemic blood pressure. In contrast, metoprolol, at a similar level of reduced systolic performance, led to an increase in end-diastolic pressure.[12]

Preclinical in vivo data for this compound has primarily focused on models of HFpEF and obstructive HCM. In a rat model of HFpEF, a 16-week treatment with this compound led to a reduction in fractional shortening, an improvement in isovolumic relaxation time, and a significant decrease in interstitial fibrosis.[6] In a study involving cats with naturally occurring obstructive HCM, a single oral dose of this compound (formerly CK-586) was shown to dose-dependently reduce or eliminate the left ventricular outflow tract obstruction.[7]

Experimental Protocols: A Guide for the Bench

Reproducibility is paramount in preclinical research. Below are detailed methodologies for key experiments cited in the evaluation of cardiac myosin inhibitors.

Myosin ATPase Activity Assay

This assay is fundamental to characterizing the inhibitory potential of compounds like this compound and mavacamten on the enzymatic activity of myosin.

Objective: To determine the concentration-dependent inhibition of actin-activated myosin ATPase activity.

Materials:

  • Purified bovine or human cardiac myosin subfragment-1 (S1) or heavy meromyosin (HMM)

  • Actin

  • ATP

  • NADH-coupled assay reagents (lactic dehydrogenase, pyruvate (B1213749) kinase, phosphoenolpyruvate)

  • Test compounds (this compound, mavacamten) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the purified myosin fragment (e.g., 0.2 µM HMM or 0.4 µM S1), varying concentrations of actin, and the NADH-coupled assay reagents in an appropriate buffer (e.g., 10 mM Tris pH 7.5, 2 mM MgCl2, 1.0 mM DTT).[7]

  • Add the test compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding ATP (e.g., 2.1 mM).[7]

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 10 seconds for 120 seconds) at a constant temperature (e.g., 25°C).[7] The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the ATPase activity and plot the percent inhibition as a function of the test compound concentration to determine the IC50 value.

Workflow for Myosin ATPase Activity Assay Prepare Reagents Prepare Reagents Mix Myosin, Actin & Assay Components Mix Myosin, Actin & Assay Components Prepare Reagents->Mix Myosin, Actin & Assay Components Add Test Compound Add Test Compound Mix Myosin, Actin & Assay Components->Add Test Compound Initiate with ATP Initiate with ATP Add Test Compound->Initiate with ATP Measure Absorbance (340nm) Measure Absorbance (340nm) Initiate with ATP->Measure Absorbance (340nm) Calculate ATPase Activity & IC50 Calculate ATPase Activity & IC50 Measure Absorbance (340nm)->Calculate ATPase Activity & IC50

A simplified workflow for the myosin ATPase activity assay.
Force-pCa Measurements in Skinned Cardiomyocytes

This technique allows for the direct assessment of a compound's effect on the contractile properties of the myofilaments, independent of changes in intracellular calcium concentration.

Objective: To measure the effect of the test compound on maximal force generation and calcium sensitivity of skinned cardiomyocytes.

Materials:

  • Isolated cardiac muscle preparations (e.g., papillary muscle strips or single cardiomyocytes)

  • Skinning solution (containing a detergent like Triton X-100 to permeabilize the cell membrane)

  • Relaxing solution (high EGTA, low Ca2+) and activating solutions (low EGTA, varying Ca2+ concentrations, creating a range of pCa values)

  • Test compound

  • Force transducer and length controller apparatus

Procedure:

  • Isolate cardiac muscle tissue or cardiomyocytes from a suitable animal model.

  • Chemically "skin" the preparations with a detergent solution to remove the sarcolemma, allowing for direct access to the myofilaments.

  • Mount the skinned preparation on a force transducer apparatus.

  • Sequentially expose the preparation to relaxing and activating solutions with varying pCa values (typically from 9.0 to 4.5).

  • Record the steady-state isometric force at each pCa.

  • Repeat the force-pCa measurements in the presence of the test compound at a desired concentration (e.g., 0.3 µM mavacamten).[9][15]

  • Plot the normalized force as a function of pCa to generate force-pCa curves.

  • Analyze the curves to determine the maximal force (Fmax) and the pCa required for 50% of maximal activation (pCa50), which is a measure of calcium sensitivity.

In Vivo Hemodynamic Assessment in Animal Models

These studies are crucial for understanding the integrated physiological effects of a drug on cardiac function and systemic circulation.

Objective: To evaluate the acute and chronic effects of the test compound on in vivo cardiovascular parameters.

Animal Models:

  • Genetically engineered mouse models of HCM (e.g., carrying specific myosin mutations).

  • Healthy animals (e.g., dogs, rats) for assessing general cardiovascular effects.

  • Animals with naturally occurring HCM (e.g., cats).

Instrumentation:

  • Radiotelemetry devices for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.[16]

  • High-fidelity pressure-volume catheters for detailed assessment of left ventricular function (e.g., ejection fraction, end-systolic and end-diastolic pressure and volume).[12]

  • Echocardiography for non-invasive imaging of cardiac structure and function.

General Procedure (Acute Study):

  • Surgically implant telemetry transmitters and/or pressure-volume catheters in the study animals and allow for a recovery period.

  • Record baseline hemodynamic and cardiac function parameters.

  • Administer a single oral dose of the test compound or vehicle.

  • Continuously monitor cardiovascular parameters for a defined period post-dose.

  • Analyze the data to assess changes in parameters such as blood pressure, heart rate, left ventricular ejection fraction, dP/dtmax (an index of contractility), and diastolic function.

Conclusion and Future Directions

The preclinical data available for this compound and mavacamten highlight two distinct approaches to modulating cardiac myosin for the treatment of cardiomyopathies. Mavacamten, with its broader inhibitory profile and longer half-life, has been extensively validated in preclinical models of HCM and has progressed to clinical use. This compound presents a novel, more selective mechanism of action and a pharmacokinetic profile that may offer a different therapeutic window, particularly in conditions like HFpEF.

For the research community, further head-to-head preclinical studies are warranted to directly compare the efficacy, safety, and off-target effects of these two compounds. Such studies will be invaluable in elucidating the full therapeutic potential of each molecule and in guiding the development of the next generation of cardiac myosin inhibitors.

References

Ulacamten in HFpEF Models: A Comparative Therapeutic Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ulacamten, a novel cardiac myosin inhibitor, for the treatment of Heart Failure with preserved Ejection Fraction (HFpEF), particularly in patient subgroups with hypercontractility and ventricular hypertrophy. Due to the early stage of this compound's development, with preclinical data not yet fully published, this guide leverages available information on its mechanism and clinical trial design, alongside comparative data from the more extensively studied cardiac myosin inhibitor, mavacamten, and current standard-of-care therapies for HFpEF.

Executive Summary

This compound (formerly CK-586) is an investigational, selective, oral, small-molecule cardiac myosin inhibitor designed to reduce the hypercontractility associated with a subset of HFpEF.[1] Its mechanism involves selectively inhibiting the ATPase of intact cardiac myosin, which decreases the number of active myosin cross-bridges during cardiac contraction, thereby reducing contractile force without impacting calcium transients.[1] this compound is currently being evaluated in the AMBER-HFpEF Phase 2 clinical trial to assess its safety, tolerability, and efficacy in patients with symptomatic HFpEF and a left ventricular ejection fraction (LVEF) of ≥60%.[2] This guide compares its therapeutic potential with another cardiac myosin inhibitor, mavacamten, and established HFpEF treatments.

Comparative Data on Therapeutic Efficacy in HFpEF

The following table summarizes the available data for different therapeutic agents in HFpEF models. It is important to note that direct comparative preclinical studies of this compound against other agents are not yet publicly available.

Therapeutic AgentClassKey Efficacy Endpoints in HFpEF Models/TrialsReference
This compound (CK-586) Cardiac Myosin InhibitorPreclinical: Data not publicly available. Described as reducing cardiac hypercontractility.[1] Clinical (AMBER-HFpEF - Phase 2): Primary endpoints are safety and tolerability. Secondary endpoints include changes in LVEF and NT-proBNP.[2][1][2]
Mavacamten Cardiac Myosin InhibitorPreclinical (Mouse HFpEF Model): Normalized elevated Ca2+ sensitivity and accelerated myofilament relaxation.[3] Clinical (EMBARK-HFpEF - Phase 2a): Reduced NT-proBNP by 26%, hsTnT by 13%, and hsTnI by 20%. 41.7% of patients improved by at least one NYHA class.[4][5][6][7][3][4][5][6][7]
SGLT2 Inhibitors (e.g., Empagliflozin) Sodium-Glucose Cotransporter-2 InhibitorClinical: Reduce the risk of cardiovascular death and hospitalization for heart failure.
ARNIs (e.g., Sacubitril/Valsartan) Angiotensin Receptor-Neprilysin InhibitorClinical: Modest reduction in HF hospitalizations, particularly in patients with LVEF on the lower end of the preserved spectrum.
MRAs (e.g., Spironolactone) Mineralocorticoid Receptor AntagonistClinical: May reduce HF hospitalizations in select HFpEF patients.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: Cardiac Myosin Inhibition

This compound acts as a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase. This inhibition reduces the number of myosin heads available to interact with actin, thereby decreasing the force of contraction. This mechanism is intended to address the hypercontractility observed in a subset of HFpEF patients.

Ulacamten_Mechanism cluster_sarcomere Cardiac Sarcomere Myosin Cardiac Myosin Actin Actin Filament Myosin->Actin Cross-Bridge Formation ADP_Pi ADP + Pi Myosin->ADP_Pi ATP Hydrolysis Contraction Myocardial Contraction (Hypercontractility in HFpEF) Actin->Contraction Leads to ATP ATP ATP->Myosin Binds to Myosin This compound This compound This compound->Myosin Inhibits ATPase Activity

Caption: Signaling pathway of this compound's cardiac myosin inhibition.

Experimental Workflow for Preclinical Validation of this compound in HFpEF Models

The following diagram outlines a typical experimental workflow for evaluating the therapeutic effect of a compound like this compound in a preclinical HFpEF mouse model.

HFpEF_Workflow cluster_model HFpEF Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Therapeutic Effect Assessment Model Induce HFpEF Phenotype (e.g., High-Fat Diet + L-NAME) Treatment Administer this compound or Vehicle (Control) Model->Treatment Echo Echocardiography (Diastolic Function, LV Mass) Treatment->Echo Hemo Hemodynamic Measurements (Pressure-Volume Loops) Treatment->Hemo Biomarkers Biomarker Analysis (NT-proBNP, Troponins) Treatment->Biomarkers Histo Histopathology (Fibrosis, Hypertrophy) Treatment->Histo

Caption: Experimental workflow for preclinical HFpEF studies.

Detailed Experimental Protocols

Detailed protocols for key experiments cited or relevant to the preclinical evaluation of this compound are provided below.

Murine Model of HFpEF with Hypercontractility
  • Model: A common model to induce a HFpEF phenotype with features of metabolic syndrome and hypertension involves a "two-hit" approach.[8]

  • Protocol:

    • Animals: C57BL/6J mice.

    • Diet: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a prolonged period (e.g., 15-20 weeks) to induce obesity and metabolic dysfunction.[8][9]

    • Hypertension: Concurrently, Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, is administered in the drinking water (e.g., 0.5 g/L) to induce hypertension.[8][9]

    • Confirmation of Phenotype: The HFpEF phenotype is confirmed by echocardiography (preserved LVEF, diastolic dysfunction), hemodynamic measurements, and histological analysis showing cardiac hypertrophy and fibrosis.[9]

Echocardiography in Murine HFpEF Models
  • Purpose: To non-invasively assess cardiac structure and function.

  • Protocol:

    • Anesthesia: Mice are lightly anesthetized with isoflurane (B1672236) (1-2% in oxygen) to maintain a heart rate of 450-550 bpm.[10]

    • Imaging: A high-frequency ultrasound system (e.g., Vevo 2100) with a linear-array transducer is used.

    • Views: Standard parasternal long-axis (PLAX) and short-axis (PSAX) views are obtained.[11]

    • M-mode Measurements: Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs), and wall thickness are measured from the PSAX view to calculate LVEF and fractional shortening.

    • Doppler Imaging:

      • Pulsed-Wave Doppler: Mitral inflow velocities (E-wave, A-wave) are recorded from the apical four-chamber view to assess diastolic filling patterns (E/A ratio).[12]

      • Tissue Doppler Imaging: The velocity of the mitral annulus (e') is measured. The E/e' ratio is a key indicator of left ventricular filling pressure and diastolic dysfunction.[12]

Histological Assessment of Cardiac Fibrosis
  • Purpose: To quantify the extent of collagen deposition in the myocardium.

  • Protocol:

    • Tissue Preparation: Hearts are excised, arrested in diastole with potassium chloride, fixed in 10% neutral buffered formalin, and embedded in paraffin.

    • Staining: 5 µm sections are stained with Picrosirius Red or Masson's trichrome to visualize collagen fibers.

    • Image Analysis: Stained sections are imaged using light microscopy. The fibrotic area (red for Picrosirius Red, blue for Masson's trichrome) is quantified as a percentage of the total myocardial area using image analysis software (e.g., ImageJ). Perivascular and interstitial fibrosis are typically assessed separately.

Measurement of Cardiac Biomarkers
  • Purpose: To assess myocardial stress and injury.

  • Protocol:

    • Sample Collection: Blood samples are collected from mice via cardiac puncture or retro-orbital sinus into EDTA-coated tubes.

    • Plasma Separation: Plasma is separated by centrifugation.

    • Analysis: Plasma levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponins (cTnT or cTnI) are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for mice.[13]

Conclusion

This compound represents a targeted therapeutic approach for a specific subset of HFpEF patients characterized by myocardial hypercontractility. Its selective mechanism of action holds promise for improving cardiac function in this patient population. While comprehensive preclinical comparative data are not yet available, the ongoing AMBER-HFpEF trial will provide crucial insights into its safety and efficacy in humans. The experimental protocols and comparative data provided in this guide offer a framework for understanding the validation process for this compound and for comparing its potential with existing and emerging therapies for HFpEF. Further research and the publication of preclinical and clinical trial results are eagerly awaited to fully elucidate the therapeutic role of this compound in the management of HFpEF.

References

Head-to-head studies of Ulacamten and other inotropes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ulacamten and Other Inotropic Agents for Researchers and Drug Development Professionals

This guide provides a detailed comparison of this compound, a novel cardiac myosin inhibitor, with established inotropic agents such as dobutamine (B195870) and milrinone (B1677136), as well as the cardiac myosin activator, omecamtiv mecarbil. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an understanding of their distinct mechanisms of action and available performance data.

Overview of Inotropic Agents

Inotropic agents are medications that alter the force of myocardial contraction. They are broadly classified based on their mechanism of action. Traditional inotropes, like dobutamine and milrinone, typically increase intracellular calcium levels to enhance contractility. In contrast, newer agents, such as this compound and omecamtiv mecarbil, directly target the cardiac sarcomere to modulate contractility.

This compound is an investigational, selective, oral, small molecule cardiac myosin inhibitor designed to reduce the hypercontractility associated with heart failure with preserved ejection fraction (HFpEF)[1]. It works by decreasing the number of active myosin cross-bridges during cardiac contraction, thereby reducing contractile force without affecting calcium transients[1].

Dobutamine is a synthetic catecholamine that primarily stimulates beta-1 adrenergic receptors in the heart[2][3][4]. This stimulation leads to an increase in intracellular cyclic AMP (cAMP) and subsequently, an increase in intracellular calcium, resulting in stronger myocardial contractions[4][5].

Milrinone is a phosphodiesterase 3 (PDE3) inhibitor[6][7][8]. By inhibiting PDE3, milrinone prevents the breakdown of cAMP, leading to increased levels of cAMP in cardiac and vascular smooth muscle cells[6][8]. This results in increased cardiac contractility and vasodilation[6][9].

Omecamtiv mecarbil is a cardiac myosin activator, representing a different approach to modulating cardiac contractility[10][11]. It selectively binds to the catalytic domain of cardiac myosin, increasing the number of myosin heads that can bind to actin, thereby prolonging the duration of the power stroke and enhancing contractility without altering intracellular calcium levels[10][12][13][14].

Comparative Data

Direct head-to-head clinical trial data for this compound against other inotropes is not yet available as it is still in clinical development[15][16][17]. The following tables summarize the available information based on preclinical and clinical studies for each agent.

Table 1: Mechanism of Action and Cellular Effects
FeatureThis compoundDobutamineMilrinoneOmecamtiv Mecarbil
Target Cardiac MyosinBeta-1 Adrenergic ReceptorsPhosphodiesterase 3 (PDE3)Cardiac Myosin
Mechanism Inhibits myosin ATPase, reducing active cross-bridges[1]Stimulates adenylate cyclase, increasing cAMP[4][5]Inhibits cAMP degradation, increasing cAMP[6][8]Activates myosin, increasing cross-bridge formation[10][12]
Intracellular Calcium No direct effect[1]Increases influx[4][5]Increases release[7]No direct effect[11][12]
Myocardial Oxygen Consumption Not expected to increaseIncreasesMay increaseDoes not increase[10][12]
Primary Effect Reduces hypercontractility[1]Increases contractility[2][3]Increases contractility and causes vasodilation[6][9]Increases contractility[10][11]
Table 2: Available Pharmacokinetic and Clinical Data
ParameterThis compound (CK-586)DobutamineMilrinoneOmecamtiv Mecarbil
Administration Oral[1]IntravenousIntravenousOral[14]
Half-life 14-17 hours (in healthy volunteers)[15]~2 minutes~2.3 hours[18]Varies, can be prolonged
Key Clinical Finding Dose-dependent, reversible reduction in LVEF in healthy volunteers[15][19]Increased cardiac output[3]Increased cardiac output, potential for hypotension[6]Increased systolic ejection time and stroke volume[11]
Status Phase 2 clinical trials[16]Approved for clinical useApproved for clinical useNot FDA approved[13]

Experimental Protocols

Detailed experimental protocols for the clinical trials of approved drugs like dobutamine and milrinone are extensive and can be found in their respective prescribing information and published literature. For this compound, the following provides a general outline of the methodology used in its Phase 1 study.

This compound Phase 1 Study Protocol (General Overview)

  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study[1].

  • Participants: Healthy adult volunteers.

  • Intervention: Single and multiple oral doses of this compound or placebo.

  • Primary Objectives: To assess the safety, tolerability, and pharmacokinetics of this compound[1].

  • Pharmacodynamic Assessments: Echocardiographic measurements of left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) at various time points after dosing to evaluate the effect on cardiac function[15].

  • Pharmacokinetic Analysis: Blood samples were collected at predefined intervals to determine the plasma concentration of this compound and its metabolites to calculate parameters such as half-life, peak concentration (Cmax), and area under the curve (AUC)[15].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for this compound, dobutamine, milrinone, and omecamtiv mecarbil.

Ulacamten_Mechanism cluster_sarcomere Cardiac Myocyte Sarcomere Myosin Cardiac Myosin CrossBridge Actin-Myosin Cross-Bridge Myosin->CrossBridge Reduced Formation Contraction Myocardial Contraction Myosin->Contraction Forms Cross-Bridges with Actin Actin Actin Filament Actin->Contraction CrossBridge->Contraction Decreased Force This compound This compound This compound->Myosin Inhibits ATPase Activity This compound->Myosin

Caption: Mechanism of action for this compound.

Dobutamine_Signaling_Pathway cluster_cell Cardiac Myocyte Dobutamine Dobutamine Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Calcium Ca²⁺ Influx Ca_Channel->Calcium Contraction Increased Contraction Calcium->Contraction

Caption: Dobutamine signaling pathway.

Milrinone_Signaling_Pathway cluster_cell Cardiac Myocyte Milrinone Milrinone PDE3 Phosphodiesterase 3 Milrinone->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_Release Ca²⁺ Release (Sarcoplasmic Reticulum) PKA->Ca_Release Contraction Increased Contraction Ca_Release->Contraction

Caption: Milrinone signaling pathway.

Omecamtiv_Mecarbil_Mechanism cluster_sarcomere Cardiac Myocyte Sarcomere Myosin Cardiac Myosin CrossBridge Actin-Myosin Cross-Bridge Myosin->CrossBridge Increased Formation & Prolonged Duration Contraction Myocardial Contraction Myosin->Contraction Forms Cross-Bridges with Actin Actin Actin Filament Actin->Contraction CrossBridge->Contraction Increased Force Omecamtiv Omecamtiv Mecarbil Omecamtiv->Myosin Activates Omecamtiv->Myosin

Caption: Mechanism of action for Omecamtiv Mecarbil.

References

A Comparative Guide to the Reproducibility of Cardiac Myosin Modulators' Effects on Cardiac Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of direct cardiac myosin modulators has opened new avenues for treating heart failure and cardiomyopathies. This guide provides a comparative overview of the effects of key investigational and approved drugs in this class, focusing on the reproducibility of their impact on cardiac function. While direct comparative studies on reproducibility are limited, this guide synthesizes available preclinical and clinical data for Omecamtiv Mecarbil, Mavacamten (B608862), and Danicamtiv (B606936) to facilitate an objective assessment.

Executive Summary

Cardiac myosin modulators are broadly categorized into activators and inhibitors. Omecamtiv mecarbil and danicamtiv are cardiac myosin activators designed to increase myocardial contractility, primarily for conditions like heart failure with reduced ejection fraction (HFrEF). In contrast, mavacamten is a cardiac myosin inhibitor that reduces contractility and is approved for treating obstructive hypertrophic cardiomyopathy (oHCM). The data presented herein, sourced from pivotal clinical trials and preclinical studies, highlights the distinct yet targeted effects of these agents on cardiac function. While the inherent variability in patient populations and study designs makes a direct comparison of reproducibility challenging, the consistency of findings across multiple studies for each compound provides valuable insights for the research and development community.

Comparative Data on Cardiac Function

The following tables summarize the quantitative effects of Omecamtiv Mecarbil, Mavacamten, and Danicamtiv on key parameters of cardiac function as reported in major clinical trials.

Table 1: Effects of Cardiac Myosin Modulators on Left Ventricular Ejection Fraction (LVEF) and Stroke Volume (SV)

DrugStudyPopulationChange in LVEF from BaselineChange in Stroke Volume from BaselineCitation(s)
Omecamtiv Mecarbil GALACTIC-HFHFrEF (LVEF ≤35%)Greater benefit in patients with lower baseline EF-[1]
COSMIC-HFChronic HFrEFStatistically significant improvement+3.6 mL (p=0.0217)[2]
Mavacamten EXPLORER-HCMSymptomatic oHCM-6.6% (CMR substudy)-[3]
VALOR-HCMSymptomatic oHCMSustained reduction-[4]
Danicamtiv Phase 2aStable HFrEF-Up to +7.8 mL (p < 0.01)[5]
Phase 2a (DCM)Genetic Dilated Cardiomyopathy (MYH7 cohort)+8.8% (p=0.001)-[3]

Table 2: Effects of Cardiac Myosin Modulators on Cardiac Strain and Dimensions

DrugStudyPopulationChange in Global Longitudinal Strain (GLS)Change in Left Atrial (LA) Volume/FunctionCitation(s)
Omecamtiv Mecarbil COSMIC-HFChronic HFrEF-Decreased LV end-systolic and end-diastolic diameters[2]
Mavacamten EXPLORER-HCMSymptomatic oHCM--[3][5]
Danicamtiv Phase 2aStable HFrEFUp to -1.0% (p < 0.05)Decreased LA minimal volume index, Increased LA function index[5]
Phase 2a (DCM)Genetic Dilated Cardiomyopathy (MYH7 cohort)-2.1% (p=0.008)-[3]

Signaling Pathways and Mechanisms of Action

The distinct effects of these modulators stem from their opposing actions on the cardiac myosin power-generating cycle.

cluster_0 Cardiac Myosin Power-Generating Cycle cluster_1 Drug Intervention Myosin_Actin Myosin-Actin Interaction Power_Stroke Power Stroke Myosin_Actin->Power_Stroke Initiates ADP_Release ADP Release Power_Stroke->ADP_Release Leads to ATP_Binding ATP Binding & Detachment ADP_Release->ATP_Binding ATP_Hydrolysis ATP Hydrolysis ATP_Binding->ATP_Hydrolysis Followed by ATP_Hydrolysis->Myosin_Actin Primes Myosin for Omecamtiv Omecamtiv Mecarbil (Activator) Omecamtiv->ATP_Hydrolysis Increases rate of Pi release, prolonging power stroke Mavacamten Mavacamten (Inhibitor) Mavacamten->ATP_Binding Stabilizes off-state, reducing available myosin heads

Figure 1: Simplified signaling pathway of cardiac myosin activators and inhibitors.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical and clinical studies for each cardiac myosin modulator.

Omecamtiv Mecarbil: GALACTIC-HF Trial Protocol

The Global Approach to Lowering Adverse Cardiac Outcomes Through Improving Contractility in Heart Failure (GALACTIC-HF) was a pivotal Phase 3 clinical trial for omecamtiv mecarbil.[2][6]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2][6]

  • Participant Population: Patients with symptomatic chronic heart failure (NYHA class II-IV) and a left ventricular ejection fraction (LVEF) of 35% or less.[6]

  • Intervention: Patients were randomized to receive either omecamtiv mecarbil (with dose titration based on plasma concentrations) or placebo, in addition to standard heart failure therapy.[2]

  • Primary Endpoint: A composite of the time to the first heart failure event or cardiovascular death.[6]

  • Key Assessments: Echocardiography to assess cardiac structure and function, electrocardiograms, and laboratory tests including N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[7]

cluster_0 GALACTIC-HF Workflow Patient_Screening Patient Screening (HFrEF, LVEF <= 35%) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment Treatment Period (Omecamtiv Mecarbil vs. Placebo) Randomization->Treatment Follow_up Follow-up (Median 21.8 months) Treatment->Follow_up Endpoint_Analysis Primary Endpoint Analysis (CV Death or HF Event) Follow_up->Endpoint_Analysis

Figure 2: High-level workflow of the GALACTIC-HF clinical trial.

Mavacamten: EXPLORER-HCM Trial Methodology

The EXPLORER-HCM trial was a Phase 3 study that evaluated the efficacy and safety of mavacamten in patients with obstructive hypertrophic cardiomyopathy.[3][5][8]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[3][5]

  • Participant Population: Patients with symptomatic (NYHA class II-III) obstructive hypertrophic cardiomyopathy with a left ventricular outflow tract (LVOT) gradient of ≥50 mmHg.[5]

  • Intervention: Patients were randomized to receive a starting dose of 5 mg of mavacamten or placebo once daily for 30 weeks. Dose adjustments were made based on plasma concentrations and echocardiographic measures.[5][9]

  • Primary Endpoint: A composite functional endpoint assessing changes in peak oxygen consumption (pVO2) and NYHA functional class.[10]

  • Key Assessments: Cardiopulmonary exercise testing (CPET), echocardiography to measure LVOT gradient and LVEF, and patient-reported outcomes using the Kansas City Cardiomyopathy Questionnaire (KCCQ).[9][10]

Danicamtiv: Phase 2a Trial Experimental Design

The Phase 2a trial for danicamtiv investigated its effects in patients with stable heart failure with reduced ejection fraction.[11][12]

  • Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial.[4][11]

  • Participant Population: Patients with stable HFrEF.[11]

  • Intervention: Patients received either single ascending doses or multiple doses of danicamtiv (50-100 mg twice daily for 7 days) or placebo.[11]

  • Endpoints: The study assessed safety, tolerability, pharmacokinetics, and pharmacodynamics, including changes in echocardiographic measures of systolic and diastolic function.[13]

  • Preclinical Corroboration: The clinical findings were supported by ex vivo studies on skinned muscle fibers and myofibrils to measure ATPase activity and calcium sensitivity, and in vivo studies in a canine model of heart failure.[11]

In Vitro and Ex Vivo Assay Methodologies

Myosin ATPase Activity Assay

This assay is fundamental to characterizing the mechanism of action of cardiac myosin modulators.

  • Principle: Measures the rate of ATP hydrolysis by purified cardiac myosin or myofibrils. The release of inorganic phosphate (B84403) (Pi) or the depletion of ATP is quantified.

  • Typical Protocol:

    • Preparation: Purified cardiac myosin or myofibrils are prepared from tissue samples.

    • Reaction Mixture: A reaction buffer containing ATP, MgCl2, and CaCl2 is prepared. The drug of interest (e.g., danicamtiv) is added at various concentrations.

    • Initiation: The reaction is initiated by adding the myosin preparation to the reaction mixture.

    • Termination and Detection: The reaction is stopped at specific time points, and the amount of liberated Pi is measured using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the drug concentration to determine the EC50.

Engineered Heart Tissue (EHT) Contractility Assay

EHTs provide a three-dimensional in vitro model that recapitulates aspects of native cardiac tissue.[14][15][16]

  • Principle: Cardiomyocytes, often derived from human induced pluripotent stem cells (hiPSCs), are mixed with a hydrogel (e.g., fibrin) and cast between two flexible posts. As the tissue matures, it begins to contract spontaneously, and the deflection of the posts is used to measure contractile force.

  • Experimental Workflow:

    • EHT Formation: hiPSC-cardiomyocytes are mixed with fibrinogen and thrombin and cast in molds containing flexible silicone posts.

    • Maturation: EHTs are cultured for several days to allow for tissue compaction and the development of synchronous contractions.

    • Drug Incubation: Mature EHTs are incubated with the test compound (e.g., omecamtiv mecarbil or mavacamten) at various concentrations.

    • Contractility Measurement: A camera records the movement of the silicone posts, and software analyzes the video to determine parameters such as contractile force, contraction and relaxation velocity, and beat rate.

  • Reproducibility Considerations: To ensure reproducibility, quality control criteria are established based on baseline contractile force and the response to known inotropic agents.[16][17]

cluster_0 Engineered Heart Tissue Assay Workflow Cell_Seeding Cell Seeding (hiPSC-Cardiomyocytes + Hydrogel) Tissue_Formation Tissue Formation & Maturation Cell_Seeding->Tissue_Formation Drug_Incubation Drug Incubation Tissue_Formation->Drug_Incubation Data_Acquisition Video Recording of Post Deflection Drug_Incubation->Data_Acquisition Data_Analysis Analysis of Contractile Parameters Data_Acquisition->Data_Analysis

Figure 3: General workflow for an engineered heart tissue contractility assay.

Conclusion

Omecamtiv mecarbil, mavacamten, and danicamtiv represent a significant advancement in the pharmacological treatment of heart disease by directly targeting the molecular motor of cardiac contraction. The available data from rigorous clinical trials and detailed preclinical studies demonstrate their distinct and specific effects on cardiac function. While direct comparative studies on the reproducibility of these effects are yet to be conducted, the consistency of the findings for each compound across different studies provides a strong foundation for their continued development and clinical application. For researchers and drug development professionals, understanding the nuances of their mechanisms, the methodologies used to evaluate their effects, and the quantitative impact on cardiac parameters is crucial for advancing the field of cardiovascular therapeutics.

References

Cross-Species Efficacy of Ulacamten: A Comparative Analysis with Other Cardiac Myosin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ulacamten, a novel cardiac myosin inhibitor, across different species, juxtaposed with established and emerging alternatives such as Mavacamten and Aficamten. The data presented is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of the current landscape of cardiac myosin inhibition for hypertrophic cardiomyopathy (HCM) and related conditions.

Executive Summary

This compound (formerly CK-586) is a next-generation cardiac myosin inhibitor currently under investigation for heart failure with preserved ejection fraction (HFpEF).[1] Preclinical studies in feline models of obstructive hypertrophic cardiomyopathy (oHCM) have demonstrated its potential to reduce cardiac hypercontractility and alleviate outflow tract obstruction.[2] This guide will delve into the available quantitative data from these preclinical studies and compare them with the extensive clinical trial data for Mavacamten and Aficamten in human oHCM. While direct cross-species validation of this compound's efficacy is limited by the differing indications in current studies, this comparative analysis provides valuable insights into its potential therapeutic profile.

Mechanism of Action: Cardiac Myosin Inhibition

This compound, Mavacamten, and Aficamten share a common mechanism of action: they are all selective, allosteric inhibitors of cardiac myosin ATPase.[1][3] By binding to the myosin heavy chain, these molecules reduce the number of actin-myosin cross-bridges, thereby decreasing the force of contraction.[4] This targeted approach addresses the underlying hypercontractility that is a hallmark of hypertrophic cardiomyopathy.[5]

cluster_Sarcomere Sarcomere cluster_DrugAction Pharmacological Intervention Myosin Cardiac Myosin (Hyperactive State) CrossBridge Excessive Cross-Bridge Formation & Power Stroke Myosin->CrossBridge Binds to Actin Inhibition Allosteric Inhibition of Myosin ATPase Myosin->Inhibition Actin Actin Filament ATP ATP ATP->Myosin Hydrolysis fuels power stroke Hypercontractility Hypercontractility, Impaired Relaxation CrossBridge->Hypercontractility Normalization Normalized Contractility, Improved Diastolic Function Hypercontractility->Normalization Therapeutic Goal This compound This compound / Mavacamten / Aficamten This compound->Myosin Binds to allosteric site ReducedCrossBridge Reduced Cross-Bridge Formation Inhibition->ReducedCrossBridge ReducedCrossBridge->Normalization

Signaling pathway of cardiac myosin inhibitors.

Comparative Efficacy Data

The following tables summarize the key efficacy parameters of this compound in a feline model of oHCM and Mavacamten and Aficamten in human clinical trials for oHCM. It is important to note that the preclinical data for this compound is in a different species and disease model (feline oHCM) compared to its intended human indication (HFpEF), for which efficacy data from the AMBER-HFpEF trial is not yet fully available.[6][7][8]

Preclinical Efficacy in Feline Obstructive Hypertrophic Cardiomyopathy
ParameterThis compound (CK-586)[2][9]Aficamten[10]
Species/Model Domestic cats with naturally occurring oHCMPurpose-bred Maine Coon cats with A31P MYBPC3 mutation and subclinical oHCM
Dose(s) 2, 5, 10, 15 mg/kg (single oral dose)2 mg/kg (single oral dose)
Primary Efficacy Endpoint(s)
Change in LVOT Pressure Gradient (maxPG)Dose-dependent reduction, elimination of obstructionNot explicitly reported in this study
Change in Left Ventricular Fractional Shortening (LVFS%)Dose-dependent decreaseSignificant reduction
Change in Left Ventricular Ejection Fraction (LVEF%)Dose-dependent decreaseNot explicitly reported in this study
Change in LV Systolic Internal Dimension (LVIDs)Dose-dependent increaseSignificant increase
Clinical Efficacy in Human Obstructive Hypertrophic Cardiomyopathy
ParameterMavacamten (EXPLORER-HCM Trial)[11][12][13][14]Aficamten (REDWOOD-HCM Trial)[15][16][17][18]
Species/Population Humans with symptomatic oHCM (NYHA Class II-III)Humans with symptomatic oHCM (NYHA Class II-III)
Dose(s) 5 mg daily, with dose adjustmentsCohort 1: 5-15 mg daily; Cohort 2: 10-30 mg daily
Primary Efficacy Endpoint(s)
Composite Functional Endpoint¹37% in Mavacamten group vs. 17% in placebo group (p=0.0005)Not the primary endpoint in this Phase 2 trial
Secondary Efficacy Endpoint(s)
Change in post-exercise LVOT Gradient-47 mmHg with Mavacamten vs. -10 mmHg with placebo (p<0.0001)Statistically significant reductions from baseline vs. placebo in mean resting and post-Valsalva LVOT-G
Change in peak VO₂+1.4 mL/kg/min with Mavacamten vs. -0.1 mL/kg/min with placebo (p=0.0006)Not reported as a primary outcome in this Phase 2 trial
Improvement in NYHA Class (≥1 class)65% in Mavacamten group vs. 31% in placebo group (p<0.0001)Cohort 1: 43%; Cohort 2: 64% vs. 31% in placebo group
Change in KCCQ-CSS²+9.1 with Mavacamten vs. placebo (p<0.0001)Statistically significant improvement at 12 and 24 weeks in open-label extension

¹Composite functional endpoint defined as a ≥1.5 mL/kg/min increase in pVO₂ and a ≥1 NYHA class improvement OR a ≥3.0 mL/kg/min increase in pVO₂ with no worsening of NYHA class.[11] ²Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score.[12]

Experimental Protocols

Feline Echocardiography for HCM Assessment

The preclinical evaluation of this compound and Aficamten in cats with HCM relied on echocardiography to assess cardiac structure and function. A typical protocol involves:

  • Animal Preparation: Cats are gently restrained, and sedation may be used if necessary to ensure high-quality images.[9]

  • Imaging Views: Standard two-dimensional and M-mode echocardiographic views are obtained, including right parasternal long- and short-axis views.[19][20]

  • Key Measurements:

    • Left Ventricular (LV) Wall Thickness: Measured at end-diastole. A thickness of >6 mm is generally indicative of hypertrophy.[19]

    • Left Atrial (LA) Size: Assessed by the LA-to-aortic root ratio (LA:Ao), with a ratio <1.5 considered normal.[21]

    • LV Outflow Tract (LVOT) Obstruction: Evaluated using color and spectral Doppler to measure the peak velocity and calculate the pressure gradient.[22]

    • Systolic Function: Assessed by LV fractional shortening (LVFS%) and ejection fraction (LVEF%).[9]

    • Diastolic Function: Evaluated using various Doppler parameters.

  • Provocation Maneuvers: In some studies, a dobutamine (B195870) challenge may be used to induce or exacerbate LVOT obstruction.[9]

Start Cat with Suspected HCM Sedation Sedation (if necessary) Start->Sedation Positioning Right Lateral Recumbency Sedation->Positioning Imaging Echocardiographic Imaging Positioning->Imaging Measurements 2D, M-mode, Doppler Measurements Imaging->Measurements Acquire images Analysis Data Analysis Measurements->Analysis Quantify parameters Diagnosis Diagnosis and Staging of HCM Analysis->Diagnosis

Workflow for feline echocardiography in HCM studies.
Human Cardiac MRI for HCM Evaluation

In human clinical trials such as EXPLORER-HCM, cardiac magnetic resonance (CMR) imaging is a key tool for assessing cardiac morphology and function.[11][23] A standard CMR protocol for HCM includes:

  • Patient Preparation: Patients are positioned supine within the MRI scanner, and an electrocardiogram (ECG) is used for gating to synchronize image acquisition with the cardiac cycle.[24]

  • Imaging Sequences:

    • Cine Imaging (SSFP): Steady-state free precession sequences are used to acquire high-resolution images of the heart throughout the cardiac cycle, allowing for accurate assessment of ventricular volumes, mass, and ejection fraction.[25]

    • Late Gadolinium Enhancement (LGE): A gadolinium-based contrast agent is administered, and images are acquired after a delay. Areas of myocardial fibrosis appear bright, providing prognostic information.[23]

    • T1 and T2 Mapping: These quantitative techniques can be used to further characterize the myocardial tissue.[25]

  • Image Analysis: Specialized software is used to contour the endocardial and epicardial borders of the ventricles to calculate volumes, mass, and ejection fraction. The extent and location of LGE are also quantified.

Patient Patient with HCM Positioning Supine Positioning & ECG Gating Patient->Positioning Scout Scout Images Positioning->Scout Cine Cine SSFP Imaging (LV/RV Function, Mass) Scout->Cine Contrast Gadolinium Contrast Injection Cine->Contrast Analysis Image Post-Processing & Analysis Cine->Analysis LGE Late Gadolinium Enhancement Imaging (Fibrosis Assessment) Contrast->LGE 10-15 min delay LGE->Analysis Mapping T1/T2 Mapping (Tissue Characterization) Mapping->Analysis Report Clinical Report Analysis->Report

Workflow for cardiac MRI in human HCM trials.

Conclusion

This compound has demonstrated promising preclinical efficacy in a feline model of oHCM, showing dose-dependent reductions in key hemodynamic parameters associated with the disease. While a direct comparison to its efficacy in humans is not yet possible due to the ongoing nature of the AMBER-HFpEF trial in a different patient population, the data from studies of other cardiac myosin inhibitors, Mavacamten and Aficamten, in human oHCM provide a valuable benchmark. These established and emerging therapies have shown significant improvements in exercise capacity, LVOT obstruction, and patient-reported outcomes. The continued development of this compound and other next-generation cardiac myosin inhibitors holds the potential to further refine the treatment landscape for hypertrophic cardiomyopathy and related conditions of cardiac hypercontractility. Future studies directly comparing these agents in similar patient populations will be crucial for elucidating their relative efficacy and safety profiles.

References

Cardiac Myosin Inhibitors and Their Impact on Cardiac Biomarkers: A Comparative Look

Author: BenchChem Technical Support Team. Date: December 2025

While clinical trial data on the effects of ulacamten on cardiac biomarkers are not yet publicly available, an examination of the broader class of cardiac myosin inhibitors, to which this compound belongs, provides valuable insights into its expected pharmacological effects. This guide compares the effects of cardiac myosin inhibitors to placebo, with a focus on key cardiac biomarkers, drawing on published data from clinical trials of mavacamten (B608862) and aficamten (B8198243).

This compound is a novel, selective, oral, small molecule cardiac myosin inhibitor currently under investigation for the treatment of heart failure with preserved ejection fraction (HFpEF).[1] Like other drugs in its class, this compound is designed to reduce the hypercontractility of the heart muscle by modulating the function of cardiac myosin.[1]

Mechanism of Action of Cardiac Myosin Inhibitors

Cardiac myosin inhibitors work by binding to the cardiac myosin heavy chain and reducing the number of myosin heads that can interact with actin to form cross-bridges.[2][3] This action decreases the force of contraction, reduces excessive energy expenditure by the heart muscle, and improves its relaxation.[2][4] In conditions characterized by hypercontractility, such as hypertrophic cardiomyopathy (HCM) and certain forms of HFpEF, this mechanism is expected to alleviate symptoms and improve cardiac function.[2][5] A key consequence of reducing myocardial wall stress and injury is the anticipated reduction in the levels of circulating cardiac biomarkers.

Impact on Cardiac Biomarkers: Evidence from Mavacamten and Aficamten

Clinical trials of the cardiac myosin inhibitors mavacamten and aficamten have consistently demonstrated significant reductions in key cardiac biomarkers compared to placebo. These biomarkers, including N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponins (cTn), are established indicators of myocardial wall stress and injury, respectively.

Drug Class/MoleculeBiomarkerPatient PopulationKey Findings
Cardiac Myosin Inhibitors
MavacamtenNT-proBNPSymptomatic Obstructive Hypertrophic Cardiomyopathy (oHCM)Statistically significant reduction from baseline compared to placebo.[6]
cTnISymptomatic oHCMSignificant reduction from baseline compared to placebo.[6]
NT-proBNPHeart Failure with Preserved Ejection Fraction (HFpEF)Mean reduction of -26% from baseline to week 26.[7]
hsTnTHFpEFMean reduction of -13% from baseline to week 26.[7]
hsTnIHFpEFMean reduction of -20% from baseline to week 26.[7]
AficamtenNT-proBNPSymptomatic oHCMReduced by 79% within 8 weeks of treatment.[8]
hs-cTnISymptomatic oHCMReduced by 41% within 8 weeks of treatment.[8]
NT-proBNPNon-obstructive Hypertrophic Cardiomyopathy (nHCM)Mean decrease of 66%.[9]
hs-cTnInHCMSignificant decreases at each study visit.[9]
Placebo NT-proBNP, cTnISymptomatic oHCMMinimal to no significant change from baseline.[6]

Experimental Protocols: A Generalized Approach

The clinical evaluation of cardiac myosin inhibitors typically follows a rigorous, multi-phase protocol. The methodologies employed in pivotal trials such as EXPLORER-HCM for mavacamten and SEQUOIA-HCM for aficamten provide a framework for understanding how these drugs are assessed.[10][11][12]

Study Design: Most late-stage clinical trials are randomized, double-blind, placebo-controlled studies.[10][11] Patients are typically assigned to receive either the investigational drug or a matching placebo for a predefined treatment period, often ranging from 24 to 30 weeks.[11][13]

Patient Population: Inclusion criteria commonly target patients with a confirmed diagnosis of the disease of interest (e.g., symptomatic oHCM or HFpEF), with specific requirements for metrics such as New York Heart Association (NYHA) functional class, left ventricular ejection fraction (LVEF), and baseline levels of cardiac biomarkers like NT-proBNP.[14][15]

Dosage and Administration: The investigational drug is usually administered orally, once daily.[3] Dose-titration schemes are often employed, where the dosage is adjusted based on patient's LVEF and other safety parameters to achieve the desired therapeutic effect while minimizing the risk of excessive reduction in cardiac contractility.[13]

Biomarker Analysis: Blood samples for the analysis of cardiac biomarkers such as NT-proBNP and high-sensitivity cardiac troponins are collected at baseline and at multiple time points throughout the study and during a follow-up period.[8] This allows for the assessment of the onset, magnitude, and duration of the drug's effect on these markers.

Efficacy and Safety Endpoints: The primary endpoints in these trials often focus on clinical outcomes such as changes in exercise capacity (e.g., peak oxygen consumption) and patient-reported symptoms.[16] Changes in cardiac biomarkers are typically included as key secondary or exploratory endpoints.[16] Safety is rigorously monitored, with a particular focus on LVEF.[13]

Visualizing the Pathway and Process

To better understand the mechanism and evaluation of cardiac myosin inhibitors, the following diagrams illustrate the proposed signaling pathway and a typical clinical trial workflow.

cluster_0 Cardiac Myocyte cluster_1 Therapeutic Intervention cluster_2 Biomarker Response Myosin Cardiac Myosin CrossBridge Actin-Myosin Cross-Bridge Formation Myosin->CrossBridge Actin Actin Actin->CrossBridge Hypercontractility Hypercontractility & Impaired Relaxation CrossBridge->Hypercontractility WallStress Increased Myocardial Wall Stress & Injury Hypercontractility->WallStress NTproBNP NT-proBNP (Wall Stress Marker) WallStress->NTproBNP Induces Release Troponin Troponin (Injury Marker) WallStress->Troponin Induces Release This compound This compound (Cardiac Myosin Inhibitor) This compound->CrossBridge Inhibits BiomarkerReduction Reduction in Circulating Biomarkers NTproBNP->BiomarkerReduction Troponin->BiomarkerReduction

Mechanism of Cardiac Myosin Inhibitors

cluster_0 Patient Recruitment cluster_1 Randomization & Treatment cluster_2 Follow-up & Analysis Screening Screening & Informed Consent Baseline Baseline Assessment (Biomarkers, Echo, etc.) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization UlacamtenArm This compound Treatment Arm (Dose Titration) Randomization->UlacamtenArm Drug PlaceboArm Placebo Arm Randomization->PlaceboArm Placebo FollowUp Regular Follow-up Visits (Biomarker & Safety Monitoring) UlacamtenArm->FollowUp PlaceboArm->FollowUp EndOfTreatment End of Treatment Assessments FollowUp->EndOfTreatment DataAnalysis Data Analysis & Reporting EndOfTreatment->DataAnalysis

Clinical Trial Workflow

References

Independent Verification of Ulacamten's Binding Site on Myosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cardiac myosin inhibitor ulacamten and its alternatives, with a focus on the independent verification of its binding site. As a novel therapeutic agent, understanding the precise molecular interactions of this compound is critical for further drug development and for delineating its mechanism of action relative to other myosin modulators. This document synthesizes available data on the binding sites, mechanisms, and experimental validation of this compound, mavacamten (B608862), and aficamten (B8198243).

Executive Summary

Cardiac myosin inhibitors are a promising class of drugs for treating hypertrophic cardiomyopathy (HCM) by directly targeting the underlying hypercontractility of the sarcomere. While mavacamten and aficamten have well-characterized allosteric binding sites on the myosin motor domain, preclinical data for this compound (CK-586) suggests a distinct mechanism of action. Information from the developer, Cytokinetics, indicates that this compound selectively inhibits the ATPase activity of the two-headed heavy meromyosin (HMM) and not the single-headed subfragment-1 (S1), with its inhibitory effect being dependent on the presence of the myosin regulatory light chain (RLC)[1][2]. This points to a novel binding site that differs from mavacamten and aficamten, which are known to bind to the myosin catalytic domain[3][4][5]. However, at present, independent, peer-reviewed structural or biochemical studies to definitively confirm this compound's binding site are not publicly available. This guide will compare the proposed mechanism of this compound with the established mechanisms of mavacamten and aficamten, supported by available data and detailed experimental protocols.

Comparison of Cardiac Myosin Inhibitors

FeatureThis compound (CK-586)MavacamtenAficamten
Proposed Binding Site Involves the Regulatory Light Chain (RLC)[1][6]Allosteric site on the catalytic domain of the myosin S1 head[4][7]Distinct allosteric site on the myosin catalytic domain, near the phosphate-releasing "backdoor"[3][5][7]
Mechanism of Action Inhibits ATPase activity of the two-headed heavy meromyosin (HMM) but not the single-headed subfragment-1 (S1)[1][2]. Reduces the number of active myosin cross-bridges[2][8].Stabilizes the "off" state (super-relaxed state) of myosin, reducing the number of available myosin heads for actin binding[4][7][9].Slows the rate of phosphate (B84403) release from the myosin active site, stabilizing a weak actin-binding state and reducing the number of force-producing cross-bridges[3][5][7].
Selectivity Selective for cardiac myosin over skeletal and smooth muscle myosin[10].Selective for cardiac myosin[9].Selective for cardiac myosin over smooth and fast skeletal muscle myosin[5].
Reported IC50 / EC50 EC50 of ~2.9 µM for cardiac myofibrillar ATPase activity[1].IC50 of 490 nM for bovine cardiac myosin and 711 nM for human cardiac myosin[11].IC50 of ~1 µM for cardiac myosin S1 ATPase activity[5].

Experimental Protocols

Myosin ATPase Activity Assay

This assay is fundamental to determining the inhibitory potential of compounds on myosin's enzymatic activity.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence and absence of inhibitors.

Methodology:

  • Preparation of Myosin Fragments: Isolate cardiac myofibrils, heavy meromyosin (HMM), and subfragment-1 (S1) from bovine or human cardiac tissue.

  • Reaction Mixture: Prepare a reaction buffer containing KCl, MgCl2, EGTA, and a pH buffer (e.g., imidazole). Add a defined concentration of the myosin preparation.

  • Initiation of Reaction: Add a known concentration of ATP, often radiolabeled with γ-³²P, to the reaction mixture to start the assay.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific time.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution, such as perchloric acid or a solution containing EDTA.

  • Quantification of Phosphate Release: Separate the released inorganic phosphate (Pi) from the unhydrolyzed ATP. This can be achieved by various methods, including:

    • Malachite Green Assay: A colorimetric method where a complex of malachite green, molybdate, and free orthophosphate is formed and measured spectrophotometrically.

    • Radioactive Assay: Using [γ-³²P]ATP, the radioactive ³²Pi is separated from the nucleotide by extraction with an organic solvent (e.g., isobutanol/benzene) and quantified using liquid scintillation counting.

    • Coupled Enzyme Assay: The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored by a decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the specific activity of the ATPase (moles of Pi released per mole of myosin per second) and determine the IC50 value for the inhibitor by fitting the dose-response data to a suitable equation.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques are the gold standard for identifying the precise binding site of a small molecule on a protein.

Objective: To determine the three-dimensional structure of the myosin-inhibitor complex.

Methodology (General Workflow):

  • Protein Expression and Purification: Express and purify the target myosin fragment (e.g., S1 or HMM) in sufficient quantity and to high purity.

  • Complex Formation: Incubate the purified myosin with a molar excess of the inhibitor to ensure saturation of the binding site.

  • Crystallization (for X-ray Crystallography): Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the myosin-inhibitor complex.

  • Vitrification (for Cryo-EM): Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.

  • Data Collection:

    • X-ray Crystallography: Expose the crystals to a high-intensity X-ray beam and collect the diffraction patterns.

    • Cryo-EM: Image the vitrified sample in a transmission electron microscope to collect a large number of particle images from different orientations.

  • Structure Determination:

    • X-ray Crystallography: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex.

    • Cryo-EM: Use image processing software to classify and average the particle images to generate a high-resolution 3D reconstruction of the complex, into which an atomic model can be built.

  • Binding Site Analysis: Analyze the resulting structure to identify the location of the inhibitor and the specific amino acid residues involved in the interaction.

Single-Molecule Motility Assays (e.g., TIRF microscopy)

These assays allow for the direct observation of the effect of inhibitors on the motor function of individual myosin molecules.

Objective: To measure parameters such as myosin step size, velocity, and processivity in the presence of an inhibitor.

Methodology:

  • Surface Preparation: Coat a glass surface with actin filaments.

  • Myosin Labeling: Label the myosin molecules with a fluorescent probe (e.g., a quantum dot or an organic dye).

  • Assay Chamber Assembly: Create a flow cell and introduce the labeled myosin and ATP in a suitable buffer, with or without the inhibitor.

  • Imaging: Use Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the movement of individual fluorescently labeled myosin molecules along the actin filaments with high signal-to-noise.

  • Data Analysis: Track the movement of individual myosin molecules over time to determine their velocity, run length (for processive myosins), and step size. Compare these parameters between the control and inhibitor-treated conditions.

Visualizations

Myosin_Inhibitor_Mechanism cluster_this compound This compound cluster_Mavacamten Mavacamten cluster_Aficamten Aficamten U_Myosin Two-Headed Myosin (HMM) U_Inhibition ATPase Inhibition U_Myosin->U_Inhibition This compound binds, requires RLC U_RLC Regulatory Light Chain (RLC) U_RLC->U_Myosin M_Myosin Myosin Motor Domain (S1) M_SRX Super-Relaxed State (SRX) M_Myosin->M_SRX Mavacamten stabilizes A_Myosin Myosin Motor Domain (S1) A_Pi_Release Slower Pi Release A_Myosin->A_Pi_Release Aficamten binds allosteric site

Caption: Comparative mechanisms of cardiac myosin inhibitors.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Structural Structural Biology cluster_Functional Functional Assays b1 Myosin Purification (Myofibrils, HMM, S1) b2 ATPase Activity Assay b1->b2 b3 IC50 Determination b2->b3 s1 Protein-Ligand Complex Formation b3->s1 Informs s2 Crystallization / Vitrification s1->s2 s3 X-ray Diffraction / Cryo-EM Data Collection s2->s3 s4 Structure Determination & Binding Site ID s3->s4 f1 Single-Molecule Motility Assay (TIRF) s4->f1 Informs f2 Measure Velocity, Processivity f1->f2 f3 Analyze Inhibitor Effect f2->f3

Caption: Workflow for myosin inhibitor characterization.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ulacamten

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical guidance for the proper disposal of Ulacamten, a cardiac myosin inhibitor utilized in research settings. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting the environment. The following protocols are designed for researchers, scientists, and drug development professionals to responsibly manage this compound waste.

Core Principles for this compound Disposal

The fundamental principle for disposing of this compound is to manage it as a non-hazardous chemical waste, unless otherwise specified by your institution's safety protocols or local regulations. This approach prioritizes preventing its release into the sanitary sewer system or the environment and ensures that all waste is meticulously labeled and handled by trained personnel.

Handling and Storage of this compound

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel. Below is a summary of key quantitative data related to the storage of this compound.

Storage ConditionTemperatureDuration
Powder-20°C3 years
4°C2 years
In solvent-80°C6 months
-20°C1 month

Data sourced from MedchemExpress.[1]

Disposal Procedures for this compound

The following step-by-step protocols provide a framework for the safe disposal of this compound in various forms.

Disposal of Solid this compound Waste

This procedure applies to solid this compound powder and any contaminated disposable materials such as weighing paper, gloves, and pipette tips.

  • Segregation : Collect all solid waste contaminated with this compound in a designated, durable, and sealable container.

  • Labeling : Clearly label the container as "Non-Hazardous Chemical Waste: this compound."

  • Storage : Store the sealed container in a designated satellite accumulation area within the laboratory.

  • Disposal Request : Once the container is full or no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or an equivalent waste management service. Do not dispose of this container in the regular trash.

Disposal of this compound Solutions

Aqueous or solvent-based solutions of this compound must be handled with care to prevent any environmental release.

  • Waste Collection : Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.

  • Solvent Segregation : If various solvents are used, it is best practice to use separate waste containers for each to prevent potential chemical reactions and to aid in proper disposal by your institution's waste management service.

  • Labeling : The liquid waste container must be clearly labeled with the chemical name "this compound," the solvent(s) and their approximate concentrations, and the accumulation start date.

  • Disposal : Do not pour this compound solutions down the drain. Arrange for the collection and disposal of the liquid waste container through your institution's EHS office.

Decontamination of Reusable Glassware

For reusable glassware that has come into contact with this compound, a standard decontamination procedure should be followed.

  • Initial Rinse : Rinse the glassware with an appropriate solvent to remove any residual this compound. This rinseate should be collected and disposed of as liquid chemical waste.

  • Washing : Wash the glassware with a suitable laboratory detergent and water.

  • Final Rinse : Perform a final rinse with deionized water.

Safety and Disposal Workflow Visualizations

The following diagrams illustrate the procedural workflow for the safe handling and disposal of this compound.

Ulacamten_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal & Decontamination Procedures cluster_accumulation Waste Accumulation cluster_disposal Final Disposal gen_solid Solid this compound Waste (Powder, Contaminated Items) proc_solid Segregate in Labeled, Sealable Container gen_solid->proc_solid gen_liquid This compound Solutions (Aqueous, Solvent-based) proc_liquid Collect in Labeled, Leak-proof Container gen_liquid->proc_liquid gen_glass Contaminated Glassware proc_glass Rinse with Solvent, Wash with Detergent, Final Rinse with DI Water gen_glass->proc_glass acc_solid Store in Satellite Accumulation Area proc_solid->acc_solid acc_liquid Store in Satellite Accumulation Area proc_liquid->acc_liquid disp_drain DO NOT Pour Down Drain proc_liquid->disp_drain acc_rinse Collect Rinseate as Liquid Waste proc_glass->acc_rinse Generates disp_ehs Arrange Pickup via EHS/Waste Management acc_solid->disp_ehs acc_liquid->disp_ehs acc_rinse->proc_liquid

Caption: Workflow for the proper disposal of this compound waste.

Ulacamten_Safety_Precautions cluster_handling Safe Handling Protocol cluster_response Emergency Response cluster_disposal_safety Safe Disposal Practices ppe Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) segregation Segregate Waste Streams (Solid, Liquid, Solvent) ppe->segregation ventilation Work in a Well-Vantilated Area (e.g., Fume Hood) ventilation->segregation sds Consult Safety Data Sheet (SDS) Before Use sds->ppe sds->ventilation spill Spill Containment Kit Readily Available reporting Report Incidents to Lab Supervisor/EHS spill->reporting contact Immediate Action for Skin/Eye Contact contact->reporting labeling Properly Label All Waste Containers ehs_contact Follow Institutional EHS Guidelines labeling->ehs_contact segregation->labeling ehs_contact->reporting

References

Personal protective equipment for handling Ulacamten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ulacamten in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant research environment.

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Based on these hazards, the following personal protective equipment is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant glovesNitrile or neoprene, minimum 0.11 mm thicknessPrevents skin contact and absorption.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and clothing from contamination.
Respiratory Not generally requiredUse in a well-ventilated area or chemical fume hood.Avoids inhalation of dust or aerosols. A respirator may be needed for large spills or when generating aerosols.

Experimental Protocols: Safe Handling and Operational Workflow

Strict adherence to the following procedural steps is essential to minimize exposure and ensure a safe working environment.

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily accessible.

Step-2: Weighing and Aliquoting

  • Weighing: When weighing the solid compound, perform the task in a chemical fume hood to contain any airborne particles. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Cap vials securely and vortex or sonicate as needed to ensure complete dissolution.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly wipe down all surfaces, equipment, and glassware that have come into contact with this compound using a suitable laboratory detergent and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Solid Waste Disposal:

  • Segregation: Collect all solid waste contaminated with this compound, including weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed waste container.

  • Labeling: The container must be labeled as "Hazardous Chemical Waste" with the full chemical name "this compound."

  • Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this waste in the regular trash.

Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.

  • Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound" and the solvent used.

  • Disposal: Dispose of the liquid waste through your institution's EHS-approved chemical waste stream. Do not pour this compound solutions down the drain.

Signaling Pathways and Workflow Diagrams

To provide a clear visual guide, the following diagrams illustrate the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Assemble Handling & Waste Materials gather_ppe->gather_materials weigh Weigh Solid this compound gather_materials->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate Proceed to Post-Handling dispose_waste Segregate & Label Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands Dispose via EHS Dispose via EHS dispose_waste->Dispose via EHS Final Disposal

Caption: Workflow for the safe handling of this compound.

cluster_solid Solid Waste cluster_liquid Liquid Waste collect_solid Collect Contaminated Solids (Gloves, Tips, etc.) label_solid Label as 'Hazardous: This compound' collect_solid->label_solid ehs_disposal Contact Environmental Health & Safety (EHS) for Pickup and Disposal label_solid->ehs_disposal collect_liquid Collect this compound Solutions label_liquid Label as 'Hazardous: This compound in [Solvent]' collect_liquid->label_liquid label_liquid->ehs_disposal

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。